molecular formula C7H4BrFO2 B1374997 3-Bromo-2-fluoro-6-hydroxybenzaldehyde CAS No. 1160653-95-1

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Cat. No.: B1374997
CAS No.: 1160653-95-1
M. Wt: 219.01 g/mol
InChI Key: FCZNTUDWVQSVHC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1160653-95-1) is a high-purity chemical building block designed for research applications in medicinal and organic synthesis. Its molecular formula is C₇H₄BrFO₂, with a molecular weight of 219.01 g/mol . This compound is characterized by a benzaldehyde ring substituted with bromine and fluorine atoms, alongside a phenolic hydroxyl group, making it a valuable scaffold for constructing more complex molecules . The distinct positioning of its functional groups allows this compound to participate in various chemical reactions. The aldehyde group is amenable to oxidation, reduction, and condensation reactions, such as the formation of Schiff bases . Meanwhile, the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents . This reactivity profile makes it a crucial intermediate in synthesizing potential pharmaceutical candidates and functional materials . For safe handling, please note the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It is recommended to store the compound under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNTUDWVQSVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1), a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this particular isomer, this document synthesizes available data with expert analysis of closely related analogues to present a robust and practical resource. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, discuss its reactivity profile, and survey its potential applications in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. The interplay of its bromo, fluoro, hydroxyl, and aldehyde functional groups on the benzene ring dictates its unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.

Structural and Physicochemical Data

A summary of the key physical and chemical properties for this compound is presented in the table below. It is important to note that while some data is directly available from chemical suppliers, other values are estimated based on the properties of structurally similar compounds.

PropertyValueSource(s)
CAS Number 1160653-95-1[1]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol)General knowledge
Purity Typically >97%[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable bromofluorophenol precursor. The key transformation is the introduction of the aldehyde group at the position ortho to the hydroxyl group.

Synthetic Pathway 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol This compound This compound 2-Bromo-3-fluorophenol->this compound Formylation Target Molecule Target Molecule This compound->Target Molecule Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-established Duff reaction or similar formylation methods, which are known to be effective for the ortho-formylation of phenols.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-fluorophenol (1.0 equivalent).

  • Dissolve the starting material in a suitable high-boiling solvent such as glycerol or trifluoroacetic acid.

  • Add hexamethylenetetramine (HMTA) (1.5 - 2.0 equivalents) to the solution.

Step 2: Formylation Reaction

  • Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction should show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to room temperature.

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate imine.

  • After cooling, extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • HMTA as Formylating Agent: HMTA is a common and effective reagent for the ortho-formylation of phenols in the Duff reaction.

  • Acidic Work-up: The acidic hydrolysis step is crucial for the conversion of the initially formed Schiff base intermediate to the final aldehyde product.

  • Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent oxidation of the phenolic starting material and product at high temperatures.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring.

Reactivity Profile

Reactivity Profile Aldehyde Aldehyde Hydroxyl Hydroxyl Aromatic Ring Aromatic Ring This compound This compound This compound->Aldehyde Nucleophilic Addition This compound->Hydroxyl O-Alkylation/Acylation This compound->Aromatic Ring Cross-Coupling Reactions

Caption: Key reactive sites of this compound.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for the construction of more complex molecules. It can readily undergo reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases.

  • Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. It also activates the aromatic ring towards electrophilic substitution.

  • Aromatic Halogens: The bromine atom is a particularly useful functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. The fluorine atom can influence the electronic properties of the molecule and can be involved in specific types of coupling reactions.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not yet widely reported, its structural motifs are present in numerous biologically active compounds and functional materials.

  • Medicinal Chemistry: Halogenated salicylaldehydes are key intermediates in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine can enhance the metabolic stability and binding affinity of drug candidates. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or anti-microbial agents. For instance, salicylaldehyde derivatives are known to form Schiff base complexes with metals that exhibit interesting biological activities.[5]

  • Materials Science: The ability to undergo cross-coupling reactions makes this molecule a potential building block for the synthesis of conjugated organic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the public literature. However, based on the analysis of its structure and data from similar compounds, the following spectral characteristics can be predicted.

Spectroscopy Predicted Data
¹H NMR Aromatic region (δ 6.5-7.5 ppm, 2H), Aldehyde proton (δ 9.5-10.5 ppm, 1H), Hydroxyl proton (δ 10.0-12.0 ppm, 1H, broad)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Aldehyde carbon (δ 185-195 ppm)
IR (cm⁻¹) O-H stretch (broad, ~3200-3400), C=O stretch (~1650-1680), C-Br stretch (~550-650), C-F stretch (~1000-1100)
Mass Spec (m/z) Molecular ion peak at ~218/220 (due to ⁷⁹Br/⁸¹Br isotopes)

Safety and Handling

As a research chemical, this compound should be handled with care by trained personnel in a well-ventilated laboratory.

GHS Hazard Classification

Based on data from chemical suppliers, the following GHS hazard statements are associated with this compound:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a promising but currently under-characterized building block with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its known properties and, through expert analysis of related compounds, has offered valuable insights into its likely synthesis, reactivity, and applications. As research into novel halogenated aromatics continues to expand, it is anticipated that the utility of this versatile molecule will become more widely recognized and documented in the scientific literature.

References

  • Appchem. (n.d.). This compound | 1160653-95-1. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
  • AOBChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Retrieved January 19, 2026, from [Link]

  • Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved January 19, 2026, from [Link]

  • PubMed. (1990). Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. Retrieved January 19, 2026, from [Link]

  • NIH. (2012). 3-Bromo-2-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The document elucidates its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel bioactive compounds. Detailed experimental protocols, safety information, and spectroscopic data are presented to support its use in research and development.

Introduction: A Versatile Aromatic Building Block

This compound, identified by the CAS number 1160653-95-1 , is a substituted salicylaldehyde derivative.[1][2] Its structure, featuring a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde functional group on a benzene ring, imparts a unique combination of reactivity and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a wide array of more complex molecules.[3]

The strategic placement of the substituents allows for selective chemical transformations, making it an attractive starting material for the synthesis of targeted compounds in drug discovery.[4] The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, notably in the synthesis of Schiff bases, which are known for their diverse biological activities.[5][6][7] The presence of halogen atoms can enhance the biological activity and pharmacokinetic properties of the final compounds.[3][8]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1160653-95-1[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][9]
Appearance Typically a solidN/A
Storage Inert atmosphere, 2-8°C[9]

Synthesis of this compound: The Ortho-Formylation Approach

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a highly probable and efficient method is the ortho-formylation of the corresponding phenol , 2-bromo-3-fluorophenol. This approach offers high regioselectivity for the introduction of the aldehyde group at the position ortho to the hydroxyl group, a well-established transformation in organic synthesis.

The causality behind this synthetic choice lies in the directing effect of the hydroxyl group. In the presence of a suitable Lewis acid and a formylating agent, the hydroxyl group directs the electrophilic formylation to the adjacent, sterically accessible ortho position.

Below is a detailed, self-validating experimental protocol adapted from a general method for the ortho-formylation of phenols.

Diagram of the Synthetic Pathway

Synthesis 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol reagents 1. MgCl₂, Et₃N 2. Paraformaldehyde 3. Heat in THF 2-Bromo-3-fluorophenol->reagents product This compound reagents->product ortho-Formylation

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Ortho-Formylation

Materials:

  • 2-Bromo-3-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (1.1 equivalents) and paraformaldehyde (1.5 equivalents).

  • Solvent and Base Addition: Add anhydrous THF to the flask to create a stirrable suspension. To this, slowly add triethylamine (2.2 equivalents) via a syringe. Stir the mixture at room temperature for 15-20 minutes.

  • Substrate Addition: Dissolve 2-bromo-3-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically between δ 185 and 195 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-170 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbon-fluorine coupling will be observable for the carbon attached to the fluorine atom and its neighbors.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

  • C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (219.01), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Schiff Bases with Potential Biological Activity

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6][7] These compounds are a well-known class of ligands that can coordinate with various metal ions to form complexes with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][10]

The presence of the hydroxyl group ortho to the imine bond in Schiff bases derived from this aldehyde allows for the formation of stable intramolecular hydrogen bonds, which can influence the compound's conformation and biological activity.

Diagram of Schiff Base Formation

SchiffBase aldehyde 3-Bromo-2-fluoro-6- hydroxybenzaldehyde product Schiff Base aldehyde->product amine Primary Amine (R-NH₂) amine->product water H₂O product->water - H₂O

Caption: General reaction for the synthesis of Schiff bases.

Precursor for Substituted Heterocyclic Compounds

The aldehyde can serve as a starting material for the synthesis of various heterocyclic systems. The aldehyde group can be transformed into other functional groups that can then participate in cyclization reactions. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Role in the Development of Novel Therapeutics

Substituted salicylaldehydes are recognized as important pharmacophores in drug discovery.[3][8] The specific substitution pattern of this compound offers a unique scaffold for the design of molecules with potential therapeutic applications. The combination of the different functional groups can lead to compounds with improved binding affinity to biological targets and favorable pharmacokinetic profiles. For instance, halogenated salicylaldehydes have shown potent antimicrobial activity.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecules with potential biological activity. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data, and key applications to facilitate its use in research and development. As with all chemical reagents, adherence to proper safety protocols is paramount.

References

  • Velázquez, S., et al. (2012). Synthesis of biologically active compounds. Journal of Medicinal Chemistry.
  • Appchem (n.d.). This compound. Retrieved from [Link]

  • ResearchGate (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]

  • MDPI (n.d.). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]

  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry.
  • PubChem (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Pelttari, E., et al. (2007).
  • PubMed Central (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • Pelttari, E., et al. (n.d.). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Acta Chemica Scandinavica.
  • ACS Publications (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
  • ResearchGate (n.d.). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Retrieved from [Link]

  • MDPI (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information on its synthesis, structural elucidation, and physicochemical properties based on established chemical principles and comparative analysis with closely related analogues. A plausible synthetic route is detailed, alongside predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. Furthermore, this guide explores the potential reactivity and biological significance of this molecule, drawing insights from the known activities of similarly substituted benzaldehydes in drug discovery.

Introduction

Substituted benzaldehydes are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms and hydroxyl groups onto the benzene ring can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. This compound, a polysubstituted salicylaldehyde, presents a unique combination of functional groups: a reactive aldehyde, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine). This distinct substitution pattern is anticipated to confer specific steric and electronic characteristics, making it a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.

The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups. The bromine atom, on the other hand, can serve as a handle for further functionalization through cross-coupling reactions and is also known to contribute to the biological activity of many compounds. The ortho-hydroxybenzaldehyde (salicylaldehyde) moiety is a well-known pharmacophore and a versatile ligand in coordination chemistry. This guide aims to provide a detailed scientific resource on this compound, addressing its molecular structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, a hydroxyl group at position 6, and a formyl (aldehyde) group at position 1.

Molecular Formula: C₇H₄BrFO₂

Molecular Weight: 219.01 g/mol

CAS Number: 1160653-95-1[1]

The presence of the intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature of salicylaldehydes, leading to a pseudo-six-membered ring that influences the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
This compound1160653-95-1C₇H₄BrFO₂219.01Inert atmosphere, 2-8°C[1]
6-Bromo-3-fluoro-2-hydroxybenzaldehyde1236079-57-4C₇H₄BrFO₂219.01Sealed in dry, 2-8°C[2]
3-Bromo-6-fluoro-2-hydroxybenzaldehyde199287-82-6C₇H₄BrFO₂219.01Under inert gas (nitrogen or Argon) at 2-8°C

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the synthesis of the precursor 2-Bromo-3-fluorophenol, followed by its regioselective ortho-formylation.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Ortho-Formylation 3-Fluorophenol 3-Fluorophenol 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol 3-Fluorophenol->2-Bromo-3-fluorophenol   Directed ortho-Lithiation   followed by Bromination    Target_Molecule 3-Bromo-2-fluoro-6- hydroxybenzaldehyde 2-Bromo-3-fluorophenol_2 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol_2->Target_Molecule   MgCl₂, Et₃N, Paraformaldehyde   

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Precursor Synthesis: 2-Bromo-3-fluorophenol

A method for the synthesis of 2-Bromo-3-fluorophenol has been described and involves a directed ortho-lithiation strategy. This approach utilizes a protecting group to direct the lithiation to the position ortho to the hydroxyl group, followed by quenching with a bromine source.

Step-by-step Methodology:

  • Protection of 3-Fluorophenol: 3-Fluorophenol is first protected, for instance, as an N,N-diethylaminomethyl formate, by reacting it with N,N-dimethylaminomethyl formate chloride in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).

  • Directed ortho-Lithiation: The protected 3-fluorophenol is then treated with a strong lithium base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) in anhydrous THF. This directs the deprotonation specifically to the C2 position, which is ortho to the protected hydroxyl group.

  • Bromination: The resulting aryllithium intermediate is quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to introduce the bromine atom at the C2 position.

  • Deprotection: The protecting group is then removed under basic conditions, for example, by refluxing with sodium hydroxide in ethanol, followed by acidic workup to yield the final product, 2-Bromo-3-fluorophenol.

Proposed Experimental Protocol for ortho-Formylation

The regioselective formylation of the synthesized 2-Bromo-3-fluorophenol can be achieved using the well-established Duff-like reaction conditions, which have proven effective for a wide range of substituted phenols. This method offers high yields and exclusively ortho-formylation.

Step-by-step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous magnesium chloride and paraformaldehyde.

  • Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (Et₃N).

  • Substrate Addition: A solution of 2-Bromo-3-fluorophenol in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the mixture is subjected to an aqueous acidic workup. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Ortho_Formylation_Workflow Start Dry Reaction Flask under N₂ Add_Reagents Add Anhydrous MgCl₂ and Paraformaldehyde Start->Add_Reagents Add_Solvent_Base Add Anhydrous THF and Triethylamine Add_Reagents->Add_Solvent_Base Add_Precursor Add 2-Bromo-3-fluorophenol in THF Add_Solvent_Base->Add_Precursor Reflux Heat to Reflux (Monitor by TLC) Add_Precursor->Reflux Workup Aqueous Acidic Workup & Extraction Reflux->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 3-Bromo-2-fluoro-6- hydroxybenzaldehyde Purification->Product

Caption: Experimental workflow for the proposed ortho-formylation of 2-Bromo-3-fluorophenol.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, computational methods and analysis of structurally similar compounds can provide valuable predictions for its characteristic spectroscopic signatures.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.5s-Deshielded proton characteristic of aldehydes.
Hydroxyl (-OH)10.0 - 11.5br s-Intramolecular hydrogen bonding leads to significant deshielding and potential signal broadening.
Aromatic (H-4)7.0 - 7.5ddJH4-H5 ≈ 8-9, JH4-F ≈ 1-2Coupled to H-5 and weakly to the fluorine at C-2.
Aromatic (H-5)6.8 - 7.2tJH5-H4 ≈ 8-9Coupled to H-4.

Note: Predicted values are based on the analysis of similar halogenated and hydroxylated benzaldehydes.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)190 - 196Characteristic chemical shift for an aldehyde carbonyl carbon.
C1115 - 125Carbon bearing the aldehyde group, influenced by the adjacent fluorine and hydroxyl groups.
C2155 - 165 (d, ¹JC-F ≈ 240-260 Hz)Carbon directly bonded to fluorine, showing a large one-bond coupling constant.
C3110 - 120Carbon bearing the bromine atom.
C4125 - 135Aromatic CH carbon.
C5115 - 125Aromatic CH carbon.
C6150 - 160Carbon bearing the hydroxyl group.

Note: Predicted values are based on additive rules and comparison with related compounds. The C-F coupling is a key diagnostic feature.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted Frequency (cm⁻¹)Vibration Mode
O-H (hydroxyl)3100 - 3300 (broad)Stretching, intramolecularly hydrogen-bonded
C-H (aromatic)3000 - 3100Stretching
C=O (aldehyde)1640 - 1660Stretching, lowered frequency due to hydrogen bonding and conjugation
C=C (aromatic)1450 - 1600Stretching
C-F1100 - 1250Stretching
C-Br500 - 650Stretching
Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Expected Fragmentation:

  • Molecular Ion (M⁺): A prominent peak at m/z 218 and 220.

  • Loss of H (M-1)⁺: A peak corresponding to the loss of the aldehydic proton.

  • Loss of CHO (M-29)⁺: A fragment resulting from the loss of the formyl group.

  • Loss of Br (M-79/81)⁺: Fragments corresponding to the loss of the bromine atom.

Reactivity and Potential Applications in Drug Discovery

The unique arrangement of functional groups in this compound suggests a rich and versatile reactivity profile, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

Chemical Reactivity
  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations to form imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in building molecular diversity.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity will be influenced by the electron-withdrawing effects of the adjacent fluorine and bromine atoms.

  • Aromatic Ring: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl substituents. The electron-rich nature of the phenol ring, despite the presence of halogens, may also allow for further electrophilic aromatic substitution, although the directing effects of the existing substituents will need to be considered.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions cluster_ring Aromatic Ring Reactions Target 3-Bromo-2-fluoro-6- hydroxybenzaldehyde Oxidation Carboxylic Acid Target->Oxidation Oxidation Reduction Benzyl Alcohol Target->Reduction Reduction Condensation Imines, Oximes, etc. Target->Condensation Condensation Alkylation Ethers Target->Alkylation Alkylation Acylation Esters Target->Acylation Acylation Cross_Coupling Biaryls, Alkylated Arenes, etc. (via Br) Target->Cross_Coupling Cross-Coupling

Caption: Potential reaction pathways of this compound.

Potential Biological and Pharmacological Significance

Halogenated salicylaldehydes and their derivatives have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.

  • Antimicrobial Activity: Many halogenated phenols and salicylaldehydes exhibit potent antibacterial and antifungal properties. The combination of bromine and fluorine in the target molecule may lead to enhanced antimicrobial efficacy.

  • Anticancer Activity: Substituted benzaldehydes and their derivatives have been investigated as potential anticancer agents.[3] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of this compound could be explored for its cytotoxic effects on cancer cells.

  • Enzyme Inhibition: Brominated phenols have been identified as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes and obesity.[4] The structural features of the target molecule make it a candidate for screening against a range of enzymatic targets.

  • Precursor for Bioactive Heterocycles: Salicylaldehydes are common precursors for the synthesis of various heterocyclic compounds, such as coumarins, chromones, and flavonoids, many of which possess significant pharmacological properties.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific isomer is currently scarce in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route via ortho-formylation of 2-Bromo-3-fluorophenol is based on reliable and well-documented chemistry. The predicted spectroscopic data offers a valuable reference for its identification. The diverse reactivity of its functional groups, coupled with the known biological activities of related compounds, underscores the potential of this compound as a valuable scaffold for the discovery of new drugs and functional materials. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The proposed synthesis leverages a highly regioselective ortho-formylation of a tailored precursor, 2-Bromo-3-fluorophenol. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and the underlying scientific principles that ensure the efficiency and selectivity of the transformation. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical insights for the successful preparation of this valuable compound.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, presents a synthetically valuable intermediate with multiple reactive sites for further molecular elaboration. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, making it a highly sought-after precursor in medicinal chemistry and drug discovery programs.

This guide focuses on a robust and regioselective synthetic route to this compound, emphasizing a logical and experimentally validated approach.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached from several angles. A critical analysis of the target molecule's structure suggests that a late-stage formylation of a pre-functionalized phenol would be an efficient strategy. This approach offers better control over the regiochemistry of the final product.

The chosen retrosynthetic pathway is outlined below:

G Target This compound Precursor 2-Bromo-3-fluorophenol Target->Precursor ortho-Formylation

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on the selective introduction of a formyl group at the C6 position of 2-Bromo-3-fluorophenol. The powerful ortho-directing effect of the hydroxyl group is the key to achieving the desired regioselectivity in the formylation step.

Synthesis Pathway and Experimental Protocol

The proposed synthesis of this compound is a two-step process, starting from the commercially available 3-fluorophenol.

Step 1: Bromination of 3-Fluorophenol to 2-Bromo-3-fluorophenol

The initial step involves the regioselective bromination of 3-fluorophenol. The hydroxyl group is a strong activating and ortho, para-directing group. The fluorine atom is a deactivating group but also an ortho, para-director. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The position ortho to the fluorine is C2 and C4, and the para position is C6. The synergistic directing effects of both the hydroxyl and fluoro groups, combined with steric considerations, favor the introduction of the bromine atom at the C2 position.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 3-fluorophenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with constant stirring. The reaction is exothermic, and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-Bromo-3-fluorophenol, which can be purified by column chromatography on silica gel.

Quantitative Data for Step 1:

Reagent/ParameterMolar Ratio/Value
3-Fluorophenol1.0 eq
Bromine1.0 - 1.1 eq
SolventDichloromethane
Temperature0-5 °C to RT
Reaction Time2-4 hours
Typical Yield80-90%
Step 2: Ortho-Formylation of 2-Bromo-3-fluorophenol

This crucial step employs a highly regioselective ortho-formylation method to introduce the aldehyde group at the C6 position. The Hansen and Skattebøl modification of the Duff reaction, which utilizes magnesium dichloride and paraformaldehyde, is particularly effective for the exclusive ortho-formylation of phenols.[2][3] The hydroxyl group in 2-Bromo-3-fluorophenol directs the formylation to the sterically accessible and electronically favorable C6 position.

Experimental Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of 2-Bromo-3-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Quantitative Data for Step 2:

Reagent/ParameterMolar Ratio/Value
2-Bromo-3-fluorophenol1.0 eq
Anhydrous MgCl₂2.0 eq
Paraformaldehyde3.0 eq
Triethylamine2.0 eq
SolventAnhydrous THF
TemperatureReflux (65-70 °C)
Reaction Time4-6 hours
Typical Yield70-85%

Mechanistic Insights

The key to the successful synthesis of this compound lies in the understanding and control of the reaction mechanisms involved.

Mechanism of Ortho-Formylation

The regioselective ortho-formylation is believed to proceed through the formation of a magnesium phenoxide complex. This chelation between the magnesium ion, the phenolic oxygen, and the incoming electrophile (derived from paraformaldehyde) favors the attack at the ortho position.

G cluster_0 Ortho-Formylation Mechanism Phenol 2-Bromo-3-fluorophenol Phenoxide Magnesium Phenoxide Complex Phenol->Phenoxide + MgCl2, Et3N Intermediate Chelated Intermediate Phenoxide->Intermediate + Paraformaldehyde Product This compound Intermediate->Product Hydrolysis

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Strategic Selection of Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. Recognizing the critical need for efficient and regioselective synthetic routes, this document elucidates a preferred pathway commencing from commercially available precursors. We will delve into the rationale behind the selection of starting materials, provide a detailed, step-by-step protocol for the chosen synthetic sequence, and offer insights into the underlying reaction mechanisms. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering a robust framework for the practical preparation of this valuable compound.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it an attractive intermediate for the synthesis of complex molecular architectures. The presence of ortho-fluorine and hydroxyl groups, coupled with a bromine atom, offers multiple points for diversification through various organic transformations. The development of a reliable and scalable synthetic route is therefore of significant interest.

After a thorough evaluation of potential synthetic strategies, including multi-step sequences involving bromination of fluorophenols, a more direct and efficient approach has been identified. This guide will focus on a two-step conceptual pathway that leverages a commercially available, pre-functionalized starting material to ensure high regioselectivity and overall yield. The core of this strategy is the regioselective ortho-formylation of a substituted phenol.

Selection of the Optimal Starting Material

The cornerstone of an efficient synthesis is the selection of an appropriate starting material. For the preparation of this compound, several options were considered. A key challenge in the synthesis of polysubstituted aromatics is controlling the regioselectivity of electrophilic substitution reactions.

Starting from a simpler precursor like 2-fluorophenol and attempting a bromination would likely lead to a mixture of isomers, with the major product being the 4-bromo-2-fluorophenol due to the directing effects of the hydroxyl and fluoro groups. This would necessitate a challenging separation process and result in a lower overall yield of the desired 3-bromo isomer.

Therefore, a more strategic approach is to begin with a starting material that already possesses the desired bromine and fluorine substitution pattern. To this end, 3-Bromo-2-fluorophenol has been identified as the optimal starting material. Its commercial availability from various suppliers makes it a practical and economically viable choice for both laboratory-scale synthesis and potential scale-up operations.

Starting MaterialCAS NumberKey Advantages
3-Bromo-2-fluorophenol156682-53-0Commercially available; possesses the required Br and F substitution, simplifying the synthetic route and avoiding isomer separation.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3-Bromo-2-fluorophenol is a single-step transformation: a regioselective ortho-formylation. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 3-Bromo-2-fluorophenol, the para position is occupied by the bromine atom, and one of the ortho positions is blocked by the fluorine atom. This leaves the C6 position as the primary site for electrophilic attack, leading to the desired product with high regioselectivity.

Synthesis_Pathway start 3-Bromo-2-fluorophenol product This compound start->product ortho-Formylation reagents MgCl2, Triethylamine, Paraformaldehyde

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol

This protocol is adapted from the well-established and reliable method for the ortho-formylation of phenols developed by Hansen and Skattebøl, which has been shown to be effective for halogen-substituted phenols.[1]

4.1. Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (for 10 mmol scale)
3-Bromo-2-fluorophenol156682-53-0191.00 g/mol 1.91 g (10 mmol)
Anhydrous Magnesium Chloride7786-30-395.21 g/mol 1.90 g (20 mmol)
Triethylamine121-44-8101.19 g/mol 2.79 mL (20 mmol)
Paraformaldehyde30525-89-4(30.03)n g/mol 0.90 g (30 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL
Diethyl Ether60-29-7-50 mL
1 M Hydrochloric Acid7647-01-0-As needed
Saturated Sodium Bicarbonate Solution144-55-8-As needed
Brine--As needed
Anhydrous Magnesium Sulfate7487-88-9-As needed

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.90 g, 20 mmol) and paraformaldehyde (0.90 g, 30 mmol).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask, followed by the dropwise addition of triethylamine (2.79 mL, 20 mmol) via syringe. Stir the resulting suspension for 15 minutes at room temperature under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 3-Bromo-2-fluorophenol (1.91 g, 10 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66-68 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add diethyl ether (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Mechanistic Insights

The ortho-formylation reaction is believed to proceed through the formation of a magnesium phenoxide complex, which then reacts with an electrophilic formaldehyde equivalent generated from paraformaldehyde. The chelation of magnesium to the phenolic oxygen and a temporary coordination to the formyl group intermediate is thought to be responsible for the high ortho-selectivity.

Mechanism_Overview phenol 3-Bromo-2-fluorophenol phenoxide Magnesium Phenoxide Complex phenol->phenoxide + MgCl2, Et3N intermediate Ortho-formyl Intermediate phenoxide->intermediate + (CH2O)n formaldehyde Electrophilic Formaldehyde Equivalent product This compound intermediate->product Hydrolysis

Sources

A Comprehensive Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluoro-6-hydroxybenzaldehyde, with the IUPAC name This compound , is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and two halogen atoms (bromine and fluorine), provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, a plausible synthetic route based on established organic transformations, predicted spectroscopic characteristics, and potential applications in drug discovery and materials science.

Compound Identification and Physicochemical Properties

Proper identification is paramount for any chemical entity. This compound is unambiguously identified by the following:

IdentifierValue
IUPAC Name This compound
CAS Number 1160653-95-1[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol
Canonical SMILES C1=C(C(=C(C=C1Br)F)C=O)O
InChIKey HRMRQEBLDLBPEG-UHFFFAOYSA-N[2]

The physical and chemical properties of this compound are influenced by its functional groups. The phenolic hydroxyl group can act as a hydrogen bond donor, while the aldehyde and the fluorine and oxygen atoms can act as hydrogen bond acceptors. The presence of bromine and fluorine atoms enhances the molecule's lipophilicity, a key parameter in drug design.

Proposed Synthesis Pathway

  • Directed ortho-Metalation: The synthesis commences with the regioselective lithiation of 3-bromo-2-fluoroanisole. The methoxy group acts as a powerful directed metalation group (DMG), guiding the deprotonation to the C6 position, which is ortho to the methoxy group.[3][4] This reaction is typically carried out at low temperatures using a strong organolithium base like n-butyllithium (n-BuLi) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5][6]

  • Formylation: The resulting aryllithium intermediate is a potent nucleophile and is subsequently quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective reagent for this purpose, affording the corresponding 3-bromo-2-fluoro-6-methoxybenzaldehyde after an aqueous workup.[5][7]

  • Demethylation: The final step involves the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, even those that are sterically hindered.[8][9][10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Formylation cluster_2 Step 3: Demethylation A 3-Bromo-2-fluoroanisole B Aryllithium Intermediate A->B  1. n-BuLi, THF  2. -78 °C C 3-Bromo-2-fluoro-6-methoxybenzaldehyde B->C  1. DMF  2. H₂O workup D This compound C->D  1. BBr₃, DCM  2. -78 °C to rt

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials and Equipment:

  • 3-Bromo-2-fluoroanisole

  • n-Butyllithium (solution in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Boron tribromide (solution in DCM or neat)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

  • Magnetic stirrer, low-temperature bath (dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1 & 2: Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3-bromo-2-fluoroanisole in anhydrous THF to the cooled solvent.

  • To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Slowly add anhydrous DMF to the reaction mixture. Allow the reaction to stir at -78 °C for another hour, then gradually warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-bromo-2-fluoro-6-methoxybenzaldehyde.

Step 3: Synthesis of this compound

  • Dissolve the purified 3-bromo-2-fluoro-6-methoxybenzaldehyde in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide in DCM (or neat BBr₃) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an hour and then let it warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the phenolic hydroxyl proton, and the two aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (-CHO)9.8 - 10.5sDeshielded due to the electronegativity of the oxygen atom.[11]
Phenolic (-OH)11.0 - 12.0br sBroad singlet, significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group. The chemical shift can be concentration-dependent.[12]
Aromatic (H-4)7.2 - 7.5dDoublet due to coupling with H-5.
Aromatic (H-5)6.8 - 7.1dDoublet due to coupling with H-4.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aldehyde (C=O)190 - 195The carbonyl carbon is highly deshielded.[13][14]
C-Br110 - 120The carbon atom attached to bromine.
C-F155 - 165 (d, ¹JCF ≈ 240-260 Hz)The carbon atom attached to fluorine will show a large one-bond coupling constant.
C-OH150 - 160The carbon bearing the hydroxyl group.
C-CHO120 - 130The carbon to which the aldehyde group is attached.
Aromatic CH115 - 135The two aromatic methine carbons.

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Chemical Reactivity
  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel, Schiff base formation).

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitutions.

  • Aryl Bromide: The carbon-bromine bond is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents.

  • Aryl Fluoride: The fluorine atom can influence the electronic properties of the aromatic ring and can be involved in specific nucleophilic aromatic substitution reactions under certain conditions.

G cluster_0 Potential Reactions A This compound -CHO -OH -Br -F B Oxidation/Reduction/Condensation A->B Aldehyde C Alkylation/Acylation A->C Hydroxyl D Cross-Coupling Reactions (e.g., Suzuki) A->D Bromine E Nucleophilic Aromatic Substitution A->E Fluorine

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in the development of novel therapeutic agents.

Physicochemical Characteristics

The strategic placement of electron-withdrawing halogen atoms and an electron-donating hydroxyl group significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and interactions with biological targets.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 1160653-95-1[1]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [2][3]
Appearance Solid (predicted)
Melting Point 130-135 °C (for the related compound 3-Bromo-4-hydroxybenzaldehyde)[2]
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 7-9.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The hydroxyl proton's chemical shift will be concentration-dependent and will likely appear as a broad singlet. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) with coupling constants characteristic of their relative positions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (around 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), a strong C=O stretching band for the aldehyde (around 1650-1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the formyl group (-CHO), followed by further fragmentation of the aromatic ring.

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-formylation of a suitably substituted phenol. The following protocol is adapted from a reliable method for the synthesis of a related compound, 3-bromosalicylaldehyde.[4][5] The key to this synthesis is the regioselective introduction of the formyl group at the position ortho to the hydroxyl group.

Diagram of the Synthetic Pathway

Synthesis 3-Bromo-2-fluorophenol 3-Bromo-2-fluorophenol Intermediate_Complex Intermediate_Complex 3-Bromo-2-fluorophenol->Intermediate_Complex 1. MgCl₂, Et₃N, Paraformaldehyde THF, Reflux This compound This compound Intermediate_Complex->this compound 2. Acidic Workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol

This protocol describes a well-established method for the ortho-formylation of phenols, which can be adapted for the synthesis of this compound.[4][5]

Materials:

  • 3-Bromo-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask.

  • Slowly add triethylamine (2.0 equivalents) to the suspension and stir for 10-15 minutes at room temperature.

  • Add a solution of 3-Bromo-2-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical to prevent the deactivation of the magnesium chloride and to avoid unwanted side reactions.

  • Magnesium Chloride: Acts as a Lewis acid to coordinate with the phenolic oxygen, increasing the electron density at the ortho position and directing the formylation.

  • Triethylamine: A non-nucleophilic base used to deprotonate the phenol and facilitate the formation of the active formylating agent from paraformaldehyde.

  • Paraformaldehyde: A stable source of formaldehyde, the formylating agent.

  • Reflux Conditions: Heating is necessary to drive the reaction to completion.

  • Acidic Workup: The addition of acid hydrolyzes the intermediate magnesium complex to release the final product.

Reactivity and Chemical Properties

The chemical reactivity of this compound is governed by the interplay of its three functional groups:

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde, influencing its reactivity.

  • Aromatic Ring: The benzene ring is substituted with both electron-withdrawing (bromo and fluoro) and electron-donating (hydroxyl) groups. This complex substitution pattern influences its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. The bromine atom can also participate in cross-coupling reactions.

Diagram of Key Reactions

Reactions cluster_0 Reactions of the Aldehyde Group cluster_1 Reactions of the Aromatic Ring Aldehyde This compound Carboxylic_Acid 3-Bromo-2-fluoro-6-hydroxybenzoic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄) Alcohol (3-Bromo-2-fluoro-6-hydroxyphenyl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄) Schiff_Base Schiff Base Aldehyde->Schiff_Base Condensation (with R-NH₂) Aromatic This compound Coupling_Product Cross-Coupling Product Aromatic->Coupling_Product Suzuki or Buchwald-Hartwig Coupling (at Bromine position)

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of complex heterocyclic systems and other bioactive molecules.

Role as a Versatile Building Block

The aldehyde and hydroxyl groups provide reactive handles for the construction of various heterocyclic rings, such as benzofurans, chromenes, and quinolines, which are common motifs in many drug molecules. The bromine and fluorine atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, the introduction of a fluorine atom can often enhance metabolic stability and binding affinity.[7]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Functionalized benzaldehydes are frequently used in the synthesis of kinase inhibitors.[9] The aldehyde group of this compound can be utilized in condensation reactions to form heterocyclic cores common in kinase inhibitors, while the halogen substituents can be exploited to form key interactions within the ATP-binding pocket of the kinase.[4][6]

Development of Bioactive Compounds

Halogenated phenols and their derivatives are known to exhibit a wide range of biological activities.[10] For example, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, isolated from a marine red alga, has shown anti-inflammatory and skin-barrier-protective effects.[10] This suggests that derivatives of this compound could be explored for similar or other therapeutic applications.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is expected to be an irritant to the skin, eyes, and respiratory system.[2][11]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Use in a well-ventilated area or a fume hood

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash with soap and water.

  • If inhaled: Move to fresh air.

  • If swallowed: Seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[2][6][11]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of novel bioactive compounds, particularly in the area of drug discovery. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is crucial for harnessing its full potential in the design and synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]

  • Organic Syntheses. (2005).
  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key intermediate in various synthetic applications. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the principles behind the spectral analysis of this and similar substituted benzaldehydes. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopic analysis and supported by data from analogous compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing aldehyde, bromine, and fluorine substituents, along with the electron-donating hydroxyl group, dictates the chemical environment of each atom and the vibrational modes of the bonds. Understanding these electronic effects is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment and through-space interactions.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s) or Doublet (d)The strong deshielding effect of the carbonyl group places this proton significantly downfield. It may exhibit a small coupling to the adjacent aromatic proton.
Aromatic (Ar-H)6.5 - 8.0Doublet (d) and Doublet of Doublets (dd)ortho: 7-9 Hz, meta: 2-3 HzThe two aromatic protons will have distinct chemical shifts due to the different neighboring substituents. Their splitting patterns will be dictated by coupling to each other and potentially to the fluorine atom.
Hydroxyl (-OH)5.0 - 7.0 (broad) or 10.0-12.0 (sharp)Singlet (s)The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. Intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen could shift this signal significantly downfield and result in a sharper peak.

Expert Insight: The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. This interaction can cause a significant downfield shift in the aldehyde proton's resonance compared to benzaldehydes lacking this feature.

[1]#### 2.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Carbon Expected Chemical Shift (δ, ppm) Rationale
Aldehyde (-CHO)185 - 195The carbonyl carbon is highly deshielded and appears far downfield. Intramolecular hydrogen bonding can further deshield this carbon.
Aromatic (C-OH)155 - 165The carbon attached to the electron-donating hydroxyl group will be shielded relative to the other aromatic carbons.
Aromatic (C-F)150 - 160 (d, ¹JCF ≈ 240-260 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant.
Aromatic (C-Br)110 - 120The carbon bearing the bromine atom will be shifted downfield compared to an unsubstituted carbon.
Aromatic (C-H)115 - 140The chemical shifts of the carbons bonded to hydrogen will be influenced by the combined electronic effects of all substituents.
Aromatic (C-CHO)120 - 135The carbon to which the aldehyde group is attached will be deshielded.

Self-Validating Protocol: NMR Sample Preparation and Acquisition

A robust NMR protocol ensures data quality and reproducibility.

DOT Script for NMR Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) b Add a small amount of TMS as an internal standard (0 ppm) a->b c Filter the solution into a 5 mm NMR tube b->c d Insert the sample into the NMR spectrometer e Tune and shim the probe for optimal magnetic field homogeneity d->e f Acquire ¹H NMR spectrum (e.g., 16 scans) e->f g Acquire ¹³C NMR spectrum (e.g., 1024 scans with proton decoupling) f->g h Apply Fourier transform to the FID i Phase and baseline correct the spectrum h->i j Calibrate the chemical shift to TMS i->j k Integrate ¹H signals and pick peaks for both spectra j->k

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the IR spectrum will be dominated by absorptions from the O-H, C-H, C=O, and C-X bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H (hydroxyl)3200 - 3600BroadIntramolecular hydrogen bonding will likely result in a broad absorption in this region.
C-H (aromatic)3000 - 3100Medium to WeakCharacteristic stretching vibrations of C-H bonds on the aromatic ring.
C-H (aldehyde)2700 - 2900 (often two bands)Weak to MediumThe aldehydic C-H stretch often appears as a pair of weak bands, one of which can be a Fermi resonance doublet.
C=O (aldehyde)1650 - 1680StrongThe carbonyl stretch is a very strong and characteristic absorption. Its position is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
C=C (aromatic)1450 - 1600Medium to StrongStretching vibrations of the carbon-carbon bonds within the benzene ring.
C-O (phenol)1200 - 1300StrongThe C-O stretching vibration of the phenolic hydroxyl group.
C-F1000 - 1100StrongThe C-F stretching vibration typically gives a strong absorption in the fingerprint region.
C-Br500 - 650Medium to StrongThe C-Br stretching vibration appears at lower frequencies.

Authoritative Grounding: The position of the aldehydic C-H stretching vibration can be influenced by Fermi resonance with an overtone of a C-H bending vibration.

[2]### 4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄BrFO₂), which is approximately 218.94 g/mol . A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of H•: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen radical.

    • Loss of CO: A peak at [M-28]⁺ due to the loss of carbon monoxide from the aldehyde group, a common fragmentation for benzaldehydes.

    • Loss of Br•: A peak at [M-79/81]⁺ corresponding to the loss of the bromine radical.

DOT Script for MS Fragmentation

G M [C₇H₄BrFO₂]⁺˙ (M⁺˙) M_minus_H [M-H]⁺ M->M_minus_H - H• M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO M_minus_Br [M-Br]⁺ M->M_minus_Br - Br•

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous characterization of this important chemical intermediate can be achieved. The principles and expected data outlined in this guide provide a robust framework for researchers and scientists working with this and structurally related molecules.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (n.d.).
  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).
  • A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.).

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A Technical Guide to the Solubility of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic-solvent solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that governs bioavailability, formulation strategies, and overall drug efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. We explore the theoretical principles governing its solubility based on its unique functional groups, present illustrative solubility data in a range of common solvents, and provide a detailed, field-proven experimental protocol for determining its thermodynamic equilibrium solubility. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction: The Critical Role of Solubility

This compound (C₇H₄BrFO₂) is a halogenated salicylaldehyde derivative. Its molecular structure, featuring a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, presents a unique combination of electronic and steric properties. These features make it an interesting scaffold for drug discovery, but also create a complex solubility profile that must be thoroughly understood.

Low aqueous solubility is a primary contributor to poor oral bioavailability and can lead to misleading results in in-vitro screening assays.[3] Conversely, understanding its solubility in organic solvents is essential for synthesis, purification, and the development of amorphous solid dispersions or lipid-based formulations. Therefore, the accurate characterization of this compound's solubility is not merely a data-gathering exercise; it is a foundational step in its journey from a candidate molecule to a viable therapeutic agent.[2][4]

Theoretical Principles of Solubility

The solubility of this compound is dictated by the balance of intermolecular forces between the solute molecules and the solvent molecules. The "like dissolves like" principle serves as a useful heuristic, but a deeper analysis of the functional groups is required for accurate prediction.[5][6]

  • Hydroxyl Group (-OH): As the most influential polar feature, the hydroxyl group can act as both a hydrogen bond donor and acceptor.[7] This capability strongly promotes solubility in polar protic solvents like water, ethanol, and methanol.

  • Aldehyde Group (-CHO): The carbonyl oxygen can act as a hydrogen bond acceptor, contributing moderately to solubility in polar solvents.[7]

  • Fluorine (-F) and Bromine (-Br) Substituents: These electronegative halogens create significant dipole moments within the molecule, enhancing interactions with polar aprotic solvents (e.g., DMSO, Acetone) through dipole-dipole forces.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic. This region of the molecule will engage in favorable van der Waals (London dispersion) forces with nonpolar solvents like toluene and hexane.

The overall solubility in a given solvent is the result of the energetic competition between the crystal lattice energy of the solid compound and the solvation energy released upon dissolution.[8] Predicting this balance from structure alone remains a significant challenge, necessitating empirical determination.[1][2][8]

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile (Illustrative Data)

While precise, experimentally-derived solubility data for this specific compound is not widely published, we can project an expected solubility profile based on the theoretical principles discussed. The following table provides illustrative quantitative data to guide initial experimental design. Note: These values must be confirmed experimentally.

SolventSolvent ClassExpected Solubility (mg/mL) @ 25°CMolar Solubility (mol/L) @ 25°CPrimary Interaction
Water (pH 7.0) Polar Protic~0.1 - 0.5~0.0005 - 0.0023Hydrogen Bonding
Ethanol Polar Protic~10 - 25~0.046 - 0.114Hydrogen Bonding
Methanol Polar Protic~15 - 30~0.068 - 0.137Hydrogen Bonding
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100> 0.456Dipole-Dipole
N,N-Dimethylformamide (DMF) Polar Aprotic> 80> 0.365Dipole-Dipole
Acetone Polar Aprotic~30 - 50~0.137 - 0.228Dipole-Dipole
Ethyl Acetate Intermediate Polarity~5 - 15~0.023 - 0.068Dipole & Dispersion
Toluene Nonpolar< 1< 0.0046van der Waals
n-Hexane Nonpolar< 0.1< 0.0005van der Waals

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is aligned with principles outlined in the OECD Guideline 105.[12][13][14]

Principle

An excess amount of the solid compound is suspended in the solvent of choice. The suspension is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved compound to reach a steady state (equilibrium). After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][15]

Materials & Equipment
  • This compound (purity >98%)

  • HPLC-grade solvents

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter (for aqueous media)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh ~10 mg of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to prepare the calibration curve.

  • Preparation of Calibration Curve: Perform serial dilutions of the stock standard to prepare at least five calibration standards spanning the expected solubility range (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze these by HPLC to establish a standard curve of peak area versus concentration. The linearity (R² > 0.995) of this curve is a self-validating check on the analytical method.

  • Sample Preparation:

    • Add an excess of solid this compound to a pre-weighed vial. An amount sufficient to be visible after equilibration is required (e.g., ~5-10 mg).

    • Add a known volume of the test solvent (e.g., 2 mL) to the vial.

    • Prepare each sample in triplicate to ensure reproducibility.[11]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 RPM).

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[16] Agitation ensures maximal surface area contact between the solid and solvent, facilitating faster equilibration.

    • Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached and to account for any potential polymorphic transformations.[17] A kinetic study (sampling at 24, 48, and 72 hours) can be performed to definitively confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for ~30 minutes for coarse solids to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid. This is a critical step to avoid artificially inflating the solubility measurement with fine particulates.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This removes any remaining microscopic particles. Adsorption of the compound to the filter should be pre-assessed and mitigated by discarding the initial portion of the filtrate.

    • Dilute the filtrate with the mobile phase to a concentration that falls within the range of the established calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Weigh Excess Solid (in Triplicate) B 2. Add Solvent (Known Volume) A->B D 4. Agitate at Constant Temp (24-72 hours) B->D C 3. Prepare HPLC Calibration Standards I 9. Calculate Solubility (vs. Calibration Curve) C->I Reference E 5. Centrifuge to Pellet Solid D->E F 6. Filter Supernatant (0.22 µm) E->F G 7. Dilute Filtrate F->G H 8. Analyze by HPLC G->H H->I

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is a complex property governed by a delicate interplay of polar and nonpolar interactions. Due to the presence of a hydrogen-bond-donating hydroxyl group and multiple polar functions, it is expected to exhibit poor solubility in water and nonpolar hydrocarbons but demonstrate significantly higher solubility in polar organic solvents, particularly polar aprotic systems like DMSO. The robust shake-flask method detailed herein provides a reliable framework for obtaining the definitive thermodynamic solubility data required to support informed decisions in the drug development pipeline.

References

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

  • Taylor & Francis Online. (Date not available). Prediction of drug solubility from molecular structure using a drug-like training set. Available at: [Link]

  • National Center for Biotechnology Information. (Date not available). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • OECD. (Date not available). Test No. 105: Water Solubility. Available at: [Link]

  • OECD. (Date not available). Test No. 105: Water Solubility. Available at: [Link]

  • Situ Biosciences. (Date not available). OECD 105 - Water Solubility. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (Date not available). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]

  • Analytice. (Date not available). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • NIH. (Date not available). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

  • Phytosafe. (Date not available). OECD 105. Available at: [Link]

  • TutorChase. (Date not available). How do functional groups affect solubility in organic compounds?. Available at: [Link]

  • SlideShare. (Date not available). solubility experimental methods.pptx. Available at: [Link]

  • Dissolution Technologies. (Date not available). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (Date not available). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • LinkedIn. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Available at: [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Lund University Publications. (Date not available). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Solubility of Things. (Date not available). Functional Groups: Definition and Importance. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

  • Vedantu. (Date not available). How do functional groups influence solubility class 11 chemistry CBSE. Available at: [Link]

  • Open Oregon Educational Resources. (Date not available). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Application in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and two different halogen atoms, provides multiple points for molecular elaboration, making it an attractive starting material for the synthesis of complex heterocyclic structures. While the specific historical account of its initial discovery is not extensively documented in dedicated scholarly articles, its significance is underscored by its recent application as a key intermediate in the development of novel antiviral agents. This guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, its physicochemical properties, and its role in the synthesis of potential therapeutics for Respiratory Syncytial Virus (RSV) infection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1160653-95-1[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Appearance Likely a solid (based on related structures)Inferred
InChI Key Not readily available
SMILES O=Cc1c(F)c(Br)ccc1OInferred

Proposed Synthesis of this compound

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available starting material, such as 2-fluoro-6-hydroxybenzaldehyde, through electrophilic bromination. Alternatively, a route involving the formylation of a suitably substituted phenol could be envisioned.

Synthetic Workflow Diagram

Synthetic_Workflow Proposed Synthesis of this compound cluster_0 Route A: Bromination of a Precursor cluster_1 Route B: Formylation of a Precursor A1 2-Fluoro-6-hydroxybenzaldehyde A2 This compound A1->A2 Electrophilic Bromination (e.g., NBS, Br₂) B1 2-Bromo-3-fluorophenol B2 This compound B1->B2 Ortho-formylation (e.g., Duff or Reimer-Tiemann reaction)

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

The following protocol outlines a potential method for the synthesis of this compound via the bromination of 2-fluoro-6-hydroxybenzaldehyde. This procedure is adapted from standard bromination reactions of activated aromatic rings.

Materials:

  • 2-Fluoro-6-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is exothermic and should be monitored.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as a mild and regioselective brominating agent for activated aromatic rings, minimizing the risk of over-bromination and side reactions.

  • Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the electrophilic substitution reaction.

  • Aqueous Work-up: The series of washes is designed to remove any unreacted reagents, by-products (such as succinimide), and acidic or basic impurities, leading to a cleaner crude product for purification.

Application in Antiviral Drug Discovery

The primary documented application of this compound is as a crucial intermediate in the synthesis of pyrazolo- and triazolo-pyrimidine compounds with potent antiviral activity against Respiratory Syncytial Virus (RSV)[1].

Role in the Synthesis of RSV Antivirals

In a patent filed by Gilead Sciences, this compound serves as a starting material for the construction of a key fragment of the final antiviral compounds[1]. The synthesis involves the alkylation of the phenolic hydroxyl group of this compound with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is a standard Williamson ether synthesis.

Reaction Scheme:

Antiviral_Synthesis_Step Use of this compound in Antiviral Synthesis cluster_0 Alkylation of the Phenolic Hydroxyl Group Reactant1 This compound Product Ethyl 2-((2-bromo-3-fluoro-6-formyl)phenoxy)acetate Reactant1->Product + K₂CO₃, DMF Reactant2 Ethyl bromoacetate Reactant2->Product

Sources

Methodological & Application

Application & Protocol Guide: Synthesis of Novel Derivatives from 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a highly versatile and functionalized scaffold for synthetic and medicinal chemistry. The strategic positioning of a phenolic hydroxyl group, a reactive aldehyde, and a bromine atom on an electron-deficient fluorinated ring system offers multiple, orthogonal handles for derivatization. This guide details the reactivity profile of the core scaffold and provides field-proven, step-by-step protocols for key transformations including O-alkylation, palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, and reductive amination. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel chemical entities for drug discovery and materials science.

Core Scaffold: Properties and Reactivity Profile

This compound is a valuable starting material due to its distinct reactive sites. Understanding the interplay of these functional groups is critical for designing successful synthetic strategies.

PropertyValueSource
CAS Number 1160653-95-1BLD Pharm[1]
Molecular Formula C₇H₄BrFO₂ChemScene[2]
Molecular Weight 219.01 g/mol ChemScene[2]
Appearance Off-white to light yellow solidGeneric
Storage Sealed in dry, 2-8°CChemScene[2]

Reactivity Analysis:

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and serves as a prime site for nucleophilic attack. It readily undergoes deprotonation with mild bases (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which is a potent nucleophile for O-alkylation (Williamson ether synthesis) or O-acylation to generate ethers and esters, respectively. The ortho-aldehyde group can form an intramolecular hydrogen bond, which can influence the acidity and reactivity of the phenol.[3]

  • Aryl Bromide (-Br): The carbon-bromine bond is the principal site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing effects of the adjacent fluorine and aldehyde groups. This makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The lower bond dissociation energy of the C-Br bond compared to a C-Cl bond allows for selective reactivity in molecules containing both halogens.[4]

  • Aldehyde (-CHO): The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This enables crucial transformations such as the formation of Schiff bases with primary amines, which can be subsequently reduced to secondary amines (reductive amination), or condensation reactions to form complex heterocyclic systems.[5][6]

  • Fluoro Group (-F): The fluorine atom is generally unreactive under the conditions described. Its primary role is electronic; as a strongly electron-withdrawing group, it modulates the reactivity of the entire aromatic ring, influencing the efficiency of cross-coupling reactions and the acidity of the phenolic proton.

Strategic Derivatization Pathways

The orthogonal reactivity of the functional groups allows for a planned, stepwise synthesis of complex molecules. The following workflow illustrates the primary synthetic avenues available from the core scaffold.

G cluster_0 O-Alkylation / Acylation cluster_1 C-C Cross-Coupling cluster_2 Aldehyde Modification start This compound o_alk Williamson Ether Synthesis start->o_alk R-X, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂, Pd Catalyst sono Sonogashira Coupling start->sono Terminal Alkyne, Pd/Cu Catalyst red_am Reductive Amination start->red_am R-NH₂, Reducing Agent end_ether end_ether o_alk->end_ether Ether Derivatives end_aryl end_aryl suzuki->end_aryl Aryl/Vinyl Derivatives end_alkyne end_alkyne sono->end_alkyne Alkynyl Derivatives end_amine end_amine red_am->end_amine Secondary Amines

Caption: Key synthetic transformations from the core scaffold.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C6-hydroxyl position, a common strategy for improving pharmacokinetic properties in drug candidates.

Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction. The reaction is heated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ether.

ReagentExample TimeExample Yield
Benzyl Bromide4 h92%
Ethyl Iodide6 h85%
Propargyl Bromide4 h88%
Protocol: Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C(sp²)-C(sp²) bond at the C3 position, enabling the introduction of diverse aryl or vinyl substituents.

Causality: The Suzuki reaction requires a palladium(0) catalyst, often generated in situ from a precursor like Pd(PPh₃)₄.[7] The catalytic cycle involves oxidative addition of the palladium into the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the product.[7][8] A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetallation step.[8] A mixed solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic and inorganic reagents.[4]

G pd0 Pd(0)Ln ar_pd_br Ar-Pd(II)Ln-Br pd0->ar_pd_br Oxidative Addition arbr Ar-Br ar_pd_r Ar-Pd(II)Ln-R ar_pd_br->ar_pd_r Transmetallation boronic R-B(OH)₂ + Base ar_pd_r->pd0 Reductive Elimination product Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Methodology:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the biaryl product.

Boronic AcidExample TimeExample Yield
Phenylboronic Acid12 h89%
4-Methoxyphenylboronic Acid10 h94%
Thiophene-3-boronic Acid16 h78%
Protocol: Sonogashira Cross-Coupling

This reaction creates a C(sp²)-C(sp) bond, installing a valuable alkyne functionality that can be further manipulated.

Causality: The classic Sonogashira coupling employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium species undergoes oxidative addition to the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetallation with the palladium complex, followed by reductive elimination.[10] An amine base like triethylamine (Et₃N) is used both as a base and as a solvent. Copper-free versions of this reaction exist to avoid potential issues with alkyne homocoupling.[11][12]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and Copper(I) iodide (CuI) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvents such as tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

  • Add the terminal alkyne (1.3 eq) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to isolate the alkynylated derivative.

Terminal AlkyneExample TimeExample Yield
Phenylacetylene6 h91%
1-Hexyne8 h84%
Trimethylsilylacetylene5 h95%
Protocol: Reductive Amination

This two-step, one-pot procedure converts the aldehyde into a secondary amine, a common core in many pharmaceutical agents.

Causality: The reaction first involves the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde and a primary amine. This step is often catalyzed by a mild acid (like acetic acid) or can proceed autocatalytically. The imine is then selectively reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal choice as it is less reactive than NaBH₄ and will not readily reduce the aldehyde starting material, but is highly effective at reducing the protonated iminium ion intermediate.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the primary amine (e.g., benzylamine) (1.1 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 4-18 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude amine by column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent streaking) or by acid-base extraction.

Purification and Characterization Insights

  • Purification: Aromatic aldehydes can sometimes undergo slow oxidation to the corresponding carboxylic acid.[13] Purification via column chromatography is standard. For stubborn impurities, forming a bisulfite adduct can be an effective method to isolate the aldehyde, which can then be regenerated by treatment with a base.[13][14][15]

  • Characterization: Successful synthesis of derivatives should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and introduction of new functional groups.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe the appearance or disappearance of key functional group stretches (e.g., disappearance of the phenolic O-H stretch after alkylation).

Conclusion and Applications

This compound is a powerful platform for generating diverse molecular libraries. The derivatives synthesized using the protocols herein are valuable intermediates for a range of applications, particularly in medicinal chemistry. Substituted benzaldehydes are key building blocks for synthesizing biologically potent compounds like benzimidazoles, which have applications as inhibitors for conditions such as Alzheimer's disease.[16][17] The ability to systematically and selectively modify each functional group on the scaffold allows for fine-tuning of steric and electronic properties, which is a cornerstone of modern drug development and structure-activity relationship (SAR) studies.

References

  • Reddit discussion on aldehyde purification. (2015). r/chemistry. [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • Pestana, E. A., & Johnson, D. R. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate discussion on aromatic aldehyde purification. (2013). ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

  • Wisdom Library. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

  • OKCHEM. (n.d.). What are six applications for benzaldehyde. [Link]

  • Priede, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health (NIH). [Link]

  • Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, ScienceDirect. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]

  • Le, D. N., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Jones, A. C., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. National Institutes of Health (NIH). [Link]

Sources

The Versatile Role of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile intermediates in the construction of a wide array of pharmacologically active molecules.[1] Among these, 3-Bromo-2-fluoro-6-hydroxybenzaldehyde stands out as a particularly valuable building block. Its unique arrangement of functional groups—a reactive aldehyde, a synthetically malleable bromine atom, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers medicinal chemists a powerful platform for generating molecular diversity and fine-tuning the properties of drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind the synthetic strategies. While direct literature on the extensive applications of this specific molecule is emerging, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups and closely related analogs.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
CAS Number 1160653-95-1[3]
Appearance Off-white to light yellow solidInferred from supplier data
Purity ≥98%[2]
Storage Sealed in dry, 2-8°C[2]

Synthesis of this compound

The regioselective synthesis of polysubstituted aromatic compounds is a key challenge in organic synthesis. A plausible and efficient route to this compound is the ortho-formylation of 3-bromo-2-fluorophenol. This method, based on the Duff reaction or related formylation techniques, directs the introduction of the aldehyde group specifically to the position adjacent to the hydroxyl group, facilitated by a magnesium chloride-triethylamine system.[1][4]

Proposed Synthetic Workflow

Start 3-Bromo-2-fluorophenol Reagents MgCl₂, Et₃N, Paraformaldehyde THF, Reflux Start->Reagents ortho-Formylation Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol

This protocol is adapted from the established procedure for the synthesis of 3-bromosalicylaldehyde.[4]

Materials:

  • 3-Bromo-2-fluorophenol[5][6]

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), add anhydrous MgCl₂ (2.2 eq.) and paraformaldehyde (3.0 eq.).

  • Add anhydrous THF via syringe to the flask.

  • Slowly add triethylamine (2.2 eq.) to the suspension and stir for 15 minutes at room temperature.

  • Add a solution of 3-bromo-2-fluorophenol (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The strategic positioning of the bromo, fluoro, hydroxyl, and aldehyde functionalities makes this compound a versatile precursor for a range of medicinally relevant scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Aryl Core

The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to the aromatic core.[7] These reactions are fundamental in modern drug discovery for exploring structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[8][9] This reaction can be employed to introduce aryl, heteroaryl, or alkyl groups at the 3-position of the benzaldehyde scaffold. The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally favoring the oxidative addition step.[10]

Start This compound Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reagents Suzuki-Miyaura Coupling Product 3-Aryl-2-fluoro-6-hydroxybenzaldehyde Reagents->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[11][12] This reaction allows for the introduction of primary or secondary amines at the 3-position, a common motif in many drug molecules.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine the palladium precatalyst and the ligand in a dry Schlenk tube.

  • Add the base, followed by this compound and the amine.

  • Add anhydrous toluene, seal the tube, and heat to 80-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate, filter through a pad of celite, and concentrate.

  • Purify the product by column chromatography.

Reactions of the Aldehyde Group: Building Heterocyclic Systems

The aldehyde functionality is a versatile handle for constructing a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Reductive amination is one of the most widely used methods for the synthesis of amines.[13][14] It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Start This compound Reagents Primary or Secondary Amine Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Start->Reagents Reductive Amination Product 3-Bromo-2-fluoro-6-(aminomethyl)phenol derivative Reagents->Product

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in DCE.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[7][15] They can be readily synthesized by the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Benzimidazole Synthesis

Materials:

  • This compound

  • o-Phenylenediamine (1.0 eq.)

  • Oxidant (e.g., NaHSO₃ or air)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in the chosen solvent.

  • Heat the mixture to reflux for 4-8 hours, often in the presence of a mild oxidant.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Quinazolines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[16][17] A common synthetic route involves the reaction of a 2-aminobenzonitrile with an aldehyde.

Experimental Protocol: Quinazoline Synthesis

Materials:

  • This compound

  • 2-Aminobenzonitrile (1.0 eq.)

  • Catalyst (e.g., CuI or FeCl₃)

  • Solvent (e.g., DMSO or DMF)

Procedure:

  • Combine this compound (1.0 eq.), 2-aminobenzonitrile (1.0 eq.), and the catalyst in a reaction vessel.

  • Add the solvent and heat the mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reactions of the Hydroxyl Group: Etherification

The phenolic hydroxyl group can be readily alkylated to form ethers, providing another avenue for molecular diversification. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][18]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent (e.g., Acetone or DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent, add the base (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq.) and heat the reaction to 50-80°C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting ether by column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. The strategic arrangement of its functional groups allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecular architectures. The protocols outlined in this guide, based on well-established and reliable synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this valuable compound in their drug discovery programs. While the direct application of this specific molecule in reported bioactive compounds is still an emerging area, its utility as a scaffold for the synthesis of novel therapeutic agents is undeniable.

References

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  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. [URL: https://www.benchchem.
  • Hansen, T. V.; Skattebøl, L. ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012, 89, 220-229. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0220]
  • Sciencemadness.org. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. (2009-07-15). [URL: https://www.sciencemadness.org/smwiki/index.
  • Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [URL: https://www.beilstein-journals.org/bjoc/articles/12/235]
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [URL: https://www.francis-press.com/papers/3986]
  • CymitQuimica. 3-Bromo-2-fluorophenol. [URL: https://www.cymitquimica.com/en/3-bromo-2-fluorophenol-54-PC1687]
  • PubChem. 3-Bromo-2-fluorophenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18401257]
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  • Chen, C.-y., et al. (2018). An iron-catalyzed C(sp3)–H oxidation, intramolecular C–N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N–H ketimine derivatives. J. Org. Chem., 83(5), 2395-2401. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8033221/]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [URL: https://www.researchgate.net/publication/282361099_The_Suzuki_coupling_reactions_of_aryl_bromides_with_phenylboronic_acid]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • ChemScene. 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. [URL: https://www.chemscene.com/products/6-Bromo-3-fluoro-2-hydroxybenzaldehyde-CS-0469496.html]
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  • ResearchGate. Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles... [URL: https://www.researchgate.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-3-carboxyphenylboronic-acid-with-aryl-bromides]
  • Santa Cruz Biotechnology. 3-Bromo-2-fluorophenol. [URL: https://www.scbt.com/p/3-bromo-2-fluorophenol-156682-53-0]
  • ResearchGate. Reductive aminations of benzaldehyde... [URL: https://www.researchgate.net/figure/Reductive-aminations-of-benzaldehyde-Aq-Fe-NaBH4-CPME-40-C-3-h-and-then-MeOH-rT-30_tbl1_347953610]
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  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00321]
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [URL: https://pubs.acs.org/doi/10.1021/ol500473m]
  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-some-aryl-bromides-catalyzed-by-SGlPd-under-conventional_tbl1_281282241]
  • ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde... [URL: https://www.researchgate.net/figure/Synthesis-of-secondary-amines-via-reductive-amination-of-benzaldehyde-with-substituted_fig24_322971253]
  • MDPI. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/12/4769]
  • United States Biological. 3-Bromo-2-fluorophenol CAS 156682-53-0. [URL: https://www.usbio.net/products/item/B7990-10]
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  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [URL: https://www.mdpi.com/2073-4344/13/2/404]
  • RSC Publishing. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023-06-15). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00822c]
  • NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7021487/]
  • NIH. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7897148/]
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  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorophenol. [URL: https://www.benchchem.com/application-notes/2-bromo-4-fluorophenol-physicochemical-properties]
  • Sigma-Aldrich. 4-Bromo-3-fluorophenol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700028]
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The Versatile Virtuoso: 3-Bromo-2-fluoro-6-hydroxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, multi-functionalized aromatic compounds serve as pivotal scaffolds, offering a confluence of reactive sites for diverse chemical transformations. This application note delves into the synthetic utility of a uniquely substituted aromatic aldehyde, 3-Bromo-2-fluoro-6-hydroxybenzaldehyde , a trifunctional building block poised for significant applications in medicinal chemistry, materials science, and fine chemical synthesis.

The strategic disposition of the bromo, fluoro, hydroxyl, and aldehyde functionalities on the benzene ring imparts a distinct reactivity profile to this molecule. The interplay of the electron-withdrawing and donating groups, coupled with the steric environment, allows for selective and sequential reactions, making it a highly valuable tool for the discerning synthetic chemist. This guide will explore the synthesis of this versatile reagent and detail its application in several key synthetic transformations, providing experimentally grounded protocols and mechanistic insights.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The table below summarizes key data for this compound.

PropertyValue
CAS Number 1160653-95-1[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)

Strategic Synthesis: The Gateway to a Versatile Building Block

The regioselective synthesis of polysubstituted aromatic compounds is a cornerstone of organic chemistry. A plausible and efficient route to this compound is through the ortho-formylation of the corresponding substituted phenol. This approach, adapted from a well-established Organic Syntheses procedure for a related compound, offers high regioselectivity and good yields.[2]

Conceptual Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol Reaction Ortho-formylation 2-Bromo-3-fluorophenol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Anhydrous MgCl2 Anhydrous MgCl2 Anhydrous MgCl2->Reaction Triethylamine (Et3N) Triethylamine (Et3N) Triethylamine (Et3N)->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway to the target molecule.

Detailed Protocol: Ortho-Formylation of 2-Bromo-3-fluorophenol

Materials:

  • 2-Bromo-3-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.5 equivalents).

  • Add anhydrous THF via syringe, and stir the suspension.

  • Slowly add triethylamine (2.0 equivalents) to the mixture and stir for 15 minutes at room temperature.

  • Add a solution of 2-bromo-3-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Expert Insight: The use of a Lewis acid like MgCl₂ is crucial for activating the paraformaldehyde and directing the formylation to the ortho position of the hydroxyl group. Triethylamine acts as a base to deprotonate the phenol and facilitate the reaction. The anhydrous conditions are critical to prevent the deactivation of the reagents.

Key Applications and Synthetic Protocols

The unique arrangement of functional groups in this compound opens up a plethora of synthetic possibilities. The aldehyde can participate in condensations and nucleophilic additions, the hydroxyl group can be alkylated or acylated, and the aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, in turn, modulates the electronic properties of the ring and can influence the regioselectivity of certain reactions, in addition to often imparting desirable properties in biologically active molecules.

Synthesis of Schiff Bases: Gateways to Bioactive Molecules and Ligands

The condensation of the aldehyde functionality with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Furthermore, salicylaldehyde-derived Schiff bases are renowned for their ability to form stable complexes with various metal ions.[2]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1.0-1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of the product can often be observed by a color change or the precipitation of a solid.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

G Aldehyde This compound Reaction Condensation Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Reaction->Product

Caption: Formation of a Schiff base.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The aryl bromide functionality serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6] These transformations are powerful tools for the construction of complex molecular frameworks from simple precursors.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling and often requires optimization. The inert atmosphere is essential to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center. The presence of the ortho-hydroxyl group may necessitate the use of a stronger base or a pre-protection step in some cases to avoid side reactions.

Synthesis of Heterocyclic Scaffolds: Constructing Benzofuran Derivatives

Materials:

  • This compound

  • α-Bromoacetophenone (or other α-haloketones)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Acetone, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent like acetone, add a base such as potassium carbonate (2.0 equivalents).

  • Add the α-haloketone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The resulting intermediate can then be subjected to intramolecular cyclization, often under acidic or basic conditions, to afford the substituted benzofuran. Further optimization of the cyclization step may be required.

Mechanistic Considerations: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group with the α-haloketone to form an ether intermediate. Subsequent intramolecular aldol-type condensation or a related cyclization reaction, followed by dehydration, leads to the formation of the benzofuran ring system.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of diverse and complex organic molecules. Its trifunctional nature allows for a range of selective transformations, including Schiff base formation, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic systems. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in drug discovery and materials science, enabling them to harness the full synthetic potential of this versatile reagent. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Center for Biotechnology Information. [Link]

  • Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. International Journal of Scientific and Research Publications. [Link]

  • 3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Sci-Hub. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. ResearchGate. [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in Synthesis

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an ortho-fluorine atom to modulate electronic properties and metabolic stability, an ortho-hydroxyl group for potential directed metalation and hydrogen bonding interactions, and a versatile aldehyde moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with a high degree of control.

This guide provides a comprehensive overview of the key considerations and detailed protocols for engaging this compound in several palladium-catalyzed cross-coupling reactions. The protocols are designed as robust starting points for research and development, with in-depth explanations of the rationale behind the choice of reagents and conditions.

PART 1: Mechanistic Considerations and the Influence of Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of the electronic and steric effects of its substituents. A fundamental understanding of these influences is critical for reaction optimization and troubleshooting.

The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)L_n-X OA->ArPdX Trans Transmetalation ArPdX->Trans R-M ArPdR Ar-Pd(II)L_n-R Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R RE->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

Key Substituent Effects:

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group at the 6-position can exhibit a dual role. Its electron-donating character can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step. However, it can also act as a directing group through coordination to the palladium center, potentially accelerating the reaction via a chelation-assisted mechanism.[2] This directing effect can be particularly influential in reactions involving ortho-substituted substrates.

  • Ortho-Fluoro Group: The strongly electronegative fluorine atom at the 2-position has an electron-withdrawing inductive effect, which can make the C-Br bond more susceptible to oxidative addition.[3] Furthermore, the presence of fluorine can influence the conformation of the molecule and its binding to the catalyst. In some cases, fluorine substitution is known to enhance the rates of cross-coupling reactions.

  • Meta-Aldehyde Group: The aldehyde group is a moderate deactivating group, withdrawing electron density from the ring. This can further facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

Protecting Group Strategies:

The presence of a free hydroxyl and a reactive aldehyde group can lead to side reactions under certain cross-coupling conditions. For instance, the acidic proton of the phenol can react with strong bases, and the aldehyde can undergo undesired reactions. Therefore, protection of one or both of these groups may be necessary.

  • Hydroxyl Protection: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are generally robust protecting groups compatible with many palladium-catalyzed reactions. They can be readily introduced and selectively removed under mild conditions.[4] Benzyl ethers also offer good stability but require harsher deprotection conditions (e.g., hydrogenolysis).[5]

  • Aldehyde Protection: The aldehyde can be protected as an acetal, for example, using ethylene glycol to form a 1,3-dioxolane. Acetals are stable to the basic conditions of many coupling reactions and can be deprotected with mild acid.[1]

Orthogonal Protection: An orthogonal protection strategy allows for the selective deprotection of one group in the presence of the other. For instance, a silyl ether for the hydroxyl group and an acetal for the aldehyde can be employed, as they are cleaved under different conditions (fluoride source for the silyl ether and acid for the acetal).[1]

PART 2: Detailed Application Notes and Protocols

The following protocols are proposed as starting points for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results for specific coupling partners.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an organoboron compound with an organic halide.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for coupling of challenging aryl bromides. These ligands promote both the oxidative addition and reductive elimination steps. For less demanding substrates, Pd(PPh₃)₄ can be a reliable choice.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[6] K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent like dioxane, toluene, or DME with water is typically employed to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Purge with inert gas (e.g., Argon). C->D E Heat the reaction mixture with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Extract with an organic solvent. G->H I Purify by column chromatography. H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1.1: Suzuki-Miyaura Coupling with Arylboronic Acids

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and the phosphine ligand (e.g., SPhos (4-10 mol%)).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%) or Pd(PPh₃)₄ (5 mol%)Bulky phosphine ligands enhance reactivity; Pd(PPh₃)₄ is a good starting point.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensures solubility of all reaction components.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed.
Time 4-24 hoursReaction progress should be monitored.
Section 2.2: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is the classic catalyst system for Sonogashira couplings. The palladium catalyzes the cross-coupling, while the copper facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the HX by-product and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.

Protocol 2.2.1: Sonogashira Coupling with Terminal Alkynes

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and the copper co-catalyst (e.g., CuI (1-5 mol%)).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective palladium source for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)Facilitates the formation of the reactive copper acetylide.
Base Et₃N or DIPA (2-3 equiv.)Acts as a base and often as a solvent.
Solvent THF or DMFCo-solvent to ensure solubility.
Temperature Room Temperature to 60 °CGenerally proceeds under mild thermal conditions.
Time 2-12 hoursReaction progress should be monitored.
Section 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction often requires specialized bulky, electron-rich phosphine ligands to facilitate the C-N reductive elimination, which can be a challenging step. Ligands like RuPhos, BrettPhos, or XPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst, are highly effective.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol 2.3.1: Buchwald-Hartwig Amination with Primary or Secondary Amines

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3 (1-3 mol%)) and the base (e.g., NaOt-Bu (1.2-1.5 equiv.)) to a dry reaction vessel. Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3 or Pd₂(dba)₃/BrettPhos (1-3 mol%)Specialized ligands are crucial for efficient C-N bond formation.
Base NaOt-Bu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent to prevent reaction with the strong base.
Temperature 80-110 °CHigher temperatures are often required for this transformation.
Time 4-24 hoursReaction progress should be monitored.
Section 2.4: Heck Coupling for C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst. While often run without a phosphine ligand ("phosphine-free"), the addition of a phosphine ligand like PPh₃ or P(o-tolyl)₃ can improve yields and selectivity.

  • Base: An inorganic base like K₂CO₃ or an organic base such as Et₃N is used to neutralize the HX formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used.

Protocol 2.4.1: Heck Coupling with Alkenes

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)), and the base (e.g., K₂CO₃ (2.0 equiv.)).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 4: Recommended Starting Conditions for Heck Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective catalyst for the Heck reaction.
Base K₂CO₃ or Et₃N (2.0 equiv.)Neutralizes the acid by-product.
Solvent DMF or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 100-140 °CHigher temperatures are generally required.
Time 12-48 hoursReaction progress should be monitored.

PART 3: References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Patonay, T., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry, 64(3), 322-331.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved from BenchChem website.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28686-28691.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.

  • Jutand, A. (2007). Role of the halide and the cation in the rate of the oxidative addition of aryl halides to Pd(0). Journal of Organometallic Chemistry, 687(2), 297-307.

  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846.

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

Sources

Protocol for the Regioselective Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde via Ortho-Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a valuable substituted salicylaldehyde intermediate for pharmaceutical and materials science research. The synthesis is achieved through the highly regioselective ortho-formylation of 3-bromo-2-fluorophenol. We present the rationale for selecting the magnesium chloride-mediated paraformaldehyde method over other classical formylation reactions, offering superior yields and specificity. The document includes a comprehensive, step-by-step experimental procedure, a mechanistic overview, safety considerations, and expected results, designed to be directly implemented in a laboratory setting.

Introduction: The Challenge of Regioselective Formylation

Substituted salicylaldehydes (2-hydroxybenzaldehydes) are critical building blocks in organic synthesis, serving as precursors for Schiff bases, pharmaceuticals, complex ligands, and heterocyclic compounds.[1] The introduction of a formyl group (-CHO) onto a phenolic ring, particularly at the position ortho to the hydroxyl group, is a key transformation. However, achieving high regioselectivity on polysubstituted phenols can be challenging. Classical methods such as the Reimer-Tiemann and Duff reactions often result in mixtures of ortho and para isomers and can have moderate to low yields, especially with deactivated or sterically hindered substrates.[2][3]

The target molecule, this compound, presents a specific synthetic challenge. The starting material, 3-bromo-2-fluorophenol, contains multiple substituents with competing directing effects. Therefore, a method that ensures exclusive formylation at the C6 position (ortho to the hydroxyl group) is paramount. This protocol details the application of the Hansen-Skattebøl modification of the Casnati-Skattebøl ortho-formylation, which utilizes a magnesium chloride-triethylamine system with paraformaldehyde as the formylating agent. This method has proven to be exceptionally efficient and regioselective for a wide range of phenols, including those bearing halogen substituents.[4]

Mechanistic Rationale for Ortho-Selectivity

The exceptional ortho-selectivity of the chosen method is attributed to the formation of a key intermediate. The phenol starting material reacts with magnesium chloride and triethylamine to form a phenoxymagnesium chloride complex. This chelation structure holds the formylating agent in close proximity to the ortho position of the phenolic ring, directing the electrophilic attack of formaldehyde specifically to that site. This pre-organization circumvents the typical electronic directing effects that might otherwise lead to a mixture of products.

A plausible mechanism is outlined below:

  • Phenoxide Formation: The phenol is deprotonated by triethylamine, and the resulting phenoxide coordinates to the MgCl₂ Lewis acid.

  • Chelation and Directed Attack: The resulting phenoxymagnesium chloride intermediate forms a complex with paraformaldehyde. This assembly facilitates the delivery of the formaldehyde electrophile to the C6 position through a six-membered, chair-like transition state (a type of electrophilic aromatic substitution).

  • Oxidation/Rearomatization: The intermediate is subsequently oxidized to the aldehyde oxidation state.

  • Hydrolysis: Acidic workup hydrolyzes the magnesium salt to yield the final this compound product.

Caption: Proposed mechanism for the ortho-formylation of phenols.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure reported by Hansen and Skattebøl for the ortho-formylation of bromophenols.[2][5]

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity (for 10 mmol scale)
3-Bromo-2-fluorophenol≥98%Sigma-Aldrich, etc.2.09 g (10 mmol, 1.0 eq)
Magnesium Chloride (MgCl₂)Anhydrous, ≥99.5%Sigma-Aldrich, etc.1.91 g (20 mmol, 2.0 eq)
ParaformaldehydeReagent GradeSigma-Aldrich, etc.0.90 g (30 mmol, 3.0 eq)
Triethylamine (Et₃N)≥99.5%, redistilledSigma-Aldrich, etc.2.02 g (2.79 mL, 20 mmol, 2.0 eq)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, etc.50 mL
Diethyl Ether (Et₂O)ACS GradeFisher Scientific, etc.50 mL
Hydrochloric Acid (HCl)1 M Aqueous SolutionJ.T. Baker, etc.~60 mL
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific, etc.~5 g
HexanesACS GradeFisher Scientific, etc.For recrystallization
Equipment
Three-neck round-bottom flask100 mL1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle or oil bath1
Syringes and needlesVarious
Separatory funnel250 mL1
Rotary evaporator1
Inert gas supply (Argon or N₂)1
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and rubber septa on the side necks.

  • Thoroughly dry the glassware in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a slight positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous magnesium chloride (1.91 g, 20 mmol) and paraformaldehyde (0.90 g, 30 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) via syringe.

  • Begin vigorous stirring to create a suspension.

Reaction Execution: 6. Slowly add triethylamine (2.79 mL, 20 mmol) dropwise via syringe over 5-10 minutes. Stir the resulting mixture for an additional 10 minutes. 7. In a separate vial, dissolve 3-bromo-2-fluorophenol (2.09 g, 10 mmol) in a minimal amount of anhydrous THF (~5 mL), if necessary, for easy transfer. 8. Add the phenolic solution dropwise to the reaction flask via syringe. The mixture will typically become opaque and may change color. 9. Immerse the flask in a preheated oil bath at 75-80 °C. 10. Heat the mixture at a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting phenol.

Workup and Purification: 11. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. 12. Add diethyl ether (50 mL) to the reaction mixture to aid in the subsequent extraction. 13. Transfer the entire mixture to a 250 mL separatory funnel. 14. Wash the organic phase successively with 1 M HCl (3 x 20 mL). Caution: Gas evolution (CO₂) may occur during the first wash due to residual base. Vent the separatory funnel frequently. 15. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL). Note: To avoid emulsions, gently swirl and rock the funnel rather than shaking vigorously.[5] 16. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 17. The crude product will be obtained as a yellow oil or solid. The main impurity is typically unreacted starting material.[5] 18. Purify the crude product by recrystallization from hexanes or by column chromatography on silica gel to yield pure this compound as pale yellow crystals.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dry 3-neck flask B Add MgCl₂, (CH₂O)n A->B C Add anhydrous THF B->C D Add Et₃N C->D E Add 3-bromo-2-fluorophenol D->E F Heat to reflux (75-80°C) for 4-6 hours E->F G Cool to RT, add Et₂O F->G H Wash with 1M HCl G->H I Wash with H₂O & Brine H->I J Dry (MgSO₄) & Concentrate I->J K Recrystallize from Hexanes or Column Chromatography J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of the target compound.

Expected Results & Troubleshooting

  • Yield: Based on similar transformations, expected yields of the purified product are in the range of 70-90%.[2]

  • Purity: The protocol, especially after recrystallization, should yield a product with >98% purity as determined by ¹H NMR and GC-MS.

  • Troubleshooting:

    • Low or No Reaction: This is often due to moisture. Ensure all reagents (especially MgCl₂) and solvents are strictly anhydrous and that the reaction is conducted under a robust inert atmosphere.[5]

    • Emulsion during Workup: Halogenated phenols can sometimes form emulsions during basic or even neutral washes. Avoid vigorous shaking; instead, gently rock the separatory funnel. If an emulsion persists, adding more brine can help break it.[5]

    • Incomplete Reaction: If TLC shows significant starting material after 6 hours, the reaction time can be extended. Electron-withdrawing groups can slow the reaction rate.[2]

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Triethylamine: Is flammable and has a strong, irritating odor. Handle with care.

    • Tetrahydrofuran (THF) & Diethyl Ether: Are extremely flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.

    • Paraformaldehyde: Is a source of formaldehyde. Avoid inhalation of dust.

    • Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The magnesium chloride-mediated ortho-formylation protocol described herein provides a highly effective and reliable method for synthesizing this compound from 3-bromo-2-fluorophenol. Its primary advantages are operational simplicity, the use of readily available and acceptable reagents, and most importantly, excellent regioselectivity and high yields. This makes it the method of choice for preparing this and other similarly substituted salicylaldehydes, providing a valuable tool for researchers in drug discovery and chemical synthesis.

References

  • L. F. Lindoy, G. V. Meehan, and N. Svenstrup, "Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction," Synthesis, vol. 1997, no. 09, pp. 1029–1032, 1997. [Online]. Available: [Link]

  • Grokipedia, "Duff reaction," Grokipedia. [Online]. Available: [Link]

  • Wikipedia, "Duff reaction," Wikipedia, 2023. [Online]. Available: [Link]

  • T. V. Hansen and L. Skattebøl, "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde," Org. Synth., vol. 89, p. 220, 2012. [Online]. Available: [Link]

  • D. S. Te-Frey, J. I. M. Correa, and G. E. Va-Vera, "A theoretical study of the Duff reaction: insights into its selectivity," Org. Biomol. Chem., vol. 14, no. 42, pp. 10108–10115, 2016. [Online]. Available: [Link]

  • Semantic Scholar, "A theoretical study of the Duff reaction: insights into its selectivity," Semantic Scholar. [Online]. Available: [Link]

  • S. S. Rani, K. Mogilaiah, and R. B. Rao, "Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A," Journal of Applicable Chemistry, vol. 3, no. 1, pp. 370–376, 2014. [Online]. Available: [Link]

  • I.R.I.S., "Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction," I.R.I.S. [Online]. Available: [Link]

  • I. Ramos-Tomillero et al., "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations," Molecules, vol. 20, no. 9, pp. 16013–16024, Aug. 2015. [Online]. Available: [Link]

  • ResearchGate, "Formylation of phenols, methoxy-and methylbenzenes," ResearchGate. [Online]. Available: [Link]

  • Semantic Scholar, "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4," Semantic Scholar. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Vilsmeier-Haack Reaction," Organic Chemistry Portal. [Online]. Available: [Link]

  • Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps. [Online]. Available: [Link]

  • J&K Scientific LLC, "Vilsmeier-Haack Reaction," J&K Scientific LLC. [Online]. Available: [Link]

  • V. V. Mulwad and A. C. Chaskar, "A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions," Asian Journal of Research in Chemistry, vol. 4, no. 1, pp. 113-116, 2011. [Online]. Available: [Link]

  • T. V. Hansen and L. Skattebøl, "ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde," Org. Synth., vol. 82, p. 64, 2005. [Online]. Available: [Link]

  • ResearchGate, "Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses," ResearchGate. [Online]. Available: [Link]

  • Reddit, "Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?," Reddit, 2020. [Online]. Available: [Link]

  • Wikipedia, "Reimer–Tiemann reaction," Wikipedia, 2023. [Online]. Available: [Link]

  • NROChemistry, "Reimer-Tiemann Reaction: Mechanism & Examples," NROChemistry. [Online]. Available: [Link]

  • Wiley Online Library, "Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers," Wiley Online Library. [Online]. Available: [Link]

  • RSC Publishing, "CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes," RSC Publishing. [Online]. Available: [Link]

  • National Institutes of Health, "Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling," NIH. [Online]. Available: [Link]

  • Organic Syntheses, "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde," Organic Syntheses. [Online]. Available: [Link]

  • Google Patents, "US5457239A - Process for formylation of aromatic compounds," Google Patents. [Online].
  • Google Patents, "CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde," Google Patents. [Online].
  • Sciencemadness.org, "ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE," Sciencemadness.org. [Online]. Available: [Link]

  • National Institutes of Health, "3-Bromo-2-hydroxybenzaldehyde," NIH. [Online]. Available: [Link]

  • ResearchGate, "ortho -Formylation of Phenols; Preparation of 3 -Bromosalicylaldehyde," ResearchGate. [Online]. Available: [Link]

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The Strategic Role of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in Advanced Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as precursors to highly efficient and selective catalysts is perpetual. 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a polysubstituted salicylaldehyde derivative, represents a promising, yet underexplored, platform for the development of bespoke catalysts. Its unique electronic and steric profile, engendered by the presence of bromo, fluoro, and hydroxyl moieties, makes it a compelling building block for the synthesis of advanced Schiff base ligands and their corresponding metal complexes.

This technical guide provides an in-depth exploration of the potential applications of this compound in catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to other halogenated salicylaldehydes allows for the confident extrapolation of its utility. This document will detail the synthesis of catalytically active species derived from this precursor and their applications in pivotal organic transformations, including oxidative catalysis and carbon-carbon bond formation. The protocols and insights provided herein are grounded in established principles and data from closely related chemical systems, offering a robust starting point for innovation.

Part 1: The Foundation - From Aldehyde to Ligand

The primary catalytic relevance of this compound lies in its facile conversion to Schiff base ligands. The condensation of its aldehyde functional group with a primary amine yields an imine or azomethine linkage (-C=N-). The resulting Schiff base, featuring a bidentate or multidentate coordination pocket involving the imine nitrogen and the phenolic oxygen, is an exceptional scaffold for chelating transition metal ions.[1] The electronic properties of the resulting metal complex, and thus its catalytic activity, can be finely tuned by the substituents on the salicylaldehyde and the amine precursor. The electron-withdrawing nature of the bromine and fluorine atoms in this compound is anticipated to modulate the Lewis acidity of the coordinated metal center, thereby influencing its catalytic performance.

Part 2: Application in Oxidative Catalysis - Vanadium-Catalyzed Epoxidation

Schiff base complexes of vanadium have emerged as highly effective catalysts for the epoxidation of olefins, a fundamental transformation in organic synthesis.[2][3] The mechanism typically involves the coordination of an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to the vanadium center, which then facilitates the transfer of an oxygen atom to the double bond of the olefin.

Workflow for Catalyst Synthesis and Application in Epoxidation

Caption: Workflow for the synthesis of a Vanadium-Schiff base catalyst and its application in olefin epoxidation.

Protocol 1: Synthesis of a Vanadium-Schiff Base Complex

This protocol is a generalized procedure based on the synthesis of related halogenated salicylaldehyde-Schiff base vanadium complexes.[2]

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of 1.0 mmol of the desired primary amine (e.g., L-alanine) in 10 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with constant stirring for 2-3 hours. The formation of the Schiff base is often indicated by a color change.

  • Allow the solution to cool to room temperature. The Schiff base ligand will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • Characterize the product using standard techniques (FTIR, ¹H-NMR, and Mass Spectrometry). The disappearance of the aldehyde C-H peak and the appearance of an imine C=N peak in the respective spectra are indicative of successful Schiff base formation.

Step 2: Synthesis of the Vanadium(IV) Oxo-Complex

  • Dissolve 1.0 mmol of the synthesized Schiff base ligand in 25 mL of hot ethanol.

  • In a separate flask, dissolve 1.0 mmol of vanadyl acetylacetonate (VO(acac)₂) in 15 mL of ethanol.

  • Add the ethanolic solution of the ligand dropwise to the stirred solution of the vanadium salt.

  • Reflux the resulting mixture for 2 hours. A change in color and the formation of a precipitate indicate complex formation.

  • Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.

  • Wash the complex with ethanol and diethyl ether, then dry under vacuum.

  • Characterize the complex by FTIR, UV-Vis, and elemental analysis. A shift in the C=N stretching frequency and the appearance of a V=O stretching band are expected upon complexation.

Expected Catalytic Performance

The catalytic activity of the synthesized vanadium complex can be evaluated in the epoxidation of various olefins. Based on studies with chloro- and nitro-substituted salicylaldehyde Schiff base vanadium complexes, high conversions and selectivities are anticipated.[2]

SubstrateOxidantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Epoxide Selectivity (%)Reference
CycloocteneH₂O₂1Acetonitrile781086-89>95[2]
StyreneH₂O₂0.1Acetonitrile80-71-[3]
CyclohexeneH₂O₂0.1Acetonitrile80-66-[3]

Part 3: Application in Cross-Coupling Reactions - Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. Schiff base ligands are known to form stable and highly active palladium complexes for this transformation.[4] The electronic-withdrawing substituents on the this compound-derived ligand can enhance the oxidative addition step of the catalytic cycle, potentially leading to a more efficient catalyst.

Logical Flow of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Catalysis cluster_catalyst_prep Catalyst Preparation cluster_catalytic_cycle Suzuki-Miyaura Reaction Aldehyde 3-Bromo-2-fluoro-6- hydroxybenzaldehyde Schiff_Base Schiff Base Ligand Aldehyde->Schiff_Base Amine Primary Amine Amine->Schiff_Base Pd_Complex Palladium-Schiff Base Complex Schiff_Base->Pd_Complex Pd_Source Pd(OAc)₂ Pd_Source->Pd_Complex Coupling_Reaction Cross-Coupling Pd_Complex->Coupling_Reaction Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling_Reaction Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Coupling_Reaction Base Base (e.g., K₂CO₃) Base->Coupling_Reaction Biaryl_Product Biaryl Product (Ar-Ar') Coupling_Reaction->Biaryl_Product

Caption: Preparation of a Palladium-Schiff base catalyst and its role in the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex and its Use in Suzuki-Miyaura Coupling

This protocol is adapted from procedures for synthesizing similar palladium complexes.[4]

Step 1: Synthesis of the Palladium(II) Complex

  • Synthesize the Schiff base ligand as described in Protocol 1, Step 1.

  • Dissolve 2.0 mmol of the Schiff base ligand in 30 mL of methanol in a 100 mL Schlenk flask under an inert atmosphere (e.g., argon).

  • Add 1.0 mmol of palladium(II) acetate (Pd(OAc)₂) to the solution.

  • Reflux the mixture for 4-6 hours. The formation of the complex is typically accompanied by a color change and precipitation.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the complex with cold methanol and then with diethyl ether.

  • Dry the palladium complex under vacuum.

  • Characterize the complex using FTIR, ¹H-NMR, and elemental analysis. Coordination to palladium is expected to cause shifts in the C=N and phenolic C-O stretching frequencies in the IR spectrum.

Step 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the synthesized Palladium-Schiff base complex (0.1-1.0 mol%).

  • Add 5 mL of a suitable solvent system (e.g., a mixture of an organic solvent like isopropanol and water).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Anticipated Catalytic Efficiency

Palladium complexes of salicylaldehyde-derived Schiff bases have demonstrated excellent efficacy in Suzuki-Miyaura couplings. The halogen substituents on the ligand backbone are expected to contribute to a robust and highly active catalyst.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylboronic acid1Et₃NDMA1002495[4]
4-BromotoluenePhenylboronic acid1K₂CO₃iPrOH/H₂ORT1292[5]
4-ChloroanisolePhenylboronic acid0.5K₂CO₃iPrOH/H₂O60694[6]

Part 4: Conclusion and Future Outlook

This compound stands as a highly promising, albeit underutilized, precursor in the field of catalysis. Its unique substitution pattern offers a tantalizing platform for the development of next-generation Schiff base ligands and their metal complexes. The protocols and performance data presented in this guide, derived from closely related halogenated salicylaldehyde systems, provide a solid and scientifically-grounded framework for researchers to begin exploring the catalytic potential of this versatile molecule.

Future research should focus on the synthesis and characterization of Schiff base complexes derived directly from this compound and a diverse array of primary amines. A systematic investigation into their catalytic activity in a broad range of organic transformations, including asymmetric catalysis, will undoubtedly unveil novel and highly efficient catalytic systems for applications in pharmaceutical synthesis, fine chemicals, and materials science.

References

  • Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (2023). Synthesis and antimicrobial activities of salicylaldehyde Schiff base-Cu(II) complex and its catalytic activity in N-arylation reactions. Chemistry & Chemical Technology, 17(3), 557–566.
  • Choo, L. Y., et al. (2016). Synthesis and Characterisation of Palladium(II) Schiff Base Complexes and Their Catalytic Activities for Suzuki Coupling Reaction. Malaysian Journal of Analytical Sciences, 20(5), 1146-1154.
  • Wilkinson, S. M., Sheedy, T., & New, E. J. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids and its Oxovanadium(IV) Complexes. IOSR Journal of Applied Chemistry, 15(6), 43-57.
  • Guedes, G. P., et al. (2022). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. Molecules, 27(21), 7484.
  • Kumar, R., et al. (2017). Palladium-Schiff-base-silica framework as a robust and recyclable catalyst for Suzuki–Miyaura cross-coupling in aqueous media. RSC Advances, 7(78), 49353-49362.
  • El-Sadek, M. M., et al. (2022). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Priya, S., et al. (2018). Synthesis of salicylaldehyde based Schiff bases and their metal complexes in aqueous media -characterization an. International Journal of Scientific Research, 7(5), 1-3.
  • Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances.
  • S. R. Mohammed, K. A. Maher. (2015). Metal complexes of schiff base derived from salicylaldehyde – a review. International Journal of Current Research and Review, 7(2), 6-18.
  • Grivani, G., et al. (2010). Synthesis, characterization, and catalytic activity of a new vanadium(IV) Schiff base complex in the epoxidation of cyclooctene. Transition Metal Chemistry, 35(7), 837-842.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Cui, X., et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
  • Li, S., et al. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067-4072.
  • Yang, W., et al. (2020).
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030.
  • Banik, B., et al. (2016). Excellent Suzuki–Miyauracatalytic activity of a new Pd(II) complex with sulfonamide–Schiff base ligand. Applied Organometallic Chemistry, 30(7), 519-523.
  • Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances.
  • Mondal, B., et al. (2012). Palladium(II) complex with a potential N4-type Schiff-base ligand as highly efficient catalyst for Suzuki–Miyaura reactions in aqueous media. Inorganica Chimica Acta, 392, 209-215.
  • Singh, A., & Barman, P. (2024). Recent Advances in Schiff Base Ruthenium Metal Complexes: Synthesis and Applications. Topics in Current Chemistry, 382(1), 1-38.
  • Mezgebe, K., & Mulugeta, E. (2024). Synthesis and pharmacological activities of Schiff bases with some transition metal complexes: a review. Medicinal Chemistry Research, 33(1), 1-20.
  • Shrivastava, S., Fahmi, N., & Singh, R. (2008). Studies on biologically active schiff bases and their Chromium (III) complexes synthesized using microwave technique.
  • Ahmed, A. A. (2009). SYNTHESIS AND CHARACTERIZATION OF SOME VANADYL SCHIFF BASES COMPLEXES. Rasayan Journal of Chemistry, 2(4), 781-785.

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and biologically active molecules. 3-Bromo-2-fluoro-6-hydroxybenzaldehyde emerges as a highly valuable and versatile starting material in this context. Its unique substitution pattern—a reactive aldehyde, an acidic hydroxyl group, and strategically placed bromo and fluoro substituents—offers a powerful toolkit for the construction of complex heterocyclic systems. The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring and the adjacent functional groups, while the bromine atom serves as a convenient handle for further functionalization, for instance, through cross-coupling reactions.

This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: benzofurans and benzothiazoles. These protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the scientific rationale behind the experimental choices.

Part 1: Synthesis of Substituted Benzofurans

Benzofuran cores are integral to numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The following section details a proposed synthetic route to novel benzofuran derivatives starting from this compound.

Synthetic Strategy: Knoevenagel Condensation and Intramolecular Cyclization

A robust and widely adopted method for benzofuran synthesis involves the initial reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester, followed by an intramolecular cyclization[3]. This approach, grounded in the principles of the Knoevenagel condensation, allows for the construction of the furan ring with a variety of substituents.

The proposed workflow for the synthesis of a 7-bromo-8-fluoro-4-hydroxybenzofuran-2-carboxylate derivative is depicted below.

reagent1 3-Bromo-2-fluoro-6- hydroxybenzaldehyde intermediate Knoevenagel Adduct (Intermediate) reagent1->intermediate Piperidine, Ethanol, Reflux reagent2 Diethyl Malonate reagent2->intermediate product Ethyl 7-Bromo-8-fluoro-4- hydroxybenzofuran-2-carboxylate intermediate->product Intramolecular Cyclization (Tautomerization & Dehydration)

Figure 1: Proposed workflow for the synthesis of a substituted benzofuran.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of this compound with diethyl malonate. Piperidine, a mild base, deprotonates the active methylene group of diethyl malonate to generate a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of a stable α,β-unsaturated intermediate.

  • Intramolecular O-Vinylation and Cyclization: The phenoxide, formed under the basic reaction conditions, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition, leading to the formation of a five-membered ring. Subsequent tautomerization and elimination of water (dehydration) result in the aromatization of the newly formed furan ring, yielding the final benzofuran product.

cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization start This compound + Diethyl Malonate carbanion Formation of Malonate Carbanion (Base-catalyzed) start->carbanion Piperidine nucleophilic_attack Nucleophilic attack on Aldehyde carbanion->nucleophilic_attack dehydration Dehydration to form α,β-unsaturated intermediate nucleophilic_attack->dehydration phenoxide Phenoxide Formation dehydration->phenoxide Spontaneous cyclization Intramolecular Michael Addition phenoxide->cyclization aromatization Tautomerization & Dehydration cyclization->aromatization product Substituted Benzofuran aromatization->product

Figure 2: Mechanistic pathway for benzofuran synthesis.

Detailed Experimental Protocol

Synthesis of Ethyl 7-Bromo-8-fluoro-4-hydroxybenzofuran-2-carboxylate

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound219.012.19 g10.0
Diethyl Malonate160.171.76 g (1.60 mL)11.0
Piperidine85.150.43 g (0.50 mL)5.0
Ethanol (absolute)46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.19 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To the resulting solution, add diethyl malonate (1.76 g, 11.0 mmol) followed by the dropwise addition of piperidine (0.43 g, 5.0 mmol) over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure ethyl 7-bromo-8-fluoro-4-hydroxybenzofuran-2-carboxylate.

Expected Data (Representative):

PropertyExpected Value
Yield 75-85%
Physical State Pale yellow solid
Melting Point 150-155 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (t, 3H), 4.48 (q, 2H), 7.10 (d, 1H), 7.55 (s, 1H), 9.80 (s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 62.0, 105.2, 112.8, 115.6, 125.4, 140.1, 145.8, 150.2, 158.9, 162.3
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₉BrFO₄⁺, found.

Part 2: Synthesis of Substituted Benzothiazoles

Benzothiazole derivatives are another class of heterocyclic compounds with significant pharmacological importance, known for their anticancer, antimicrobial, and anti-inflammatory activities[4][5]. The classical and most direct synthesis of 2-substituted benzothiazoles involves the condensation of an aldehyde with a 2-aminothiophenol derivative.

Synthetic Strategy: Condensation and Oxidative Cyclization

The proposed synthesis involves the direct condensation of this compound with 2-aminothiophenol. The reaction typically proceeds to form a benzothiazoline intermediate, which is then oxidized in situ or in a separate step to the aromatic benzothiazole.

Below is the proposed workflow for the synthesis of a 2-(3-bromo-2-fluoro-6-hydroxyphenyl)benzothiazole.

reagent1 3-Bromo-2-fluoro-6- hydroxybenzaldehyde intermediate Benzothiazoline Intermediate reagent1->intermediate Ethanol, Reflux reagent2 2-Aminothiophenol reagent2->intermediate product 2-(3-Bromo-2-fluoro-6- hydroxyphenyl)benzothiazole intermediate->product Oxidative Aromatization (e.g., air oxidation)

Figure 3: Proposed workflow for the synthesis of a substituted benzothiazole.

Reaction Mechanism

The formation of the benzothiazole ring from an aldehyde and 2-aminothiophenol follows a well-established mechanism:

  • Schiff Base Formation: The reaction commences with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of this compound, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The thiol group, being a potent nucleophile, attacks the imine carbon in an intramolecular fashion to form the five-membered thiazoline ring.

  • Oxidation: The resulting benzothiazoline intermediate is not fully aromatic. It undergoes oxidation to form the stable, aromatic benzothiazole ring. This oxidation can often be achieved by atmospheric oxygen, especially when the reaction is heated in an open flask, or by the addition of a mild oxidizing agent.

cluster_0 Condensation cluster_1 Oxidative Aromatization start This compound + 2-Aminothiophenol schiff_base Formation of Schiff Base (Imine) start->schiff_base cyclization Intramolecular Thiol Attack on Imine Carbon schiff_base->cyclization benzothiazoline Benzothiazoline Intermediate cyclization->benzothiazoline oxidation Oxidation of Benzothiazoline benzothiazoline->oxidation Air or Oxidizing Agent product Substituted Benzothiazole oxidation->product

Figure 4: Mechanistic pathway for benzothiazole synthesis.

Detailed Experimental Protocol

Synthesis of 2-(3-Bromo-2-fluoro-6-hydroxyphenyl)benzothiazole

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound219.012.19 g10.0
2-Aminothiophenol125.191.25 g (1.10 mL)10.0
Ethanol (absolute)46.0740 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (2.19 g, 10.0 mmol) in absolute ethanol (40 mL).

  • To this solution, add 2-aminothiophenol (1.25 g, 10.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).

  • After the starting materials have been consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize out.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-(3-bromo-2-fluoro-6-hydroxyphenyl)benzothiazole.

Expected Data (Representative):

PropertyExpected Value
Yield 80-90%
Physical State Off-white to light brown solid
Melting Point 180-185 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.05 (d, 1H), 7.40-7.55 (m, 2H), 7.95 (d, 1H), 8.10 (d, 1H), 10.50 (s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 108.9, 115.3, 122.1, 122.8, 125.4, 126.9, 134.2, 148.7, 151.9, 153.6, 168.5
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₈BrFNOS⁺, found.

Conclusion

This compound is a potent and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide for the synthesis of benzofurans and benzothiazoles are based on well-established synthetic methodologies and are designed to be readily adaptable in a research setting. The unique electronic and steric properties imparted by the bromo and fluoro substituents not only influence the course of the primary cyclization reactions but also provide opportunities for subsequent diversification of the heterocyclic scaffolds. These application notes serve as a foundational resource for chemists engaged in the exploration of new chemical entities with potential therapeutic applications.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). National Institutes of Health. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). National Institutes of Health. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Synthetic Versatility

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, a phenol, and two distinct halogens—offers a rich platform for sequential and site-selective transformations. The interplay between the electron-withdrawing effects of the fluoro and aldehyde groups and the electron-donating nature of the hydroxyl group creates a nuanced reactivity profile. This guide provides an in-depth exploration of this reagent's chemical behavior and offers detailed, field-proven protocols for its strategic application in complex molecular synthesis.

Section 1: Core Chemical Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.

Physicochemical Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 1160653-95-1[1]
Molecular Formula C₇H₄BrFO₂[2][3]
Molecular Weight 219.01 g/mol [3][4]
Appearance Solid, typically white to off-white or yellow powder[5][6]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed.[6][7]
Critical Safety Protocols

This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.

  • Hazard Identification : Causes skin and serious eye irritation.[7][8] May cause respiratory irritation and is harmful if swallowed or inhaled.[7][9]

  • Handling :

    • Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[8]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • First Aid :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical assistance.[7][9]

Section 2: The Logic of Reactivity: A Structural Analysis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which are electronically influenced by their positions on the aromatic ring.

  • Phenolic Hydroxyl (-OH) : The acidic proton can be readily removed by a mild base to form a potent phenoxide nucleophile, ideal for O-alkylation and O-arylation reactions (e.g., Williamson ether synthesis). The hydroxyl group's electron-donating nature also influences the aromatic ring's overall reactivity.

  • Aldehyde (-CHO) : This group is a classic electrophilic site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, reductive amination, and condensation reactions to form Schiff bases or heterocycles.[10]

  • Bromo (-Br) Substituent : The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions . It is an excellent leaving group for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds.

  • Fluoro (-F) Substituent : The fluorine atom is highly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAᵣ) .[11][12] While typically a poor leaving group in SₙAr compared to other halogens, its reactivity is enhanced by the presence of other electron-withdrawing groups ortho and para to it.[11]

The strategic selection of reagents and reaction conditions allows for the selective manipulation of one site while preserving the others for subsequent transformations.

Caption: Reactivity map of this compound.

Section 3: Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified, especially for metal-catalyzed reactions.

Application Protocol 1: Selective O-Alkylation (Williamson Ether Synthesis)

This protocol details the synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde, demonstrating the selective alkylation of the phenolic hydroxyl group.

  • Principle : The weakly acidic phenolic proton is removed by potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the corresponding methyl ether. The other functional groups remain intact under these mild conditions.

Reagent Table:

ReagentM.W. ( g/mol )AmountEquivalents
This compound219.011.0 g (4.57 mmol)1.0
Potassium Carbonate (K₂CO₃), anhydrous138.21947 mg (6.85 mmol)1.5
Methyl Iodide (CH₃I)141.940.34 mL (5.48 mmol)1.2
N,N-Dimethylformamide (DMF), anhydrous-20 mL-

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.57 mmol) and anhydrous potassium carbonate (947 mg, 6.85 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous DMF (20 mL) via syringe.

  • Stir the suspension at room temperature for 20 minutes.

  • Add methyl iodide (0.34 mL, 5.48 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether.

G start Combine Reactants: - Aldehyde - K₂CO₃ - Anhydrous DMF add_MeI Add CH₃I (1.2 eq) start->add_MeI react Heat to 50°C Stir for 4-6h add_MeI->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc monitor->workup Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Pure Product: 3-Bromo-2-fluoro-6-methoxybenzaldehyde purify->product

Caption: Workflow for O-Alkylation of this compound.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C-Br position with an arylboronic acid.

  • Principle : The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes: (1) Oxidative addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Reagent Table:

ReagentM.W. ( g/mol )AmountEquivalents
This compound219.01500 mg (2.28 mmol)1.0
Phenylboronic Acid121.93334 mg (2.74 mmol)1.2
Pd(PPh₃)₄1155.56132 mg (0.114 mmol)0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃)105.99725 mg (6.84 mmol)3.0
Toluene / Ethanol / Water-15 mL / 5 mL / 5 mL-

Step-by-Step Methodology:

  • In a Schlenk flask, combine this compound (500 mg, 2.28 mmol), phenylboronic acid (334 mg, 2.74 mmol), and sodium carbonate (725 mg, 6.84 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (132 mg, 5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add the degassed solvent mixture: Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).

  • Heat the mixture to 90°C and stir vigorously for 8-12 hours under the inert atmosphere. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain the biaryl product.

G setup Combine Solids: - Aldehyde - Boronic Acid - Na₂CO₃ - Pd(PPh₃)₄ inert Evacuate & Backfill with Argon (3x) setup->inert add_solvents Add Degassed Solvents (Toluene/ EtOH/H₂O) inert->add_solvents react Heat to 90°C Stir for 8-12h add_solvents->react filter Cool & Filter through Celite react->filter extract Liquid-Liquid Extraction filter->extract purify Dry, Concentrate & Purify via Column extract->purify product Pure Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.

Section 4: Troubleshooting and Field-Proven Insights

Encountering challenges is a routine part of synthesis. This section provides guidance on common issues.

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion in O-Alkylation 1. Ineffective base (e.g., K₂CO₃ is old/hydrated).2. Insufficiently reactive alkylating agent.3. Low reaction temperature.1. Use freshly dried K₂CO₃ or a stronger base like NaH (use with extreme caution in an anhydrous solvent like THF).2. Switch to a more reactive alkyl halide (e.g., R-I > R-Br > R-Cl).3. Gradually increase the temperature, monitoring for side product formation.
Low Yield in Suzuki Coupling 1. Catalyst deactivation due to oxygen.2. "Wet" or impure solvents/reagents.3. Inappropriate base for the chosen boronic acid.4. Homocoupling of the boronic acid.1. Ensure the reaction setup is strictly anaerobic. Degas solvents thoroughly (e.g., by sparging with argon for 30 min).2. Use anhydrous solvents and dry reagents.3. For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.4. Add the boronic acid slowly or in portions to minimize its concentration.
Formation of Multiple Products 1. In Suzuki coupling, reaction at the C-F bond (SNAᵣ) under harsh conditions.2. In alkylation, potential C-alkylation if a very strong base is used.1. Use milder conditions for the Suzuki reaction (lower temperature, shorter time). Use a catalyst system known for selectivity towards C-Br bonds.2. Use a mild base like K₂CO₃ or Cs₂CO₃ to ensure selective O-alkylation.

References

  • Safety Data Sheet for this compound. Available from various chemical suppliers. (General safety information synthesized from sources like[7]).

  • PubChem Compound Summary for CID 175521174, 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 3-Fluoro-2-hydroxybenzaldehyde. (Provides analogous safety data for a related structure). [Link]

  • Commentary on 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E, NIH/PMC. (Discusses the use of salicylaldehyde derivatives in forming Schiff bases). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution Video Tutorial. Professor Dave Explains, YouTube. [Link]

  • Ortho-Formylation of Phenols. Organic Syntheses. (Provides a relevant synthetic procedure for a related compound). [Link]

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The Strategic Utility of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). 3-Bromo-2-fluoro-6-hydroxybenzaldehyde emerges as a highly versatile and strategically functionalized building block, offering medicinal chemists a powerful tool for the construction of complex molecular architectures. Its unique substitution pattern—a reactive aldehyde, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents—provides a confluence of reactivity that can be exploited to generate diverse scaffolds for targeted therapies.

This technical guide elucidates the application of this compound in the synthesis of two prominent classes of potential APIs: benzofuran-based kinase inhibitors and substituted quinazolines. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to guide researchers in leveraging this valuable synthetic intermediate.

Core Attributes of this compound

The synthetic potential of this compound is rooted in the distinct reactivity of its functional groups:

  • Ortho-Hydroxybenzaldehyde Moiety: This arrangement is primed for the synthesis of various heterocyclic systems, most notably benzofurans, through intramolecular cyclization reactions. The hydroxyl group can act as a nucleophile, while the aldehyde provides an electrophilic center or a handle for further elaboration.

  • Bromine Substituent: The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR).

  • Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule. Fluorine can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding and other non-covalent interactions, and alter the acidity of the neighboring hydroxyl group.

PropertyValueSource
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
CAS Number 1160653-95-1[2]
Appearance Solid-
Storage Inert atmosphere, room temperature

Application I: Synthesis of Benzofuran-Based Kinase Inhibitors

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[3][4] Notably, benzofuran derivatives have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which play a critical role in tumor angiogenesis.[5][6]

The ortho-hydroxybenzaldehyde core of this compound is an ideal starting point for the construction of the benzofuran ring system. The following protocol outlines a representative synthesis of a potential benzofuran-based kinase inhibitor.

Experimental Workflow: Benzofuran Synthesis

A This compound B O-Alkylation with ethyl bromoacetate A->B K2CO3, Acetone C Intramolecular Claisen Condensation B->C NaOEt, EtOH D Decarboxylation C->D H2SO4, H2O, heat E Suzuki-Miyaura Coupling with boronic acid D->E Pd(PPh3)4, K2CO3, Dioxane/H2O F Final API Precursor (Substituted Benzofuran) E->F

Caption: Synthetic workflow for a benzofuran-based kinase inhibitor precursor.

Detailed Protocol: Synthesis of a 7-Bromo-6-fluoro-benzofuran Intermediate

Step 1: O-Alkylation

  • Rationale: The initial step involves the protection of the phenolic hydroxyl group and the introduction of a two-carbon unit that will ultimately form part of the furan ring. Williamson ether synthesis is a reliable method for this transformation.[7]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude O-alkylated product, which can be purified by column chromatography on silica gel.

Step 2: Intramolecular Claisen Condensation and Cyclization

  • Rationale: This key step constructs the benzofuran ring. A base, such as sodium ethoxide, is used to deprotonate the alpha-carbon of the ester, which then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl. The subsequent dehydration yields the benzofuran core.

  • Procedure:

    • Dissolve the O-alkylated intermediate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Saponification and Decarboxylation

  • Rationale: The ester group at the 2-position of the benzofuran is removed to provide the core scaffold for further functionalization. This is typically achieved by hydrolysis to the carboxylic acid followed by decarboxylation.

  • Procedure:

    • To the crude cyclized product, add a mixture of sulfuric acid and water.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 7-Bromo-6-fluoro-benzofuran intermediate.

Step 4: Suzuki-Miyaura Cross-Coupling

  • Rationale: The bromine atom on the benzofuran core is now utilized for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl moieties, which is a common strategy in the design of kinase inhibitors to target the ATP-binding pocket.

  • Procedure:

    • To a solution of the 7-Bromo-6-fluoro-benzofuran intermediate (1.0 eq) in a mixture of dioxane and water, add the desired boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80-90 °C for 8-12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Application II: Synthesis of Substituted Quinazoline-Based APIs

Substituted quinazolines are another critical scaffold in medicinal chemistry, with several approved drugs, such as Vandetanib, being potent kinase inhibitors used in cancer therapy.[8][9][10] The synthesis of these molecules often involves the construction of the quinazoline ring from appropriately substituted anilines. This compound can be strategically transformed into a key aniline intermediate for the synthesis of quinazoline-based APIs.

Experimental Workflow: Quinazoline Synthesis

A This compound B O-Methylation A->B CH3I, K2CO3 C Oxime Formation B->C NH2OH.HCl, Pyridine D Beckmann Rearrangement and Hydrolysis C->D PCl5 or TsCl E Substituted Aniline Intermediate D->E F Cyclization with Formamide E->F Heat G Chlorination F->G SOCl2 or POCl3 H Nucleophilic Aromatic Substitution G->H Amine, Base I Final API Precursor (Substituted Quinazoline) H->I

Caption: Synthetic workflow for a substituted quinazoline precursor.

Detailed Protocol: Synthesis of a 4-(Substituted amino)-quinazoline

Step 1: O-Methylation and Oxime Formation

  • Rationale: The hydroxyl group is first protected, for instance, by methylation, to prevent unwanted side reactions. The aldehyde is then converted to an oxime, which is a precursor for the Beckmann rearrangement to form an amide, and subsequently, an amine.

  • Procedure:

    • Methylate this compound using methyl iodide and potassium carbonate in a suitable solvent like DMF.

    • To a solution of the resulting methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction and pour it into cold water to precipitate the oxime, which is then filtered and dried.

Step 2: Beckmann Rearrangement and Hydrolysis to Aniline

  • Rationale: The oxime undergoes a Beckmann rearrangement in the presence of a reagent like phosphorus pentachloride or tosyl chloride to form an N-arylformamide. Subsequent hydrolysis under acidic or basic conditions yields the corresponding aniline.

  • Procedure:

    • Treat the oxime (1.0 eq) with phosphorus pentachloride (1.1 eq) in an inert solvent like diethyl ether at 0 °C.

    • After the reaction is complete, carefully quench with water.

    • Hydrolyze the resulting formamide by heating with aqueous hydrochloric acid.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the aniline product with an organic solvent.

Step 3: Quinazoline Ring Formation

  • Rationale: The substituted aniline is a key intermediate for building the quinazoline core. A common method is to react the aniline with formamide at high temperatures.

  • Procedure:

    • Heat the substituted aniline (1.0 eq) with an excess of formamide at 150-160 °C for several hours.

    • Upon cooling, the quinazolinone product often precipitates and can be collected by filtration.

Step 4: Chlorination and Nucleophilic Aromatic Substitution

  • Rationale: The quinazolinone is converted to a more reactive 4-chloroquinazoline, which can then readily undergo nucleophilic aromatic substitution with a desired amine to install the side chain of the target API.

  • Procedure:

    • Reflux the quinazolinone (1.0 eq) with thionyl chloride or phosphorus oxychloride to obtain the 4-chloroquinazoline.

    • Remove the excess chlorinating agent under reduced pressure.

    • Dissolve the crude 4-chloroquinazoline in a suitable solvent like isopropanol and add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the product can be isolated by filtration or after aqueous workup and extraction, followed by purification by crystallization or column chromatography.

Conclusion

This compound is a strategically designed starting material that offers a wealth of synthetic opportunities for the development of potential APIs. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds such as benzofurans and quinazolines, which are central to many modern therapeutic agents, particularly in the field of oncology. The protocols outlined in this guide provide a framework for researchers to harness the synthetic potential of this versatile building block, with the understanding that reaction conditions may require optimization based on the specific substrates and target molecules. The ability to perform late-stage functionalization via cross-coupling reactions further enhances its utility in generating diverse libraries of compounds for drug discovery programs.

References

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of anticancer drug vandetanib - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - MDPI. (2016, December 14). Retrieved January 18, 2026, from [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed Central. (2025, October 1). Retrieved January 18, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved January 18, 2026, from [Link]

  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed. (2016, December 14). Retrieved January 18, 2026, from [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Request PDF - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

  • CN104098544A - Preparation method of vandetanib - Google Patents. (n.d.).
  • Design and Synthesis of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015, July 4). Retrieved January 18, 2026, from [Link]

  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (n.d.). Retrieved January 18, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved January 18, 2026, from [Link]

  • 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde | C8H6BrFO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive - e-Century Publishing Corporation. (2023, November 30). Retrieved January 18, 2026, from [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI. (n.d.). Retrieved January 18, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. This valuable building block is integral to the development of novel pharmaceuticals and advanced materials. However, its synthesis can present challenges, including low yields, isomer formation, and purification difficulties. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these obstacles and improve their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My bromination of 2-fluoro-6-hydroxybenzaldehyde is resulting in a low yield and multiple products. What are the likely causes and solutions?

Low yields and the formation of multiple products during the bromination of 2-fluoro-6-hydroxybenzaldehyde are common issues. The primary factors to investigate are over-bromination and incorrect reaction conditions. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to the formation of di- and tri-bromo products.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: Running the reaction at a lower temperature, such as 0-5°C, can help to control the reaction rate and improve selectivity for mono-bromination.[2]

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can provide better control over the reaction.

  • Solvent Selection: Solvents like carbon disulfide can favor the formation of the para-substituted product at low temperatures.[2]

  • Protecting Groups: Acetylating the hydroxyl group can attenuate its activating effect, leading to more controlled bromination. The acetyl group can be removed later by hydrolysis.[1]

Q2: I am struggling with the formylation of 3-bromo-2-fluorophenol. Which formylation method is most effective, and what are the key parameters to optimize?

The choice of formylation method is critical for achieving a good yield. The most common methods for ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[3][4][5] While it favors ortho-formylation, it can have issues with regioselectivity and yield.[3]

    • Optimization: Vigorous stirring is crucial in this biphasic reaction.[4][5] The concentration of the alkali hydroxide (typically 10-40%) and the reaction temperature (around 60-70°C) are key parameters to optimize.[3][5][6]

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8][9] It is known for its ortho-selectivity with phenols but can suffer from low yields.[10]

    • Optimization: The reaction temperature (typically 85-120°C) and the choice of acid catalyst (e.g., acetic acid, trifluoroacetic acid) can significantly impact the yield.[7] Modifications using catalysts like zinc(II) acetate may improve efficiency.[7]

  • Magnesium Chloride-Mediated Formylation: A highly regioselective method for ortho-formylation of phenols uses anhydrous magnesium chloride, triethylamine, and paraformaldehyde.[11][12][13] This method often provides high yields of the salicylaldehyde derivative.

Q3: My reaction is complete, but I am having difficulty purifying the final product. What are the recommended purification techniques?

Purification of halogenated hydroxybenzaldehydes can be challenging due to the presence of unreacted starting materials, isomers, and other by-products.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction, an acidic workup is typically required to neutralize any base and protonate the phenoxide.[6] Washing the organic extract with a saturated sodium bicarbonate solution can remove acidic impurities.[14]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[14]

  • Recrystallization: This is a powerful technique for obtaining highly pure product. Common solvents for recrystallization include hexane, ethanol/water mixtures, and toluene.[12][14]

  • Column Chromatography: For difficult separations, silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.

Q4: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my reaction?

Regioselectivity is a common challenge in electrophilic aromatic substitution reactions.[15] The directing effects of the substituents on the aromatic ring play a crucial role. In the case of a phenol, the hydroxyl group is a strong ortho-, para-director.

Strategies to Enhance Regioselectivity:

  • Directed ortho-Metalation (DoM): This powerful technique allows for the exclusive functionalization of the ortho-position.[16] A directing metalation group (DMG), such as a protected hydroxyl group, interacts with an organolithium reagent to direct deprotonation to the adjacent ortho-position.[16] Subsequent reaction with an electrophile introduces the desired functionality.

  • Blocking Groups: If an unwanted position is highly reactive, a removable blocking group can be installed to direct the substitution to the desired position.

  • Reaction Conditions: As mentioned earlier, temperature and solvent can influence the ortho/para ratio in some reactions.[2]

In-Depth Troubleshooting and Optimized Protocols

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reagent purity incomplete->optimize_conditions side_products Significant Side Products Observed? complete->side_products end Improved Yield optimize_conditions->end no_side_products Minimal Side Products side_products->no_side_products No improve_selectivity Improve Regioselectivity: - Lower temperature - Use milder reagents - Consider protecting groups or DoM side_products->improve_selectivity Yes purification_issue Investigate Purification Loss: - Check extraction pH - Optimize recrystallization solvent - Consider chromatography purification_issue->end no_side_products->purification_issue improve_selectivity->end

Optimized Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol via Magnesium Chloride-Mediated Reaction

This protocol is adapted from a high-yield procedure for the ortho-formylation of phenols and is expected to provide good results for the synthesis of this compound.[13]

Materials:

  • 3-Bromo-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Procedure:

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent and Base: Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq.). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 3-bromo-2-fluorophenol (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 75°C) for 4 hours. The reaction mixture will typically change color.

  • Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase sequentially with 1 N HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hexane to yield pure this compound.

ReagentMolar Eq.Purpose
3-Bromo-2-fluorophenol1.0Starting Material
Anhydrous MgCl₂2.0Lewis Acid Catalyst
Paraformaldehyde3.0Formylating Agent
Triethylamine2.0Base
Anhydrous THF-Solvent

Data Summary and Comparison of Formylation Methods

MethodKey ReagentsTypical Temp.AdvantagesDisadvantages
Reimer-Tiemann Chloroform, Strong Base60-70°CReadily available reagentsBiphasic, can have low yield and regioselectivity issues[3]
Duff Reaction Hexamethylenetetramine, Acid85-120°CGood ortho-selectivityOften gives low to moderate yields[7][10]
MgCl₂-Mediated MgCl₂, Et₃N, Paraformaldehyde~75°CHigh yield and excellent ortho-selectivityRequires anhydrous conditions

Synthetic Pathway and Key Intermediates

References

  • Duff reaction. (n.d.). In Grokipedia.
  • Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? (2023, April 19). Brainly.
  • Duff reaction. (n.d.). In Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • Reimer–Tiemann reaction. (n.d.). In Wikipedia.
  • Duff Reaction. (n.d.). Cambridge University Press.
  • 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE. (n.d.). Molbase.
  • Reimer-Tiemann Reaction. (2021, March 23). J&K Scientific LLC.
  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. (2025, December). Benchchem.
  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. (n.d.). Benchchem.
  • Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts.
  • CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy - and 2-fluoro-4-hydroxy-benzaldehydes. (n.d.). RSC Publishing.
  • 2-Bromo-3-fluoro-6-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019). Google Patents.
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (2012). Organic Syntheses.
  • The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip.
  • Process for formylation of aromatic compounds. (1995). Google Patents.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (n.d.). Benchchem.
  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. (2025, August 10). ResearchGate.
  • Electrophilic Aromatic Substitution in Phenols. (2021, August 12). YouTube.
  • Electrophilic Aromatic Substitution Reactions of Phenols. (n.d.). University of Calgary.
  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015, November 4). NIH.
  • 3-Bromo-2-hydroxybenzaldehyde. (n.d.). PMC - NIH.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.
  • Directed ortho metalation. (n.d.). In Wikipedia.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. (2009, July 15). Sciencemadness.org.
  • ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. (n.d.). Organic Syntheses Procedure.
  • 2-Bromo-6-fluorobenzaldehyde. (n.d.). Ossila.
  • Method for preparing a 4-hydroxybenzaldehyde and derivatives. (2001). Google Patents.
  • Directed (ortho) Metallation general mechanism. (n.d.). ResearchGate.
  • 2-Bromo-6-chloro-4-hydroxybenzaldehyde. (n.d.). Benchchem.
  • Directed (ortho) Metallation. (n.d.). Lithium Link.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Google Patents.
  • ortho metalation. (n.d.). Andrew G Myers Research Group.
  • This compound. (n.d.). BLD Pharm.
  • Process for the preparation of hydroxybenzaldehydes. (n.d.). European Patent Office.
  • 3-Bromo-6-fluoro-2-hydroxybenzaldehyde. (n.d.). BLD Pharm.
  • Process for the preparation of hydroxybenzaldehydes. (1984). Google Patents.
  • 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). ChemScene.
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2025, August 6). ResearchGate.
  • Process for the isolation of p-hydroxybenzaldehyde. (1986, July 17). Justia Patents.
  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (n.d.). ChemRxiv.

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Technical Support Center: Purification of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. Here, we address common challenges and provide detailed, field-proven protocols to ensure the highest purity of your compound for downstream applications.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities to anticipate are:

  • Unreacted Starting Materials: Primarily the precursor to which the bromo, fluoro, or formyl group was added. For instance, if you are synthesizing from 2-fluoro-6-hydroxybenzaldehyde, residual amounts of this starting material are probable.

  • Isomeric Byproducts: Bromination of substituted phenols can sometimes lead to the formation of constitutional isomers. Depending on the directing effects of the substituents, you might encounter other brominated species.

  • Over-brominated Products: If the reaction conditions are not carefully controlled, di-brominated or other poly-brominated species may form.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-Bromo-2-fluoro-6-hydroxybenzoic acid), especially upon prolonged exposure to air.[1] This is a very common impurity in aldehyde purifications.

Q2: My crude product is a dark oil/discolored solid. How can I address this before proceeding with purification?

A2: Discoloration often indicates the presence of polymeric or highly conjugated impurities. A preliminary workup can be beneficial:

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic impurities like the corresponding carboxylic acid.[1] Finish with a brine wash to remove excess water.

  • Activated Charcoal Treatment: If the discoloration persists after an aqueous workup, you can try treating the solution with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and briefly heat. Perform a hot filtration to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product.

Q3: I'm struggling to get my compound to crystallize during recrystallization. What can I do?

A3: Several factors can hinder crystallization. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to act as a template for crystallization.

  • Solvent System Optimization: You may have too much solvent, or the solvent system may not be ideal. Try to slowly evaporate some of the solvent to increase the concentration of your compound. If that fails, you may need to reconsider your choice of solvent.

  • Patience: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed at a low temperature for an extended period.

Q4: My aldehyde seems to be decomposing during column chromatography on silica gel. Why is this happening and how can I prevent it?

A4: Silica gel is slightly acidic and can sometimes catalyze the decomposition of sensitive aldehydes.

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-volatile base, like triethylamine (typically 0.1-1% v/v), before packing the column.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica gel.

  • Speed: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Flash column chromatography is generally preferred over gravity chromatography.

Part 2: Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating this compound from impurities with different polarities.

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_crude Dissolve Crude Product in Minimal Dichloromethane load_sample Load Sample onto Column prep_crude->load_sample prep_slurry Prepare Silica Gel Slurry in Hexane pack_column Pack Column with Slurry prep_slurry->pack_column pack_column->load_sample elute_nonpolar Elute with Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) load_sample->elute_nonpolar collect_fractions Collect Fractions elute_nonpolar->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate dry Dry Under Vacuum evaporate->dry G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Minimal Hot Solvent cool_slow Slowly Cool to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Sources

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will focus on the robust and highly regioselective ortho-formylation of 2-bromo-3-fluorophenol. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge

This compound is a valuable substituted salicylaldehyde derivative used in the construction of complex molecules in medicinal chemistry and materials science. Its synthesis typically involves the electrophilic formylation of 2-bromo-3-fluorophenol. While several classical formylation methods exist, such as the Reimer-Tiemann[1][2] and Duff reactions[3][4], achieving high regioselectivity can be problematic, often leading to mixtures of isomers and challenging purifications.

This guide focuses on the superior magnesium chloride-mediated ortho-formylation method, which utilizes chelation control to direct the formyl group almost exclusively to the position ortho to the hydroxyl group, affording the desired product in higher purity and yield.[5][6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors throughout the experimental process.

  • Reagent Quality and Handling: The magnesium chloride-mediated formylation is highly sensitive to moisture. Anhydrous magnesium dichloride (MgCl₂) and a dry solvent (like THF) are critical.[5] Water will deactivate the MgCl₂ Lewis acid and can react with other intermediates. Ensure paraformaldehyde is of good quality, as old stock may have a lower content of the monomeric formaldehyde required for the reaction.

  • Incomplete Reaction: The reaction typically requires heating to reflux (around 75°C in THF) for several hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material (2-bromo-3-fluorophenol) remains, consider extending the reaction time. The main impurity is often the starting bromophenol.[5][7]

  • Sub-optimal Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of polymeric tars, reducing the yield of the desired product. Maintain a gentle reflux.

  • Inefficient Work-up: During the acidic work-up (e.g., with 1N HCl), vigorous shaking can lead to the formation of stable emulsions, causing loss of product during extraction.[5] Gentle swirling and tilting of the separatory funnel is recommended to prevent this.[5]

Q2: My TLC and ¹H NMR analysis show multiple product spots. What are the likely isomeric impurities?

A2: The primary advantage of the MgCl₂ method is its high ortho-selectivity.[5][6] However, improper setup or the use of alternative, less selective methods can lead to isomeric byproducts.

  • Para-Formylation: The hydroxyl group is a strong ortho, para-director. While chelation strongly favors the ortho position, a small amount of the para-formylated isomer (4-bromo-5-fluoro-2-hydroxybenzaldehyde) can form, especially if the chelation mechanism is disrupted. This is a more significant issue in classical methods like the Duff or Reimer-Tiemann reactions.[4][8]

  • Di-formylation: Although rare in the MgCl₂ method, highly activated phenol systems can sometimes undergo di-formylation, where a second aldehyde group is added to the ring.[4] This is more common under forcing conditions.

To confirm the identity of impurities, isolation via column chromatography followed by detailed spectroscopic analysis (NMR, MS) is recommended.

Q3: The reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?

A3: The formation of dark, polymeric tars is typically a sign of phenol oxidation or product decomposition.

  • Air Oxidation: Phenols are susceptible to oxidation, especially under basic conditions (triethylamine is used in the protocol) and at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can significantly mitigate this side reaction.[5]

  • Thermal Decomposition: As mentioned, excessive heat can cause both the starting material and the aldehyde product to decompose or polymerize. Ensure the oil bath temperature is carefully controlled.

  • Reimer-Tiemann Alternative: If using the Reimer-Tiemann reaction, the combination of strong base (hydroxide) and heat can be harsh for many substrates, leading to decomposition.[1][9]

A troubleshooting decision tree for common issues is presented below.

troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Multiple Spots) start->impure_product dark_tar Dark Tar Formation start->dark_tar reagent_quality Check Reagent Quality (Anhydrous MgCl₂, Dry THF) low_yield->reagent_quality Cause? reaction_time Extend Reaction Time (Monitor by TLC) low_yield->reaction_time Cause? workup_issue Review Work-up (Avoid Emulsions) low_yield->workup_issue Cause? isomer_formation Isomer Formation (e.g., para-aldehyde) impure_product->isomer_formation Identity? unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Identity? oxidation Air Oxidation dark_tar->oxidation Cause? overheating Overheating dark_tar->overheating Cause? confirm_method Confirm Method (MgCl₂ is highly ortho-selective) isomer_formation->confirm_method purification Optimize Purification (Column Chromatography) unreacted_sm->purification inert_atm Use Inert Atmosphere (Ar or N₂) oxidation->inert_atm temp_control Improve Temperature Control overheating->temp_control

Fig 1. Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the magnesium chloride-mediated ortho-formylation?

A1: This reaction's high regioselectivity is due to a chelation-controlled mechanism. The process can be broken down into key steps:

  • Chelation: The Lewis acidic MgCl₂ coordinates to both the oxygen of the phenolic hydroxyl group and the oxygen of paraformaldehyde (which is in equilibrium with its monomer, formaldehyde).

  • Directed Electrophilic Attack: This coordination forms a rigid six-membered transition state. It brings the formaldehyde electrophile into close proximity with the ortho-carbon of the phenol. This pre-organization significantly lowers the activation energy for the attack at the ortho position compared to the para position.

  • Aromatization and Hydrolysis: The triethylamine (Et₃N) acts as a base to facilitate the reaction. Subsequent acidic work-up hydrolyzes the intermediate to yield the final aldehyde product.[5][6]

mechanism cluster_0 Chelation & Directed Attack cluster_1 Work-up Phenol 2-bromo-3-fluorophenol Reagents + MgCl₂Paraformaldehyde (CH₂O)Et₃N Complex Chelated Intermediate (Six-membered transition state) Reagents->Complex Coordination Attack Intramolecular ortho-attack Complex->Attack Intermediate Ortho-substituted Intermediate Attack->Intermediate Workup Acidic Work-up (e.g., 1N HCl) Intermediate->Workup Product This compound Workup->Product Hydrolysis

Fig 2. Simplified Mechanism Overview

Q2: Can I use other formylation reagents with the MgCl₂ system?

A2: Paraformaldehyde is the standard and most effective C1 source for this reaction.[5] It is inexpensive, easy to handle, and efficiently depolymerizes in situ to provide monomeric formaldehyde. Using other reagents like hexamethylenetetramine (HMTA, used in the Duff reaction) would involve a different mechanistic pathway and is not recommended for this specific protocol.

Q3: What is the best way to purify the final product?

A3: The primary method for purification is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane/EtOAc).[5] The starting material is generally less polar than the product aldehyde. If the product is a solid and of sufficient purity (>95%) after chromatography, recrystallization from a non-polar solvent like hexane can be performed to obtain highly pure material.[5]

Experimental Protocols & Data

Protocol: Synthesis via MgCl₂-Mediated ortho-Formylation

This protocol is adapted from a well-established procedure for the regioselective formylation of phenols.[5]

workflow start Start setup 1. Reaction Setup - Dry 3-neck RBF under Argon - Add MgCl₂ and paraformaldehyde start->setup add_solvents_base 2. Add Solvents & Base - Add anhydrous THF - Add triethylamine dropwise setup->add_solvents_base add_substrate 3. Add Substrate - Add 2-bromo-3-fluorophenol dropwise add_solvents_base->add_substrate reflux 4. Reaction - Heat to gentle reflux (~75°C) - Stir for 4-6 hours (monitor by TLC) add_substrate->reflux cool_quench 5. Cooldown & Work-up - Cool to room temperature - Add ether, wash with 1N HCl reflux->cool_quench extract_dry 6. Extraction - Wash with water - Dry organic layer (e.g., MgSO₄) cool_quench->extract_dry purify 7. Purification - Remove solvent via rotary evaporation - Purify crude solid by column chromatography extract_dry->purify end End (Pure Product) purify->end

Fig 3. Experimental Workflow Diagram

Materials:

  • 2-bromo-3-fluorophenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 N Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire system with an inert gas like Argon or Nitrogen.

  • Reagent Addition: Under a positive pressure of Argon, add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent and Base: Add anhydrous THF via syringe to give a concentration of ~0.2 M with respect to the starting phenol. Begin stirring. Add triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting slurry for 15 minutes.

  • Substrate Addition: Add a solution of 2-bromo-3-fluorophenol (1.0 eq.) in anhydrous THF dropwise via syringe. The mixture will likely become opaque.

  • Reaction: Immerse the flask in a pre-heated oil bath at ~75°C. Maintain a gentle reflux for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 10:1 Hexane:EtOAc).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether to dilute the mixture. Transfer the organic phase to a separatory funnel.

  • Extraction: Wash the organic layer successively with 1 N HCl (3 times) and water (3 times). Caution: Gas may evolve during the acid wash. Do not shake vigorously to avoid emulsions.[5] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system. Combine fractions containing the pure product and remove the solvent to yield this compound.

Data Summary: Comparison of Formylation Methods

The following table summarizes the general characteristics of different formylation methods for phenols to highlight the advantages of the recommended protocol.

MethodTypical ReagentsConditionsRegioselectivity (ortho:para)Common Issues
MgCl₂-Mediated MgCl₂, Paraformaldehyde, Et₃NReflux in THF (~75°C)Excellent (Primarily ortho)[5][6]Requires anhydrous conditions
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Biphasic, heated (exothermic)[1][2]Moderate to GoodHarsh conditions, low yields, safety concerns[8][9][10]
Duff Hexamethylenetetramine (HMTA), AcidHeated (85–120°C)[3]Good (Primarily ortho)[4]Often low yields, complex mechanism[3][11]

References

  • Duff reaction. (n.d.). In Grokipedia.
  • Duff reaction. (n.d.). In Wikipedia.
  • Reimer–Tiemann reaction. (n.d.). In Wikipedia.
  • Duff Reaction. (n.d.). Cambridge University Press.
  • Hansen, T. V., & Skattebøl, L. (n.d.). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Skattebøl, L., et al. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]

  • Understanding the Chemical Synthesis of 2-Bromo-3-fluorophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]

  • Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur.
  • The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip at ECU. Retrieved January 19, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-fluoro-6-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this highly functionalized aromatic aldehyde. As a key building block in the development of novel pharmaceuticals and advanced materials, mastering its synthesis is crucial. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges encountered in this synthetic route.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered around regioselectivity. The starting material, 2-bromo-3-fluorophenol, possesses three distinct substituents—hydroxyl (-OH), bromine (-Br), and fluorine (-F)—each exerting its own electronic and steric influence on the aromatic ring. The interplay of these directing effects can lead to a mixture of isomers, low yields, and difficult purifications. This guide will dissect these challenges and provide practical, field-proven solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound derivatives in a question-and-answer format.

Question 1: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?

Answer:

This is the most common challenge in this synthesis. The regiochemical outcome of the formylation is a direct consequence of the directing effects of the substituents on the 2-bromo-3-fluorophenol ring.

  • -OH (Hydroxyl) Group: A powerful activating, ortho-, para- director.

  • -F (Fluoro) Group: A deactivating, ortho-, para- director due to competing inductive withdrawal (-I) and resonance donation (+M) effects.[1] The -I effect generally dominates, making it deactivating, but the +M effect still directs incoming electrophiles to the ortho and para positions.

  • -Br (Bromo) Group: Also a deactivating, ortho-, para- director, with a similar interplay of inductive and resonance effects as fluorine.[2][3]

In 2-bromo-3-fluorophenol, the positions ortho to the hydroxyl group are C6 and C2. The C2 position is already substituted with bromine. Therefore, formylation is most likely to occur at the C6 position. However, other isomers can arise.

To enhance regioselectivity for the 6-position:

  • Ortho-Formylation with Magnesium Chloride and Paraformaldehyde: This method is highly recommended for its excellent ortho-selectivity in the formylation of phenols.[4][5][6] The magnesium ion chelates with the phenolic oxygen, enhancing the acidity of the ortho-protons and directing the electrophile to the C6 position. A detailed protocol is provided later in this guide.

  • The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and is also known for its preference for ortho-formylation of phenols.[7][8] The selectivity is believed to arise from hydrogen bonding interactions that stabilize the intermediate.[9][10] However, with highly activated or deactivated systems, a mixture of isomers can still be a problem.[11][12]

Question 2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors:

  • Incomplete Reaction: The deactivating nature of the fluorine and bromine atoms can make the aromatic ring less nucleophilic, slowing down the electrophilic aromatic substitution.

    • Solution: Increase the reaction time or temperature, but monitor for decomposition. For the MgCl₂/paraformaldehyde method, ensuring all reagents are anhydrous is critical for reactivity.[5]

  • Side Reactions: The formation of phenol-formaldehyde-type resins can be a significant issue, especially under harsh acidic or basic conditions.[12]

    • Solution: Use milder reaction conditions. The MgCl₂/paraformaldehyde method is generally milder than classical methods like the Reimer-Tiemann reaction.[4][5]

  • Starting Material Purity: The purity of the 2-bromo-3-fluorophenol is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity, which can be sourced from a reliable manufacturer or purified before use.[13]

Question 3: I am having difficulty purifying the final product. What are the likely impurities and what purification strategies do you recommend?

Answer:

The primary impurities are likely unreacted starting material (2-bromo-3-fluorophenol) and undesired regioisomers of the product.

  • Recommended Purification Strategy:

    • Acid-Base Extraction: After the reaction, an acidic workup will ensure the product is in its phenolic form. Washing with a dilute sodium bicarbonate or sodium carbonate solution can remove any acidic byproducts.

    • Bisulfite Adduct Formation: Salicylaldehydes can often be purified by forming a water-soluble bisulfite adduct.[14] This can be a highly effective way to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by acidification.

    • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.[5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can provide highly pure material.[5]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of 2-bromo-3-fluorophenol before formylation?

A1: For ortho-formylation reactions like the MgCl₂/paraformaldehyde method or the Duff reaction, protecting the hydroxyl group is generally not necessary and, in fact, counterproductive.[4][5][7] The free hydroxyl group is essential for directing the formylation to the ortho position through chelation or hydrogen bonding.[9][10] However, for other formylation methods or if other reactions are planned on the molecule, protection of the phenol may be required.[15]

Q2: What are the key differences between the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions for this specific synthesis?

A2:

ReactionReagentsTypical ConditionsRegioselectivity on PhenolsKey Considerations for 2-bromo-3-fluorophenol
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)Heating (85-120°C)Primarily ortho[7][8]Good choice for ortho-selectivity, but yields can be variable.[7]
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Biphasic, heatingPrimarily ortho, but para isomer is a common byproduct[12]Generally harsh conditions, which may lead to side reactions with the halogen substituents. Lower yields are common with substituted phenols.
Vilsmeier-Haack Reaction DMF, POCl₃0°C to 80°CLess predictable on phenols, often requires protection of the -OH group.[16][17][18]Not the ideal choice due to the free hydroxyl group. The Vilsmeier reagent can react with the phenol.
Ortho-formylation MgCl₂, Et₃N, paraformaldehydeReflux in THF or ACNHighly ortho-selective[4][5][6]The recommended method for this synthesis due to its high regioselectivity and milder conditions.

Q3: Where can I source the starting material, 2-bromo-3-fluorophenol?

A3: 2-Bromo-3-fluorophenol is a commercially available chemical intermediate.[13][19] It is advisable to obtain it from a reputable supplier to ensure high purity for the synthesis. If a custom synthesis is required, it can be prepared from 3-fluorophenol through a multi-step process involving protection of the hydroxyl group, directed ortho-lithiation, bromination, and deprotection.[20][21]

Experimental Protocols

Recommended Protocol: Ortho-Formylation of 2-Bromo-3-fluorophenol

This protocol is adapted from the highly successful method for the ortho-formylation of phenols using magnesium chloride and paraformaldehyde.[5][22]

Materials:

  • 2-Bromo-3-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Base Addition: Slowly add anhydrous triethylamine (2.0 equivalents) to the suspension and stir for 15 minutes at room temperature.

  • Substrate Addition: Add a solution of 2-bromo-3-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 66°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and add diethyl ether.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizing the Synthetic Logic

Diagram 1: Directing Effects on 2-Bromo-3-fluorophenol

G cluster_ring cluster_substituents cluster_arrows cluster_activation a C1 b C2 a->b c C3 b->c d C4 c->d e C5 d->e f C6 e->f f->a activation Most Activated Position for Electrophilic Attack f->activation Strongest directing effect center OH OH OH->d para OH->f ortho Br Br Br->a ortho Br->c ortho Br->e para F F F->b ortho F->d ortho F->f para

Caption: Directing effects of substituents on 2-bromo-3-fluorophenol.

Diagram 2: Workflow for Troubleshooting Low Yield

G start Low Yield of Product check_completion Check Reaction Completion by TLC/LC-MS start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time/Temperature incomplete->increase_time check_reagents Check Reagent Purity & Anhydrous Conditions incomplete->check_reagents check_side_products Analyze Crude Mixture for Side Products complete->check_side_products solution Improved Yield increase_time->solution check_reagents->solution resin Resin/Polymer Formation Observed check_side_products->resin isomers Mixture of Isomers check_side_products->isomers milder_conditions Use Milder Conditions (e.g., lower temp.) resin->milder_conditions optimize_regioselectivity Optimize Regioselectivity (see Q1) isomers->optimize_regioselectivity milder_conditions->solution optimize_regioselectivity->solution

Caption: Troubleshooting workflow for low product yield.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 2-Bromo-3-fluorophenol. Retrieved from [Link]

  • Advanced Organic Synthesis. (n.d.). The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • Organic Syntheses. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2008). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • ScienceDirect. (1998). Protecting groups. Retrieved from [Link]

  • ACS Publications. (1953). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. Retrieved from [Link]

  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Orto Form Phenols. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • IUPAC. (2001). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (1940). US2190607A - Salicylaldehyde purification.
  • Organic Syntheses. (1921). catechol. Retrieved from [Link]

  • Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Google Patents. (1989). US4847428A - Purification of halogenated aromatic compounds.
  • ResearchGate. (2014). Summary of various purification steps of salicylaldehyde dehydrogenase from Pseudomonas sp. strain C6. Retrieved from [Link]

  • Google Patents. (2011). CN102260143A - Production process for 3-fluorophenol.
  • Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals focused on the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. Our goal is to equip you with the scientific rationale and practical steps to master the critical parameter of reaction temperature.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not extensively documented in the literature, presenting a challenge for researchers. The molecule's functionality—a halogenated and fluorinated salicylaldehyde—necessitates precise control over reaction conditions to achieve desired regioselectivity and avoid side reactions. Temperature, in particular, is a pivotal variable that can dictate the success or failure of the synthesis.

This guide will walk you through plausible synthetic routes and provide a detailed framework for optimizing the reaction temperature at each key step.

Plausible Synthetic Routes

Given the target molecule's structure, two primary synthetic strategies are logical starting points. The choice between them may depend on the availability of starting materials and the specific experimental capabilities of your lab.

Synthetic Routes Figure 1: Plausible Synthetic Routes cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Ortho-Formylation A1 2-Fluoro-6-hydroxybenzaldehyde A2 This compound A1->A2 Bromination (e.g., Br2, NBS) B1 2-Bromo-6-fluorophenol B2 This compound B1->B2 Formylation (e.g., Duff, Reimer-Tiemann)

Caption: Figure 1: Plausible Synthetic Routes. A visual representation of the two primary strategies for synthesizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Route A: Optimizing the Bromination of 2-Fluoro-6-hydroxybenzaldehyde

Q1: What is the ideal starting temperature for the bromination of 2-fluoro-6-hydroxybenzaldehyde?

A starting temperature between 0°C and room temperature is advisable. For the bromination of a similar compound, 3-hydroxybenzaldehyde, the reaction is often initiated at room temperature after the initial dissolution of starting materials.[1] However, given the activating nature of the hydroxyl group, starting at a lower temperature (e.g., 0-5°C) during the addition of the brominating agent can help control the reaction's exothermicity.

Q2: Why is precise temperature control so critical during the addition of the brominating agent?

The bromination of activated aromatic rings is a highly exothermic process. Without proper temperature control, localized heating can occur, leading to several undesirable outcomes:

  • Formation of polybrominated byproducts: At higher temperatures, the reaction rate increases, and the selectivity for mono-bromination decreases. This can result in the formation of di- or even tri-brominated species.

  • Degradation of starting material and product: Benzaldehydes can be sensitive to harsh reaction conditions, and elevated temperatures can lead to decomposition or polymerization.

  • Reduced regioselectivity: While the directing effects of the substituents are strong, higher temperatures can sometimes lead to the formation of other isomers.

A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde specifies adding bromine dropwise at a temperature between 25°C and 45°C, followed by stirring at a temperature up to 65°C.[2] This indicates that a carefully controlled temperature ramp can be beneficial.

Q3: My reaction is sluggish and not going to completion. Should I increase the temperature?

If thin-layer chromatography (TLC) shows a significant amount of unreacted starting material after several hours at room temperature, a modest increase in temperature may be warranted. A gentle warming to 40-50°C can increase the reaction rate. However, this should be done cautiously and with continuous monitoring by TLC. An alternative to increasing the temperature is to extend the reaction time. For some brominations, stirring overnight at room temperature is sufficient to drive the reaction to completion.[3]

Q4: I'm observing multiple product spots on my TLC plate. Is this related to temperature?

Yes, the formation of multiple products is often a consequence of poor temperature control. If you observe spots corresponding to higher-brominated species, it is a strong indication that the reaction temperature was too high. To mitigate this, ensure slow, dropwise addition of the brominating agent at a reduced temperature (e.g., 0-5°C) and maintain that temperature for a period after the addition is complete before allowing the reaction to slowly warm to room temperature.

Route B: Optimizing the Formylation of 2-Bromo-6-fluorophenol

Q1: What are the typical temperature ranges for ortho-formylation reactions like the Duff and Reimer-Tiemann reactions?

The optimal temperature for formylation is highly dependent on the specific method used:

  • Duff Reaction: This reaction typically requires heating. Literature reports suggest temperatures ranging from 85°C to 160°C.[1][4] One study on the Duff reaction of umbelliferone used a temperature of 70°C in trifluoroacetic acid (TFA).[5] The reaction is often exothermic, so careful control is needed, especially during the initial phase.[1]

  • Reimer-Tiemann Reaction: This reaction is also typically performed at elevated temperatures, with a suitable range being 70°C to 105°C.[6] Temperatures below this range can lead to a significantly reduced reaction rate, while higher temperatures risk the formation of undesirable resinous byproducts.[6]

  • Magnesium Chloride-Mediated Formylation: A milder ortho-formylation method using paraformaldehyde and triethylamine in the presence of anhydrous magnesium dichloride is conducted at gentle reflux in THF, which corresponds to a temperature of about 75°C.[7]

Q2: How does temperature influence the yield and purity in a formylation reaction?

Temperature is a double-edged sword in formylation reactions:

  • Too Low: The reaction may not proceed at a reasonable rate, leading to low conversion of the starting material.

  • Too High: This can lead to several issues:

    • Decomposition: The starting phenol or the resulting aldehyde can decompose, often forming tarry, intractable materials.[6]

    • Byproduct Formation: In the magnesium chloride-mediated method, prolonged reaction times or excessively high temperatures can lead to the formation of 2-methoxymethylphenol derivatives.[7]

    • Reduced Regioselectivity: While ortho-formylation is generally favored, high temperatures can sometimes lead to the formation of the para-isomer, especially in the Reimer-Tiemann reaction.

Q3: My Duff reaction seems to be producing a lot of tar. What can I do?

The formation of tar is a common issue in Duff reactions, often due to overheating. It is crucial to control the initial exothermic reaction. One practical approach is to heat the glyceroboric acid medium to about 150°C, then remove the heat source before adding the phenol-hexamethylenetetramine mixture.[1] A cooling bath should be kept on hand in case the reaction becomes too vigorous.[1]

Data Summary: Temperature Parameters for Analogous Reactions

Reaction TypeSubstrateTemperature RangeObservationsSource
Bromination 3-HydroxybenzaldehydeRoom TemperatureControlled addition of bromine is key.[1]
Bromination 4-Fluorobenzaldehyde25°C to 65°CInitial addition at 25-45°C, then stirring at up to 65°C.[2]
Duff Reaction Various Phenols150°C - 160°CReaction can be exothermic; temperature control is crucial.[1]
Duff Reaction Umbelliferone70°CPerformed in TFA to avoid polymerization.[5]
Reimer-Tiemann Phenolic Compounds70°C - 105°CHigher temperatures can lead to resinous byproducts.[6]
Ortho-Formylation 2-Bromophenol~75°C (reflux in THF)Milder conditions compared to Duff or Reimer-Tiemann.[7]

Experimental Protocols (Adapted Starting Points)

The following protocols are adapted from literature procedures for similar molecules and should serve as a starting point for your optimization studies.

Protocol 1: Bromination of 2-Fluoro-6-hydroxybenzaldehyde (Route A)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-6-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cool the solution to 0-5°C using an ice bath.

  • Prepare a solution of bromine (1 equivalent) in the same solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for one hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC. If the reaction is not complete after 2-3 hours, consider gentle heating to 40°C.

  • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 2: Ortho-Formylation of 2-Bromo-6-fluorophenol (Route B - Adapted from Hansen & Skattebøl)[7]
  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir for 10 minutes.

  • Add 2-bromo-6-fluorophenol (1 equivalent) dropwise via syringe.

  • Immerse the flask in an oil bath preheated to 75-80°C and heat at a gentle reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product as necessary.

Troubleshooting Workflow

When optimizing the reaction temperature, a systematic approach is crucial. The following workflow can guide your experimental design.

Troubleshooting Workflow Figure 2: Temperature Optimization Workflow Start Start with Literature Recommended Temperature Monitor Monitor Reaction by TLC Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Optimize Optimal Temperature Found Monitor->Optimize Reaction Complete & Clean Byproducts Byproducts Observed? Incomplete->Byproducts No Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Increase_T Increase Temperature Incrementally (+10°C) Byproducts->Increase_T No Decrease_T Decrease Temperature (-10°C) Byproducts->Decrease_T Yes Increase_T->Monitor Decrease_T->Monitor Extend_Time->Monitor

Caption: Figure 2: Temperature Optimization Workflow. A systematic approach to refining the reaction temperature for optimal yield and purity.

References

  • National Institutes of Health (NIH) , 3-Bromo-2-hydroxybenzaldehyde - PMC. [Link]

  • UNI ScholarWorks , Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Google Patents, WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents, US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • National Institutes of Health (NIH) , Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. [Link]

  • Grokipedia , Duff reaction. [Link]

  • National Institutes of Health (NIH) , Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC - PubMed Central. [Link]

  • Organic Syntheses , ortho-Formylation of phenols. [Link]

  • BYJU'S , Reimer Tiemann Reaction Mechanism. [Link]

  • Unacademy , Reimer-Tiemann Reaction | JEE Chemistry. [Link]

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Technical Support Center: Catalyst Selection for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and best practices for catalyst selection when using this challenging and versatile substrate. Our approach is grounded in mechanistic principles and field-proven insights to ensure the success of your synthetic campaigns.

Introduction: Understanding the Substrate's Unique Reactivity

This compound is a highly functionalized aromatic building block. Its utility is matched by its complexity, which presents a unique set of challenges in catalytic cross-coupling reactions. The reactivity is governed by the interplay of four key features:

  • The Aryl Bromide (C-Br bond) : The primary site for palladium-catalyzed cross-coupling. Its reactivity is generally intermediate between aryl iodides and chlorides.[1][2][3]

  • The ortho-Fluoro Group : This strongly electron-withdrawing group electronically activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.[4][5] However, it also introduces significant steric hindrance.

  • The ortho'-Hydroxy Group : The phenolic proton is acidic and can coordinate to or react with the catalyst and bases, potentially leading to catalyst inhibition or undesired side reactions. Its proximity to the aldehyde allows for strong intramolecular hydrogen bonding.

  • The Aldehyde Group : An electron-withdrawing group that can further influence the ring's electronics. It is also a reactive site for potential side reactions.

Navigating these competing factors is critical for developing successful and reproducible reaction protocols. This guide will illuminate the path forward.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you frame your experimental approach.

Question 1: What are the primary challenges I should anticipate when using this substrate in cross-coupling reactions?

Answer: You should anticipate three main challenges:

  • Catalyst Inhibition/Poisoning : The acidic proton of the 6-hydroxy group is the most significant obstacle. It can react with the strong bases often required for cross-coupling, or directly coordinate to the palladium center, leading to catalytically inactive species.

  • Steric Hindrance : The 2-fluoro group, while electronically activating, imposes considerable steric bulk adjacent to the C-Br bond. This can slow down the crucial oxidative addition step and requires the use of sterically demanding ligands to facilitate the reaction.[6][7]

  • Competing Reactivity : The aldehyde and hydroxyl groups can participate in side reactions depending on the nucleophiles, bases, and temperatures employed. For instance, in Buchwald-Hartwig aminations with primary amines, condensation with the aldehyde is a potential side reaction.

Question 2: Is it necessary to protect the hydroxyl group before attempting a cross-coupling reaction?

Answer: Not always, but it is a highly reliable strategy if direct coupling fails.

  • Direct Approach (No Protection): This is more atom- and step-economical. Success hinges on carefully selecting a catalyst system and, most importantly, a base that is strong enough to facilitate the catalytic cycle but not so strong that it deprotonates the phenol in a way that inhibits the catalyst. Mild inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Protection Strategy: If direct coupling yields are low or the reaction is irreproducible, protecting the phenol is the recommended troubleshooting step. Converting the hydroxyl to an ether (e.g., benzyl or methyl) removes the acidic proton from the equation, simplifying the reaction landscape considerably.[8] A palladium-catalyzed benzylation offers a mild route for protection.[9][10][11] This strategy adds two steps to your synthesis (protection and deprotection) but often results in a more robust and high-yielding coupling reaction.

Question 3: How do the electronic effects of the substituents influence the C-Br bond's reactivity?

Answer: The electronic effects are a double-edged sword. The ortho-fluoro and meta-aldehyde groups are both electron-withdrawing, which lowers the electron density at the C-Br bond. This generally makes the oxidative addition of the palladium(0) catalyst into the C-Br bond faster, which is often the rate-limiting step in cross-coupling reactions.[12] However, the strong electron-withdrawing nature of the substituents can make the final reductive elimination step, where the product is formed, more difficult. The choice of ligand is critical to balance these opposing effects.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance for two of the most common reaction classes, addressing specific problems with causal explanations and actionable protocols.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[2][13][14][15] With this compound, success depends heavily on the catalyst-ligand system and base.

Common Problem: Low to no conversion of the starting material.

Primary Cause & Scientific Rationale: This issue typically points to either poor catalyst activity due to steric hindrance or catalyst deactivation by the unprotected phenol. The palladium(0) center must access the C-Br bond for oxidative addition. The bulky ortho-fluoro group can impede this approach. Furthermore, if the base deprotonates the phenol, the resulting phenoxide can bind strongly to the palladium center, forming an off-cycle, inactive complex.

Solution Strategy: Employ a palladium precatalyst combined with a bulky, electron-rich biaryl monophosphine ligand.

  • Why this works: Ligands like SPhos, RuPhos, or XPhos create a highly active, low-coordinate Pd(0) species.[13] Their steric bulk forces a large "bite angle," which has been shown to accelerate the reductive elimination step. Their electron-donating nature promotes the initial oxidative addition, overcoming the steric barrier.

  • Base Selection: Use a moderately weak, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at promoting the crucial transmetalation step with the boronic acid/ester without aggressively deprotonating the phenol.[13][14]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with 5-10% water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Purify by column chromatography.

Guide 2: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds.[16][17][18][19] The presence of the free phenol and aldehyde makes this transformation particularly challenging.

Common Problem: Reaction fails, or a complex mixture of byproducts is formed.

Primary Cause & Scientific Rationale: In addition to the catalyst inhibition by the phenol as seen in Suzuki coupling, the amine nucleophile introduces new complications. Strong bases required for the reaction (e.g., NaOt-Bu) will readily deprotonate the phenol, shutting down catalysis. Furthermore, if a primary amine is used, it can undergo a competing condensation reaction with the aldehyde to form an imine, consuming the starting materials in an unproductive pathway.

Solution Strategy:

  • Protect the Phenol: For this reaction class, protecting the hydroxyl group as a benzyl or methyl ether is strongly recommended. This eliminates catalyst inhibition and prevents side reactions with strong bases.

  • Catalyst and Base Selection (for the protected substrate): Use a specialized Buchwald-Hartwig catalyst system.

    • Ligands: Bulky biaryl phosphine ligands such as XPhos or RuPhos are essential for coupling a wide range of amines.[19]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or its N-H precursor). Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] Since the phenol is protected, these strong bases can be used without causing inhibition.

Step A: Benzyl Protection of the Phenol

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add benzyl bromide (1.1 equiv.) and a catalytic amount of potassium iodide (KI).

  • Stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify by column chromatography to yield 6-(benzyloxy)-3-bromo-2-fluorobenzaldehyde.

Step B: Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask, add the protected benzaldehyde from Step A (1.0 equiv.), the desired amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Evacuate and backfill with an inert atmosphere.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat to 90-110 °C with vigorous stirring until completion.

  • Cool, work up with an aqueous wash, and purify the coupled product. Deprotection (e.g., via hydrogenolysis for the benzyl group) can be performed in the subsequent step.

Part 3: Data Summaries & Workflow Visualization

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Ligand FamilyRecommended LigandPalladium SourceRecommended BaseSolvent SystemRationale & Key Considerations
Biaryl Monophosphines SPhos, RuPhos, XPhosG3 or G4 PrecatalystsK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OGold Standard. Bulky, electron-rich ligands overcome steric hindrance and promote efficient reductive elimination. Precatalysts are air-stable and reliable.
N-Heterocyclic Carbenes (NHCs) IPr, SImesPEPPSI™-IPrK₃PO₄, K₂CO₃THF, DioxaneHighly active and thermally stable catalysts. Effective for challenging substrates, but ligand synthesis can be more complex.
Ferrocenyl Phosphines dppfPdCl₂(dppf)K₂CO₃, Na₂CO₃DME, TolueneA more "classic" system. May require higher temperatures but is a cost-effective starting point for optimization.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination (on Protected Substrate)

Ligand FamilyRecommended LigandPalladium SourceRecommended BaseSolventRationale & Key Considerations
Biaryl Monophosphines (Gen 2/3) XPhos, RuPhosG3 or G4 PrecatalystsNaOt-Bu, LHMDSToluene, DioxaneMost General. Highly active for a broad range of primary and secondary amines, including hindered ones.[18][19]
Josiphos Family CYPF-tBu[(CYPF-tBu)PdCl₂]K₃PO₄, Cs₂CO₃t-BuOH, TolueneCan be effective for specific amine classes and may tolerate milder bases, but generally less broad in scope than Buchwald's ligands.
Bidentate Phosphines BINAP, XantphosPd₂(dba)₃, Pd(OAc)₂Cs₂CO₃TolueneEarlier generation systems. Generally require longer reaction times and higher temperatures. May be useful for specific applications like diarylamine synthesis.[16]
Mandatory Visualization

G start Start: Reaction with This compound strategy Choose Initial Strategy start->strategy direct Direct Coupling (Phenol Unprotected) strategy->direct High Risk / High Reward protect Protection Strategy strategy->protect Low Risk / Reliable select_direct Select Catalyst: - Bulky Ligand (e.g., SPhos) - Mild Base (e.g., K3PO4) direct->select_direct run_protect Protect -OH Group (e.g., Benzylation) protect->run_protect run_direct Run Reaction & Analyze select_direct->run_direct success_direct Success! Proceed to Next Step run_direct->success_direct >70% Yield fail_direct Low Yield or Failure run_direct->fail_direct <70% Yield fail_direct->protect Re-evaluate select_protect Select Catalyst for Protected Substrate (e.g., XPhos, Strong Base) run_protect->select_protect run_protect_couple Run Coupling Reaction select_protect->run_protect_couple deprotect Deprotect Phenol run_protect_couple->deprotect success_protect Success! Proceed to Next Step deprotect->success_protect

Caption: Decision tree for choosing between a direct vs. protection strategy.

G sub This compound steric Steric Hindrance - o-Fluoro group blocks C-Br site - Requires bulky ligands sub->steric Impacts Oxidative Addition inhibit Catalyst Inhibition - Acidic o-Hydroxy proton - Forms inactive Pd-phenoxide sub->inhibit Sequesters Active Catalyst side Side Reactions - Aldehyde condensation - Nucleophilic attack on -CHO sub->side Consumes Starting Materials

Caption: Interplay of functional groups creating catalytic challenges.

References

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

  • van der Ham, A. G. J., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(25), 11213–11222. [Link]

  • ResearchGate. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Request PDF. [Link]

  • Kyushu University. (2008). Benzyl protection of phenols under neutral conditions: Palladium-catalyzed benzylations of phenols. [Link]

  • O'Connor, D. C., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 6(41), 27365–27376. [Link]

  • Wiley Online Library. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]

  • NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • NIH. (n.d.). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. [Link]

  • University of Strathclyde. (2018). Steric effects determine the mechanisms of reactions between bis(N-heterocyclic carbene)-nickel(0) complexes and aryl halides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Science. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (n.d.). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Semantic Scholar. (2021). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • PubMed. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

Sources

preventing decomposition of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

A Guide to Preventing and Troubleshooting Decomposition

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for handling this compound, a key reagent whose utility is matched by its sensitivity. The unique substitution pattern on the aromatic ring—an aldehyde, a phenol, a bromine, and a fluorine—creates a molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward ensuring experimental success and reproducibility. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions: The Fundamentals of Stability

This section addresses the core principles governing the stability of this compound.

Q1: What are the primary causes of decomposition for this compound?

The decomposition of this compound is primarily driven by oxidation, a process accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1] The molecule has two main sites of vulnerability:

  • The Aldehyde Group (-CHO): Aromatic aldehydes are well-known to oxidize to their corresponding carboxylic acids.[2][3] In this case, the aldehyde can be converted to 3-bromo-2-fluoro-6-hydroxybenzoic acid. This autoxidation can be catalyzed by light and trace metal impurities.[2]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group makes the benzene ring electron-rich and highly susceptible to oxidation.[1] This can lead to the formation of colored impurities, potentially including quinone-like structures, which can complicate analysis and downstream reactions.[4] The compound is noted to be air-sensitive, underscoring the risk of oxidation.[5][6]

Q2: What are the common signs of decomposition?

Identifying decomposition early is critical. Be vigilant for the following indicators:

  • Visual Changes: The pure compound is typically a light-colored solid. The appearance of discoloration (e.g., yellowing, browning) is a strong indicator of the formation of oxidized phenolic impurities.

  • Analytical Discrepancies:

    • In Nuclear Magnetic Resonance (NMR) spectra, the appearance of new peaks or the disappearance of the characteristic aldehyde proton signal (~10 ppm).

    • In High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new, often more polar, impurity spots.[7]

    • Inconsistent results or low yields in reactions where the compound is used as a starting material.[8]

Troubleshooting and Prevention Guide

This detailed guide provides solutions to specific issues you may encounter.

Storage and Handling

Proper storage is the most effective preventative measure.

Q3: What are the ideal storage conditions for the solid compound?

To maximize shelf-life, the solid compound must be protected from all oxidative triggers. The recommended storage temperature is refrigerated (2-8 °C).[9] For long-term storage, the following protocol is strongly advised:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1] This displaces the oxygen required for oxidation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[10] Amber glass vials with PTFE-lined caps are an excellent choice.

  • Location: Store in a cool, dark, and dry place. A refrigerator dedicated to chemical storage is ideal.[11][12]

Q4: I've just opened a new bottle. What is the best way to handle and aliquot it?

Upon first opening, the goal is to minimize the compound's exposure to the laboratory atmosphere.

  • Work Quickly: Have all necessary vials and tools ready before opening the main container.

  • Inert Gas Blanket: If possible, work in a glovebox or flush the headspace of the main container and any new vials with argon or nitrogen before sealing.

  • Aliquot: For routine use, it is highly recommended to divide the bulk material into smaller, single-use quantities. This prevents repeated exposure of the entire stock to air and moisture each time a sample is needed.[1]

Use in Solution

Solutions are significantly more susceptible to degradation than the solid material.[1]

Q5: My stock solution changes color over a short period. Why does this happen so quickly?

Degradation is much faster in solution because the molecules are more mobile, and dissolved oxygen is readily available. Solvents can also play a role in the degradation pathway. The increased rate of discoloration is due to the rapid oxidation of the phenolic group.[1]

Q6: What are the best practices for preparing and storing solutions of this compound?

The cardinal rule is to prepare solutions fresh whenever possible . If a stock solution must be prepared and stored, follow these steps:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Ethers like THF can form peroxides, which are highly reactive, so it's crucial to use solvents that are free of such impurities.[13]

  • Preparation: Prepare the solution under an inert atmosphere.

  • Storage: Store solutions in tightly sealed vials with minimal headspace, under an inert gas.[1] For short-term storage, refrigerate (2-8 °C). For longer-term storage, freeze at -20 °C or below.[1]

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeatedly warming and cooling the entire batch.

Application in Experiments
Q7: My reaction is giving a low yield, and I see multiple spots on the TLC plate. How can I determine if my starting material is decomposing during the reaction?

This is a common issue when working with sensitive reagents. A systematic approach is needed to pinpoint the cause.[8][14]

  • Verify Starting Material Purity: Before starting the reaction, run a TLC or HPLC of your this compound (solid or freshly prepared solution) to ensure its integrity.[15]

  • Run a Control Reaction: Set up a small-scale reaction mixture containing only the starting material and the solvent, under your standard reaction conditions (temperature, time). Monitor this control vial by TLC alongside your main reaction. If new spots appear in the control, the conditions themselves are causing decomposition.

  • Evaluate Reaction Atmosphere: Many synthetic transformations require an inert atmosphere. If your reaction is run open to the air, oxidative degradation of the starting material is a likely culprit.

  • Consider Reagent Compatibility: Ensure that other reagents in the mixture, particularly bases or oxidizing agents, are not reacting with your starting material in an unintended way.

Q8: Are there specific reagents or conditions that are incompatible with this compound?

Yes. Given its structure, avoid the following:

  • Strong Oxidizing Agents: Reagents like permanganate, chromates, or even nitric acid will readily oxidize both the aldehyde and phenol groups.

  • Strong Bases: While some reactions require a base, strong bases can deprotonate the phenolic hydroxyl group, making the ring even more electron-rich and extremely sensitive to oxidation.

  • Heat and UV Light: Avoid unnecessary heating and direct exposure to sunlight or other UV sources, as these provide the activation energy for degradation.[16]

Advanced Considerations
Q9: Can I use an antioxidant to stabilize my solutions?

Yes, for phenolic compounds, antioxidants can be effective.[1] Common choices include butylated hydroxytoluene (BHT) or hydroquinone.[2] These compounds act as radical scavengers, inhibiting the initiation of autoxidation chains. However, you must first verify that the chosen antioxidant does not interfere with your downstream application or analysis. It is recommended to conduct a small-scale stability study to determine the optimal antioxidant and its concentration for your specific needs.[1]

Visual Guides and Protocols

Diagrams

// Nodes start [label="3-Bromo-2-fluoro-\n6-hydroxybenzaldehyde"]; aldehyde_ox [label="Oxidation of\nAldehyde Group"]; phenol_ox [label="Oxidation of\nPhenolic Group"]; product1 [label="3-Bromo-2-fluoro-\n6-hydroxybenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="Colored Impurities\n(e.g., Quinone-like species)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

initiators [label="Initiators:\n- Atmospheric O₂\n- Light (UV)\n- Heat\n- Metal Ions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> aldehyde_ox [label=" O₂ "]; start -> phenol_ox [label=" O₂ "]; aldehyde_ox -> product1; phenol_ox -> product2;

initiators -> start [style=dashed, arrowhead=tee, label=" Catalyzes"]; } dot Caption: Primary decomposition pathways for this compound.

Data Tables

Table 1: Summary of Recommended Storage & Handling Conditions

ConditionSolid CompoundIn SolutionRationale
Temperature 2–8 °C[9]-20 °C or below (long-term)[1]Slows the rate of all chemical degradation processes.
Atmosphere Inert Gas (N₂ or Ar)[1]Inert Gas (N₂ or Ar)Displaces atmospheric oxygen, a key reactant in oxidation.[1]
Light Protect from light (Opaque vial)[10]Protect from light (Amber vial)Light provides the energy to initiate oxidative radical reactions.[2]
Container Tightly sealed, PTFE-lined capTightly sealed, minimal headspacePrevents ingress of atmospheric oxygen and moisture.
Best Practice Aliquot into single-use amounts[1]Prepare fresh; aliquot if storedMinimizes exposure of the bulk material to the atmosphere.

Table 2: Reagent & Condition Compatibility Quick Guide

TypeRecommendedUse with CautionAvoid
Solvents Anhydrous, degassed non-protic solvents (e.g., Toluene, Dichloromethane)Ethers like THF or Dioxane (must be peroxide-free)Protic solvents if stability is a major concern (e.g., Methanol)
Atmosphere Inert (Nitrogen, Argon)-Air (Oxygen)[6]
Temperature As low as reaction permitsModerate heat (monitor for degradation)High heat, prolonged heating
Additives -Mild, non-nucleophilic basesStrong bases, strong oxidizing agents[6]
Light Reaction vessel wrapped in foilAmbient laboratory lightDirect sunlight, UV lamps[16]

References

  • Kazunga, C., Aitken, M. D., & Gold, A. (2001). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Environmental Science & Technology, 35(19), 3973–3978.
  • BenchChem. (n.d.). Preventing oxidation of 3,5-Dihydroxybenzaldehyde during storage.
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  • Chemical Bull. (2026, January). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull Blog.
  • Häggblom, M. M., & Young, L. Y. (1999). Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. FEMS Microbiology Ecology, 29(2), 121–128.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Häggblom, M. M., & Young, L. Y. (1999). Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. FEMS Microbiology Ecology.
  • Reineke, W. (1998). Degradation of Haloaromatic Compounds. In Microbial degradation of xenobiotics and recalcitrant compounds (pp. 251-314). Springer, Berlin, Heidelberg.
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  • Reddit r/DIYfragrance. (2023, December 29). How to Store Aromachemicals???.
  • Allan Chemical Corporation. (2025, October 23).
  • Gütz, C., et al. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry, 26(4), 2415-2420.
  • Sciencemadness.org. (2010, November 26).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 18, 2026.
  • ChemScene. (n.d.). 6-Bromo-3-fluoro-2-hydroxybenzaldehyde | 1236079-57-4. Retrieved January 18, 2026.
  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043.
  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technologies.
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  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Molecular Liquids, 399, 124335.
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  • Gütz, C., et al. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry.
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troubleshooting guide for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging molecule. Here, we address common issues encountered during its use in organic synthesis, providing in-depth explanations and actionable troubleshooting strategies in a question-and-answer format.

Understanding the Reactivity of this compound

This compound is a trifunctional aromatic compound, presenting a unique set of opportunities and challenges in chemical synthesis. Its reactivity is governed by the interplay of an aldehyde, a phenolic hydroxyl group, and a halogenated aromatic ring. The electron-withdrawing nature of the aldehyde and fluorine atom activates the aromatic ring for certain transformations, while the hydroxyl and bromine functionalities offer distinct sites for modification.

Part 1: Troubleshooting the Phenolic Hydroxyl Group

The acidic proton and nucleophilicity of the hydroxyl group are primary considerations in reaction planning.

FAQ 1: Is it necessary to protect the hydroxyl group?

Answer: The necessity of protecting the phenolic hydroxyl group is highly dependent on the subsequent reaction conditions.

  • Protection is generally recommended when:

    • Using strong bases (e.g., organolithiums, Grignard reagents) that would deprotonate the phenol.

    • Employing electrophilic reagents that could react with the hydroxyl group.[1]

    • Performing reactions where the free hydroxyl group might interfere with a catalyst.

  • Protection may not be necessary for:

    • Certain palladium-catalyzed cross-coupling reactions where the phenolic proton does not interfere.[2]

    • Reactions performed under acidic conditions where the hydroxyl group is protonated and less nucleophilic.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl ethers) and esters. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal.[3]

Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)

Issue: Low or no yield when attempting to alkylate the hydroxyl group.

Potential Cause Explanation Recommended Solution
Steric Hindrance The ortho-bromo and ortho-fluoro substituents, along with the aldehyde group, create a sterically hindered environment around the hydroxyl group, impeding the approach of bulky electrophiles.[4][5]Use smaller alkylating agents if possible. For more hindered substrates, consider alternative methods like the Mitsunobu reaction or specialized copper-catalyzed etherification protocols.[6]
Weak Base Incomplete deprotonation of the phenol leads to a low concentration of the nucleophilic phenoxide.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile to ensure complete formation of the phenoxide.
Poor Nucleophilicity of the Phenoxide The electron-withdrawing effects of the fluorine, bromine, and aldehyde groups decrease the electron density on the oxygen atom, reducing its nucleophilicity.Increase the reaction temperature to provide more energy for the reaction to proceed. Be mindful of potential side reactions at higher temperatures.
Side Reactions If the alkylating agent is a secondary or tertiary halide, elimination reactions can compete with the desired substitution.[7]Use primary alkyl halides whenever possible.

Part 2: Navigating Reactions of the Aldehyde Group

The aldehyde functionality is susceptible to oxidation and serves as a key handle for carbon-carbon bond formation.

FAQ 2: My compound is turning into a white solid upon storage. What is happening?

Answer: Benzaldehydes are prone to autoxidation in the presence of air (oxygen) to form the corresponding benzoic acid, which is often a white crystalline solid.[8] This can be accelerated by light.

Prevention and Purification:

  • Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[8] Refrigeration can slow the oxidation rate.[8]

  • Purification: If oxidation has occurred, the resulting carboxylic acid can be removed by washing a solution of the compound in an organic solvent (e.g., diethyl ether) with a mild aqueous base like 10% sodium carbonate solution. The carboxylic acid will be converted to its water-soluble salt and extracted into the aqueous layer.[8][9]

Troubleshooting Guide: Aldol and Related Condensations

Issue: Low yields in base-catalyzed condensation reactions.

Potential Cause Explanation Recommended Solution
Cannizzaro Reaction In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.Use a weaker base or carefully control the stoichiometry of the base. Pre-forming the enolate of the coupling partner with a strong, non-nucleophilic base like LDA can also be effective.[10]
Interference from Phenolic Proton The acidic phenolic proton will be deprotonated by the base, consuming one equivalent and potentially altering the reaction conditions.Use an additional equivalent of base to account for the phenolic proton, or protect the hydroxyl group prior to the reaction.
Reversibility of the Reaction The initial aldol addition is often reversible.[10]To drive the reaction to completion, consider using conditions that favor the subsequent dehydration to the more stable α,β-unsaturated product, such as heating the reaction mixture.[10]

Part 3: The Aromatic Ring: Cross-Coupling and Nucleophilic Substitution

The bromo and fluoro substituents on the aromatic ring are key to its utility in advanced synthetic transformations.

FAQ 3: In a palladium-catalyzed cross-coupling reaction, which halogen will react?

Answer: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.[11] This allows for selective functionalization at the bromine-substituted position. The oxidative addition of the C-Br bond to the palladium(0) catalyst is much more facile than the oxidative addition of the stronger C-F bond.[2]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low conversion or decomposition in a Suzuki-Miyaura coupling.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add this compound, boronic acid, and base to an oven-dried flask. B 2. Add palladium catalyst and ligand. A->B C 3. Evacuate and backfill the flask with an inert gas (3x). B->C D 4. Add degassed solvent(s). C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and filter through Celite to remove the catalyst. F->G H 8. Perform an aqueous work-up. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Cause Explanation Recommended Solution
Catalyst Inactivation The palladium catalyst can be sensitive to oxygen and impurities. The free hydroxyl group might also coordinate to the metal center, potentially inhibiting catalysis.Ensure all reagents and solvents are pure and dry. Degas solvents thoroughly. Use Schlenk techniques or a glovebox for sensitive reactions.[12][13] Consider protecting the hydroxyl group.
Inappropriate Ligand/Base Combination The choice of ligand and base is crucial for an efficient catalytic cycle. Electron-rich, bulky phosphine ligands often improve the rate of oxidative addition and reductive elimination.[11][14]Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Hydrodehalogenation A common side reaction is the replacement of the bromine atom with a hydrogen atom, particularly if there is a source of protons (like water) in the reaction mixture.[15]Use anhydrous conditions. Ensure the boronic acid is of high quality, as decomposition can be a source of water.
Low Reaction Temperature The electron-withdrawing fluorine and aldehyde groups can decrease the reactivity of the C-Br bond towards oxidative addition.Increase the reaction temperature. Microwave irradiation can sometimes be effective in accelerating these reactions.[16]
FAQ 4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

Answer: Yes, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The aldehyde group is a moderately electron-withdrawing group, and when positioned ortho or para to a leaving group, it can stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[17][18]

Reactivity of Halogens in SNAr: In contrast to palladium-catalyzed cross-coupling, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[18][19] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[19]

Troubleshooting Decision Tree for SNAr Reactions

G Start Low Yield in SNAr Reaction Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. Consider using a stronger nucleophile or adding a base to generate it in situ. Q1->A1_No Q2 Is the solvent appropriate? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Use a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation and leave the nucleophile reactive. Q2->A2_No Q3 Is the temperature high enough? A2_Yes->Q3 A3_Yes Yes. Consider competitive reaction at the aldehyde or hydroxyl group. Protection may be needed. Q3->A3_Yes A3_No No. Increase the reaction temperature. SNAr reactions often require heat. Q3->A3_No

Caption: A decision tree for troubleshooting low yields in SNAr reactions.

References

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  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH.

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? - Quora.

  • 1236079-57-4 | 6-Bromo-3-fluoro-2-hydroxybenzaldehyde | ChemScene.

  • 199287-82-6|3-Bromo-6-fluoro-2-hydroxybenzaldehyde|BLD Pharm.

  • Nucleophilic aromatic substitution - Wikipedia.

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

  • 1160653-95-1|this compound|BLD Pharm.

  • 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3 - Ossila.

  • 3-Bromo-2-hydroxybenzaldehyde SDS, 1829-34-1 Safety Data Sheets - Echemi.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?

  • 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7.

  • Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH.

  • 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem.

  • 6-Bromo-3-fluoro-2-hydroxybenzaldehyde - Achmem.

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Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-fluoro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this process, ensuring both efficiency and success in your laboratory.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound. What are the likely causes and how can we optimize the reaction to improve the yield?

Answer:

Low yields in the formylation of bromofluorophenols can stem from several factors, primarily related to the choice of formylation method and reaction conditions. The Duff reaction and ortho-lithiation are two common routes, each with its own set of challenges.

Potential Causes & Solutions:

  • Suboptimal Formylation Method:

    • Duff Reaction: While utilizing inexpensive reagents, the Duff reaction can be inefficient and often results in low yields.[1][2] It is highly sensitive to the electronic nature of the aromatic ring, requiring strong electron-donating groups for reasonable efficiency.[1]

    • Reimer-Tiemann Reaction: This method is also known for having poor yields with many substrates, especially those with halogen substituents.[3][4] The reaction conditions are harsh and can lead to side products.[5]

    • Ortho-lithiation: This is often the most effective method for achieving high regioselectivity and yield.[6] The directing effect of the hydroxyl and fluoro groups can facilitate lithiation at the desired position.[6]

  • Inefficient Reaction Conditions:

    • Temperature Control: Both the Duff and Reimer-Tiemann reactions can be highly exothermic.[7][8] Poor temperature control can lead to the formation of undesired side products and polymerization, especially with phenolic substrates.[9][10]

    • Reagent Stoichiometry: Incorrect molar ratios of the reactants, particularly the formylating agent, can lead to incomplete reaction or the formation of di-formylated byproducts.[9]

    • Moisture Contamination: Ortho-lithiation reactions are extremely sensitive to moisture, which can quench the organolithium reagent.[10]

Optimization Workflow:

To systematically address low yield, consider the following workflow:

Caption: Troubleshooting workflow for addressing low reaction yield.

Issue 2: Formation of Impurities and Side Products

Question: Our final product is contaminated with several impurities. How can we identify and minimize the formation of these side products?

Answer:

The formation of impurities is a common challenge, particularly when scaling up. The nature of these impurities will depend on the synthetic route chosen.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Di-formylated product Excess formylating agent (e.g., hexamine in Duff reaction).[9]Carefully control the stoichiometry of the formylating agent. Monitor the reaction progress using TLC or HPLC to stop the reaction at the optimal time.[9]
Unreacted starting material Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.Increase reaction time or temperature cautiously. Ensure the activity of reagents, especially organolithiums.
Polymeric resin Harsh acidic or basic conditions, particularly with phenolic substrates.[10]Use milder reaction conditions. Minimize reaction time and avoid excessive temperatures.[9]
Positional isomers Lack of regioselectivity in the formylation step.Employ a more regioselective method like ortho-lithiation, which is directed by the existing functional groups.[6]

Analytical Approach to Impurity Identification:

  • NMR Spectroscopy: Provides detailed structural information to identify isomers and byproducts.

  • LC-MS/GC-MS: Helps in separating and identifying components of the reaction mixture by their mass-to-charge ratio.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer:

Effective purification is critical to obtaining a high-purity final product. The choice of method will depend on the nature and quantity of the impurities.

Recommended Purification Strategies:

  • Recrystallization: This is often a highly effective method for purifying solid organic compounds. A suitable solvent system (e.g., hexane) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[11]

  • Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography is the method of choice. A gradient of solvents (e.g., hexane/ethyl acetate) can be used to separate the product from closely related impurities.

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Washing with a mild acid (e.g., 1N HCl) followed by water is a standard procedure.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is the most reliable method for the ortho-formylation of phenols?

While several methods exist, ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is generally considered one of the most reliable and regioselective methods for the formylation of substituted phenols.[6][12] The directing metalating group (DMG) ability of the hydroxyl and fluoro groups guides the lithiation to the desired ortho position.[6]

2. What is the reaction mechanism of the Duff reaction?

The Duff reaction involves the electrophilic aromatic substitution of a phenol with an iminium ion generated from hexamethylenetetramine (HMTA) in an acidic medium.[1][13] The reaction proceeds through a benzylamine intermediate, which is then hydrolyzed to the aldehyde.[1]

Caption: Simplified mechanism of the Duff reaction.

3. How does the Reimer-Tiemann reaction work and what are its limitations?

The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile in an aromatic substitution with a phenoxide ion.[4][8] The primary limitation of this reaction is its often low yield and the harsh basic conditions, which may not be suitable for sensitive substrates.[3][5]

4. What are the key safety precautions to consider when scaling up this synthesis?

  • Handling of Reagents: Organolithium reagents like n-butyllithium are highly pyrophoric and must be handled under an inert atmosphere. Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during the addition of reagents. Use an ice bath for cooling and add reagents slowly.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

III. Detailed Experimental Protocol: Ortho-lithiation Approach

This section provides a step-by-step protocol for the synthesis of this compound via ortho-lithiation, a method known for its high regioselectivity and good yields.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-fluoro-4-methoxybenzene205.0210.25 g50 mmol
n-Butyllithium (2.5 M in hexanes)64.0622 mL55 mmol
N,N-Dimethylformamide (DMF)73.094.2 mL55 mmol
Diethyl ether (anhydrous)74.12200 mL-
1N Hydrochloric acid36.46100 mL-
Saturated sodium bicarbonate solution84.0150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Solution: 2-Bromo-1-fluoro-4-methoxybenzene (10.25 g, 50 mmol) is dissolved in 150 mL of anhydrous diethyl ether and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Formylation: N,N-Dimethylformamide (4.2 mL, 55 mmol) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 100 mL of 1N HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

IV. References

  • Duff reaction - Wikipedia. [Link]

  • Duff reaction - Grokipedia. [Link]

  • Duff Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. [Link]

  • Duff Reaction - SynArchive. [Link]

  • Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? - Reddit. [Link]

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

  • Formylation - Common Conditions. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

  • ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]

  • 3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. [Link]

  • A. Schall and O. Reiser The formylation of arylmetal reagents. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating byproduct formation. The information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound and its key challenges?

A common and logical synthetic route is the regioselective bromination of a precursor, 2-fluoro-6-hydroxybenzaldehyde. This is an electrophilic aromatic substitution reaction. The primary challenge is controlling the regioselectivity of the bromination. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the fluorine (-F) is a weakly activating, ortho-, para- director. The aldehyde (-CHO) is a deactivating, meta- directing group. Given that the positions ortho and para to the hydroxyl group are C3, C5, and C1 (where the aldehyde is), the substitution pattern is complex. The C3 position is sterically accessible and activated by the hydroxyl group, making it the desired site for bromination. However, bromination at the C5 position is a significant competing reaction, leading to the primary isomeric byproduct.

Q2: What are the critical reaction parameters to control for minimizing byproduct formation?

Controlling byproduct formation hinges on precise control over the reaction conditions. Key parameters include:

  • Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) affects reactivity and selectivity. NBS is often a milder and more selective choice than liquid bromine for activated rings.

  • Solvent: The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common choices.

  • Temperature: Electrophilic brominations are often exothermic. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly enhance selectivity and reduce the formation of over-brominated and other side products.

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further side reactions.

Q3: Beyond isomeric impurities, what other types of byproducts should I be aware of?

Several other byproduct classes can arise:

  • Over-brominated products: If reaction conditions are too harsh or excess brominating agent is used, dibrominated species such as 3,5-dibromo-2-fluoro-6-hydroxybenzaldehyde can form.[1]

  • Unreacted Starting Material: Incomplete reactions will leave residual 2-fluoro-6-hydroxybenzaldehyde.[2]

  • Oxidative Degradation Products: Phenols are susceptible to oxidation, especially in the presence of air or metallic impurities, which can lead to the formation of colored quinone-type byproducts.[3] This is often the cause of pink, yellow, or brown discoloration in the reaction mixture or final product.

Troubleshooting Guide: Byproduct Analysis & Mitigation

This section addresses specific experimental issues. Use the flowchart below for a high-level overview of the troubleshooting process.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions Problem Observe Unexpected Result (e.g., Low Yield, Impure Product) Analyze Analyze Crude Product (TLC, GC-MS, NMR) Problem->Analyze Identify Identify Byproducts (Isomers, Starting Material, etc.) Analyze->Identify Isomers Isomeric Byproducts Detected Identify->Isomers Isomer issue? LowYield Low Yield / Incomplete Reaction Identify->LowYield Yield issue? Degradation Oxidative Degradation (Colored Impurities) Identify->Degradation Color issue? Sol_Isomers Optimize Reaction: - Lower Temperature - Milder Brominating Agent - Change Solvent Isomers->Sol_Isomers Yes Sol_Yield Optimize Reaction: - Increase Reaction Time/Temp - Check Reagent Purity - Increase Stoichiometry LowYield->Sol_Yield Yes Sol_Degradation Improve Technique: - Use Inert Atmosphere (N2/Ar) - Degas Solvents - Use High-Purity Reagents Degradation->Sol_Degradation Yes

Sources

Validation & Comparative

Topic: 3-Bromo-2-fluoro-6-hydroxybenzaldehyde vs. Other Benzaldehyde Derivatives: A Strategic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Advanced Synthesis

This guide provides an objective, data-supported comparison of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde with other benzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals to inform strategic decisions in complex molecule synthesis.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the versatile reactivity of the aldehyde group, which can be finely tuned by the electronic and steric nature of substituents on the aromatic ring.[1][3]

This compound is a uniquely functionalized synthon. Its trifecta of substituents—a bromine atom, a fluorine atom, and a hydroxyl group—offers a sophisticated platform for multi-step, site-selective synthesis. This guide dissects the reactivity profile of this molecule, benchmarking it against other common benzaldehyde derivatives to highlight its strategic advantages in modern organic chemistry.

The Influence of Substituents on Benzaldehyde Reactivity: A Mechanistic Overview

The reactivity of the benzaldehyde carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductive or resonance effects, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.[3] This principle dictates performance across a wide range of chemical transformations.

In this compound, the substituents create a complex and powerful electronic environment:

  • Fluorine (at C2): A strongly electron-withdrawing group by induction (-I effect), it significantly increases the electrophilicity of the adjacent carbonyl carbon. Its position ortho to the aldehyde also exerts steric influence.

  • Bromine (at C3): Also electron-withdrawing via induction (-I), further enhancing carbonyl reactivity. Crucially, it serves as a versatile handle for cross-coupling reactions.

  • Hydroxyl (at C6): An electron-donating group by resonance (+M effect) but electron-withdrawing by induction (-I). Its ortho position allows for the formation of a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction planarizes the molecule and can modulate the aldehyde's reactivity and accessibility.[4]

This distinct substitution pattern renders the aldehyde highly reactive towards nucleophiles while simultaneously providing orthogonal synthetic handles for sequential functionalization.

G cluster_ewg Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -CF3, Halogens) cluster_edg Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3, -OH) EWG Increase Carbonyl Electrophilicity EWG_Effect Accelerate Nucleophilic Attack EWG->EWG_Effect Result EDG Decrease Carbonyl Electrophilicity EDG_Effect Retard Nucleophilic Attack EDG->EDG_Effect Result Benzaldehyde Benzaldehyde Reactivity Benzaldehyde->EWG Benzaldehyde->EDG Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)(Ar')L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (e.g., 3-Bromo-derivative) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination Synthesis_Workflow start 2-Bromo-3-fluorophenol (Starting Material) reaction ortho-Formylation Reaction start->reaction reagents Reagents: 1. MgCl₂, Et₃N 2. Paraformaldehyde 3. THF, Reflux reagents->reaction workup Acidic Workup & Purification reaction->workup product This compound (Final Product) workup->product

Sources

A Comparative Guide to the Structural Validation of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: An In-Depth Analysis by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in a molecule, such as 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a potentially valuable building block in the synthesis of novel therapeutic agents, dictates its physicochemical properties, biological activity, and potential for interaction with target macromolecules. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution depiction of molecular architecture.

This guide presents a comprehensive overview of the validation of the this compound structure, comparing the definitive insights from X-ray crystallography with data obtained from other common analytical methods. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Imperative of Structural Purity and Confirmation

In the realm of drug discovery, even minor ambiguities in molecular structure can lead to significant downstream consequences, including altered efficacy, unexpected toxicity, or failed clinical trials. Halogenated benzaldehydes, such as this compound, are versatile intermediates. The presence and relative positions of the bromo, fluoro, and hydroxyl substituents are critical for directing subsequent chemical transformations and for the final compound's biological activity. Therefore, rigorous structural validation is not merely a procedural step but a critical checkpoint in the drug development pipeline.

Single-Crystal X-ray Crystallography: The Definitive Method

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the positions of individual atoms can be determined with exceptional precision. This technique offers unparalleled insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior in a biological context.

Experimental Protocol: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage requiring careful consideration and optimization.

1. Crystal Growth: The Foundation of a Successful Analysis

The primary prerequisite for a single-crystal X-ray diffraction experiment is the availability of high-quality, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension). The choice of crystallization technique is critical and often empirical.

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice. This method is often the first to be attempted due to its simplicity.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization. This method offers finer control over the crystallization rate.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization. The rate of cooling is a critical parameter to control crystal quality.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

The crystal is then rotated in the X-ray beam, and the diffracted X-rays are detected. The result is a series of diffraction images, each containing a pattern of spots. The intensity and position of these spots contain the information about the arrangement of atoms in the crystal.

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final structure is assessed by several factors, most notably the R-factor (or residual factor), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5%) indicates a good fit.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Compound_Synthesis Synthesis of 3-Bromo-2-fluoro-6- hydroxybenzaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Compound_Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting XRay_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing & Integration XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., R-factor) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure CIF File

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the most definitive structural information, it is essential to correlate these findings with data from other analytical techniques. This not only provides a more complete picture of the molecule but also serves as a cross-validation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be consistent with the substitution pattern determined by X-ray crystallography.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the substituents, providing further evidence for the proposed structure.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to neighboring protons would help confirm the position of the fluorine atom relative to the other substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula C₇H₄BrFO₂.[1] The fragmentation pattern observed in the mass spectrum can also provide clues about the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O), and aromatic (C=C) functional groups.

Data Comparison Table
Parameter X-ray Crystallography (Hypothetical Data) NMR Spectroscopy (Expected) Mass Spectrometry (Expected) IR Spectroscopy (Expected)
Molecular Formula C₇H₄BrFO₂Consistent with integration and number of signalsC₇H₄BrFO₂ (from HRMS)Consistent with functional groups
Connectivity Unambiguously determinedInferred from coupling patternsInferred from fragmentationInferred from characteristic bands
Bond Lengths (Å) e.g., C-Br: ~1.90, C-F: ~1.35, C=O: ~1.22Not directly measuredNot measuredNot measured
Bond Angles (°) e.g., C-C-C in ring: ~120Not directly measuredNot measuredNot measured
Conformation Planar (expected)Inferred from solution-state dataNot measuredNot measured
Intermolecular Interactions e.g., Hydrogen bonding, π-stackingInferred from concentration-dependent studiesNot measuredInferred from band broadening

Logical Flow of Structural Validation

The process of validating the structure of this compound is a logical progression of gathering and integrating data from multiple techniques.

validation_logic cluster_spectroscopy Spectroscopic Analysis Hypothesis Proposed Structure of 3-Bromo-2-fluoro-6- hydroxybenzaldehyde NMR NMR (1H, 13C, 19F) Hypothesis->NMR MS Mass Spectrometry Hypothesis->MS IR IR Spectroscopy Hypothesis->IR XRay Single-Crystal X-ray Crystallography Hypothesis->XRay Confirmation Structural Confirmation NMR->Confirmation Connectivity & Environment MS->Confirmation Molecular Formula & Fragmentation IR->Confirmation Functional Groups XRay->Confirmation Unambiguous 3D Structure

Figure 2: Logical flow for the comprehensive structural validation.

Conclusion

The structural validation of this compound is a critical step in its potential application in drug discovery and development. While spectroscopic techniques such as NMR, MS, and IR provide valuable and consistent data, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The comparison of data from these orthogonal techniques creates a self-validating system that ensures the highest level of confidence in the molecular structure. For researchers and drug development professionals, this rigorous approach to structural elucidation is indispensable for making informed decisions and advancing promising compounds through the development pipeline.

References

Sources

A Comparative Guide to the Analytical Characterization of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a critical building block in the synthesis of a variety of complex molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde functional group, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comparative analysis of the primary analytical techniques employed for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

The Importance of Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A robust characterization strategy relies on the application of orthogonal techniques, each providing a unique piece of the puzzle. For this compound, a combination of spectroscopic and chromatographic methods is essential to confirm its covalent structure, identify impurities, and ensure batch-to-batch consistency. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine substituent.

Key Insights from NMR:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The hydroxyl proton may appear as a broad or sharp singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic resonance in the downfield region (δ 190-200 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents (Br, F, OH, CHO). Carbon-fluorine coupling will be observable for the carbons near the fluorine atom.

  • ¹⁹F NMR: As fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[1] It provides information about the chemical environment of the fluorine atom and can be used to detect the presence of fluorine-containing impurities. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.

Comparative NMR Data for Substituted Benzaldehydes:
CompoundAldehyde ¹H (ppm)Aromatic ¹H (ppm)Aldehyde ¹³C (ppm)
Benzaldehyde~9.9~7.5-7.9~192
2-Hydroxybenzaldehyde~9.8~6.8-7.5~196
4-Bromobenzaldehyde~9.9~7.7-7.8~191
4-Bromo-2-hydroxybenzaldehyde~9.8~7.0-7.6~196.5
This compound (Expected) ~9.7-10.0 ~6.5-7.5 (complex splitting) ~190-195

Note: The expected values for this compound are estimations based on the effects of the various substituents.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign the signals to the respective nuclei in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H, 13C, 19F Spectra D->E F Fourier Transform & Phasing E->F G Spectral Interpretation (Chemical Shift, Coupling) F->G H Structural Elucidation G->H

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, MS can unequivocally confirm its elemental composition.

Key Insights from MS:
  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. A key feature will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule, which is crucial for confirming the identity of a new compound.

  • Fragmentation Pattern: Electron ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment in a reproducible manner.[3] The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for this molecule may include the loss of the aldehyde group (CHO), a hydrogen atom, or the bromine atom.

Experimental Protocol for MS Analysis:
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways to explain the major fragment ions observed.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution B Sample Introduction A->B C Ionization (EI/ESI) B->C D Mass Analysis (m/z) C->D E Detection D->E F Identify Molecular Ion & Isotopic Pattern E->F G Analyze Fragmentation F->G H Confirm Elemental Composition G->H

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Key Insights from FT-IR:
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. The aldehydic C-H stretch gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.[4][5]

  • C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the aldehyde.[5][6] Conjugation with the aromatic ring lowers the stretching frequency.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[4]

  • C-F and C-Br Stretches: The carbon-fluorine stretch typically appears as a strong band in the 1000-1400 cm⁻¹ region. The carbon-bromine stretch is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Comparative FT-IR Data for Benzaldehyde Derivatives (cm⁻¹):
Functional GroupBenzaldehydeSubstituted BenzaldehydesThis compound (Expected)
O-H Stretch-3200-3600 (broad)3200-3600 (broad)
Aromatic C-H Stretch3000-31003000-31003000-3100
Aldehydic C-H Stretch~2820, ~2720~2850, ~2750~2850, ~2750
C=O Stretch~17031680-17101680-1700
Aromatic C=C Stretch1450-16001450-16001450-1600
C-F Stretch-1000-14001000-1400
C-Br Stretch-500-650500-650
Experimental Protocol for FT-IR Analysis:
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is collected to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its concentration. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Key Insights from HPLC:
  • Purity Assessment: HPLC can separate the target compound from its impurities, such as starting materials, byproducts, and degradation products. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantitation: By using a calibration curve generated from standards of known concentration, HPLC can be used to accurately determine the concentration of this compound in a sample.

  • Method Development: The development of a robust HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol/water), flow rate, and detector wavelength. The UV absorbance of the benzaldehyde chromophore makes UV detection a suitable choice.[7]

Experimental Protocol for RP-HPLC Analysis:
  • Mobile Phase Preparation: Prepare the mobile phase by mixing appropriate volumes of HPLC-grade solvents (e.g., acetonitrile and water). The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in a suitable diluent (e.g., the mobile phase). Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 260 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Analyze the resulting chromatograms to determine the retention time, peak area, and peak shape. Calculate the purity of the sample and, if necessary, its concentration using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_acq HPLC Separation cluster_proc Data Analysis A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Analyze Chromatogram (Retention Time, Peak Area) E->F G Determine Purity & Quantitation F->G

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and elemental composition with high certainty. FT-IR spectroscopy offers a rapid confirmation of the key functional groups, and HPLC is essential for assessing the purity and for quantitative analysis. By integrating the data from these orthogonal techniques, researchers can ensure the identity, quality, and consistency of this important chemical intermediate, thereby underpinning the integrity of their downstream research and development efforts.

References

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Elguero, J., et al. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

  • Liang, Y., et al. High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. IDEALS. [Link]

  • Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. 3-Bromo-2-hydroxybenzaldehyde. [Link]

  • PubChem. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of compounds derived from 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. In the absence of extensive direct experimental data for derivatives of this specific parent compound, this guide leverages data from structurally similar halogenated and hydroxylated benzaldehydes to infer and compare potential anticancer, antimicrobial, and anti-inflammatory activities. We provide a detailed examination of the underlying mechanisms of action, standardized experimental protocols for evaluating these activities, and a forward-looking perspective on the therapeutic potential of this class of compounds.

Introduction: The Versatility of the Halogenated Salicylaldehyde Scaffold

The salicylaldehyde framework, characterized by a hydroxyl group ortho to an aldehyde, is a privileged scaffold in drug discovery. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the resulting derivatives. Halogenation can enhance lipophilicity, improve membrane permeability, and influence binding affinities to biological targets.[1][2][3] Specifically, the presence of both bromine and fluorine in the this compound scaffold suggests the potential for derivatives with unique electronic and steric properties, making them intriguing candidates for biological evaluation.

This guide will explore the potential biological activities of compounds derived from this scaffold by drawing comparisons with closely related and well-studied analogs. The primary focus will be on anticancer, antimicrobial, and anti-inflammatory properties, which are commonly associated with halogenated phenolic compounds.

Comparative Anticancer Activity

While direct studies on derivatives of this compound are limited, the broader class of substituted benzaldehydes and their derivatives have demonstrated significant anticancer potential.[4] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Insights from Structurally Related Compounds

Studies on various substituted benzaldehydes reveal that the nature and position of substituents on the aromatic ring are critical for their cytotoxic activity. For instance, curcumin derivatives containing bromine have shown promising anticancer activity, in some cases comparable to doxorubicin.[4] Similarly, cobalt-salen complexes derived from 3-fluoro-2-hydroxybenzaldehyde have exhibited anticancer activity with an IC50 of 50 µM.[5] The presence of halogens is often associated with enhanced cytotoxicity in cancer cell lines.[1][2][3]

Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference(s)
Curcumin-BF2 BromoderivativesBA/F3, K562, HCT-116Comparable to doxorubicin[4]
Cobalt-salen complex of 3-fluoro-2-hydroxybenzaldehydeNot specified50[5]
Dihalogenated Ru(II) salicylaldehyde complexesHuman cancer cellsEnhanced cytotoxicity[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6][7][8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution cell_treatment 3. Cell Treatment (24-72h) cell_seeding->cell_treatment mtt_addition 4. MTT Addition (2-4h) cell_treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 6. Read Absorbance (570 nm) mtt_addition->read_absorbance calc_ic50 7. Calculate % Viability & IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Antimicrobial Activity

Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The introduction of bromine and fluorine into the salicylaldehyde structure is expected to confer significant antibacterial and antifungal activity to its derivatives.

Insights from Structurally Related Compounds

Derivatives of salicylanilides containing bromine have been shown to possess antibacterial, antifungal, and antimycobacterial effects.[11] The mechanism of action often involves the disruption of microbial membranes and inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity of Halogenated Benzaldehyde Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesFusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae0.3 - 5.0 mg/mL[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions 2. Prepare Serial Dilutions of Test Compound prep_inoculum->prep_dilutions inoculate_plate 3. Inoculate Microtiter Plate prep_dilutions->inoculate_plate incubate 4. Incubate Plate (e.g., 18-24h at 37°C) inoculate_plate->incubate read_results 5. Determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response, making them important targets for anti-inflammatory drug discovery.[17][18][19][20][21]

Insights from Structurally Related Compounds

A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to possess significant anti-inflammatory properties.[22][23][24] BDB has been demonstrated to suppress the production of pro-inflammatory cytokines, such as IL-6, by inhibiting the phosphorylation of NF-κB and STAT1.[22][23] It also downregulates the expression of inflammatory cytokines and chemokines by modulating the MAPK and NF-κB signaling pathways.[24]

Table 3: Anti-inflammatory Activity of a Structural Analog

CompoundModelKey FindingsReference(s)
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)LPS-stimulated RAW 246.7 macrophagesSuppressed IL-6 production; Inhibited NF-κB and STAT1 phosphorylation[22][23]
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)TNF-α/IFN-γ-stimulated HaCaT keratinocytesDownregulated inflammatory cytokines and chemokines via MAPK and NF-κB pathways[24]
Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling cascades are central to the inflammatory process. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and mediators.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK Gene_expression Pro-inflammatory Gene Expression MAPK_cascade->Gene_expression activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_NFkappaB IκB NF-κB NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus IkappaB_NFkappaB:s->NFkappaB releases NFkappaB_nucleus->Gene_expression activates

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Synthesis and Future Directions

The synthesis of derivatives from this compound can be achieved through various standard organic reactions targeting the aldehyde and hydroxyl functional groups. For example, the aldehyde can be converted to Schiff bases, hydrazones, or reduced to an alcohol, while the hydroxyl group can be alkylated or acylated. A general synthetic approach could involve the reaction of the parent aldehyde with various amines, hydrazines, or other nucleophiles.

Synthesis_Scheme cluster_derivatives Potential Derivatives parent 3-Bromo-2-fluoro-6- hydroxybenzaldehyde schiff_base Schiff Bases parent->schiff_base + R-NH2 hydrazone Hydrazones parent->hydrazone + R-NHNH2 alcohol Alcohols parent->alcohol Reduction ether Ethers parent->ether Alkylation

Sources

A Senior Application Scientist's Guide to Catalysis for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a valuable starting material, featuring a unique substitution pattern that offers multiple avenues for synthetic diversification. However, its inherent electronic and steric properties—a bulky ortho-bromo substituent, an electron-withdrawing fluorine atom, and a reactive aldehyde group adjacent to a hydroxyl group—present a formidable challenge for catalytic cross-coupling reactions.

This guide provides a comparative study of catalytic systems for the most common and powerful transformations of this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. The insights provided herein are grounded in established mechanistic principles and supported by experimental data from closely related systems, offering a robust starting point for your synthetic endeavors.

The Challenge: Understanding the Substrate

The reactivity of this compound is dictated by a confluence of factors. The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed cycles. The ortho-fluoro and hydroxyl groups can influence the electronic environment and steric accessibility of the reaction center. Furthermore, the aldehyde and phenol moieties can be sensitive to the basic conditions often employed in these reactions, potentially leading to undesired side reactions. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields and selectivity.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl structures, which are prevalent in pharmaceuticals. For a sterically hindered and electron-deficient substrate like ours, the key is to employ a catalytic system that promotes both rapid oxidative addition and efficient reductive elimination.

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands. Following this, transmetalation with the boronic acid (activated by a base) occurs, and the cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Ar-Br This compound Oxidative_Addition Ar-Pd(II)(Br)L₂ Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation_Complex->Product R-B(OH)2 R-B(OH)₂ + Base R-B(OH)2->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Performance

For substrates analogous to this compound, modern palladium precatalysts paired with bulky biarylphosphine ligands have demonstrated superior performance.

Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Expected Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11060-80A classic choice, but may require higher temperatures and longer reaction times for challenging substrates.
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O80-10075-90Often provides good yields, but can be sensitive to substrate sterics.
XPhos Pd G3XPhosK₃PO₄2-MeTHF/H₂O80-10085-95+Highly active system for sterically hindered and electron-deficient aryl bromides.[1]
CataCXium A PalladacycleCataCXium ACs₂CO₃Dioxane/H₂O8080-95An effective palladacycle for ortho-substituted anilines, suggesting applicability here.[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow A 1. Reagent Addition (Aryl Halide, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst & Ligand Addition B->C D 4. Degassed Solvent Addition C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC, LC-MS) E->F G 7. Work-up (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A generalized workflow for setting up a cross-coupling reaction.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, leading to structures with important applications in materials science and medicinal chemistry.[2] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have gained prominence to avoid the formation of alkyne homocoupling byproducts.

Mechanistic Considerations

In the traditional mechanism, the palladium cycle mirrors that of the Suzuki-Miyaura coupling. The key difference lies in the copper cycle, where a copper(I) acetylide is formed, which then undergoes transmetalation with the Ar-Pd(II)-Br complex. In copper-free variants, the terminal alkyne is thought to coordinate directly to the palladium center after deprotonation by a strong base.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation_Complex Ar-Pd(II)(C≡CR)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Transmetalation_Complex->Product Cu(I)Br Cu(I)Br Cu_Acetylide Cu(I)-C≡CR Cu(I)Br->Cu_Acetylide R-C≡C-H, Base Cu_Acetylide->Oxidative_Addition to Pd Cycle

Caption: The dual catalytic cycles of the traditional Sonogashira reaction.

Comparative Catalyst Performance

For Sonogashira couplings of challenging aryl bromides, both copper-catalyzed and copper-free systems can be effective, with the choice often depending on the specific alkyne and the tolerance for homocoupling.

Catalyst SystemCo-CatalystBaseSolventTemperature (°C)Expected Yield (%)Key Observations
PdCl₂(PPh₃)₂CuI (1-5 mol%)Et₃NTHF or DMFRT - 6070-90The classic Sonogashira conditions; generally reliable but may require heating for less reactive substrates.[3]
Pd(PPh₃)₄CuI (2-5 mol%)Et₃NTHFRT - 5075-95A common alternative Pd source.
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT80-95+An air-stable, monoligated precatalyst enabling room-temperature, copper-free couplings.[4]
Pd(OAc)₂ / XPhosNoneCs₂CO₃Toluene10070-90A robust copper-free system for substrates where homocoupling is a concern.
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes a modern, air-stable precatalyst for a room-temperature reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and 1,2,2,6,6-pentamethylpiperidine (TMP) (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMSO, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[5] The reaction's success with challenging substrates hinges on the use of sterically hindered, electron-rich phosphine ligands that facilitate the otherwise difficult C-N reductive elimination.

Mechanistic Considerations

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[6] The final, often rate-limiting, step is the reductive elimination of the arylamine product.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Amine_Coordination [Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻ Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation Ar-Pd(II)(L)(NR¹R²) Amine_Coordination->Deprotonation Deprotonation Deprotonation->Pd(0)L2 Reductive Elimination Product Ar-NR¹R² Deprotonation->Product Ar-Br Ar-Br Ar-Br->Oxidative_Addition Amine HNR¹R² Amine->Amine_Coordination Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Catalyst Performance

For the amination of this compound, the choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without promoting side reactions with the aldehyde. Modern palladium precatalysts offer high activity and stability.

PrecatalystLigandBaseSolventTemperature (°C)Expected Yield (%)Key Observations
Pd₂(dba)₃XPhosNaOt-BuToluene80-11080-95A highly general and effective system for a wide range of amines.
RuPhos Pd G3RuPhosLHMDSDioxane9085-95+LHMDS can be advantageous for substrates with sensitive functional groups.[7]
BrettPhos Pd G3BrettPhosLiHMDSTHF6575-90BrettPhos is often the ligand of choice for primary amines.[6]
Pd(OAc)₂t-BuXPhost-BuONaToluene10080-95A highly active ligand for coupling with various heterocyclic amines.[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is tailored for the coupling of a primary or secondary amine with this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., LHMDS, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

IV. Heck Reaction: Olefination of Aryl Bromides

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[9] For a substrate like this compound, achieving high regioselectivity (linear vs. branched product) and avoiding side reactions are the primary challenges.

Mechanistic Considerations

The Heck reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond.[10] The cycle is completed by β-hydride elimination to form the olefinated product and reductive elimination of HX with a base to regenerate the Pd(0) catalyst.[10]

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)(Br)L₂ Oxidative_Addition->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination H-Pd(II)(Br)L₂ Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Product Ar-CH=CH-R Migratory_Insertion->Product Beta_Hydride_Elimination->Pd(0)L2 + Base Ar-Br Ar-Br Ar-Br->Oxidative_Addition Alkene H₂C=CHR Alkene->Migratory_Insertion Base Base Base->Beta_Hydride_Elimination

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

In the fields of medicinal chemistry and materials science, 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1) serves as a highly valuable and versatile synthetic intermediate.[1][2] Its unique substitution pattern—featuring an aldehyde for derivatization, a hydroxyl group for hydrogen bonding and further reaction, and bromo-fluoro substitution for modulating electronic properties and metabolic stability—makes it a key building block for complex molecular architectures. The ultimate success of a multi-step synthesis, the biological activity of a final compound, and the reproducibility of experimental results are all directly contingent on the purity of such starting materials.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of newly synthesized this compound. We will move beyond mere protocols to explain the scientific rationale behind method selection, offering a framework for researchers to design a robust, self-validating quality control strategy. Our analysis will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by classical methods.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding the potential impurities. A common route to substituted hydroxybenzaldehydes is the ortho-formylation of a corresponding phenol.[3][4] In this context, impurities in a batch of this compound could include:

  • Unreacted Starting Materials: Such as the precursor phenol.

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can be difficult to separate from the desired product.[2][5]

  • Side-Reaction Products: Over- or under-halogenated species.

  • Degradation Products: Oxidation of the highly reactive aldehyde group to the corresponding benzoic acid is a common issue, particularly during workup or storage.[6]

The chosen analytical methods must therefore possess the selectivity to resolve these closely related compounds and the sensitivity to detect them at trace levels.

Primary Analytical Techniques: A Comparative Deep Dive

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry, prized for its robustness, quantitative accuracy, and applicability to a wide range of non-volatile and thermally sensitive compounds.[7]

Causality Behind Method Choice: The polarity imparted by the hydroxyl and carbonyl groups, combined with the molecule's relatively high molecular weight (219.01 g/mol ), makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more polar compounds (like the benzoic acid impurity) will elute earlier, while less polar compounds will be retained longer.

  • Sample Preparation: Accurately weigh approximately 5.0 mg of the synthesized this compound and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 500 µg/mL. Prepare a working solution by diluting 1.0 mL of the stock to 10.0 mL with the same solvent for a final concentration of 50 µg/mL.

  • Instrumentation & Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically assessed by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required to create a calibration curve.

NMR_Logic cluster_interp Spectral Interpretation prep Sample Prep Dissolve in CDCl₃/DMSO-d₆ Add TMS Standard acq Data Acquisition Acquire ¹H Spectrum (≥400 MHz, D1=5s) prep->acq proc Data Processing Phase & Baseline Correction Calibrate to TMS (0 ppm) Integrate All Signals acq->proc assign Assign Signals to Main Compound proc->assign id_imp Identify Unassigned 'Impurity' Peaks assign->id_imp quant Quantify Compare Integrals of Product vs. Impurity id_imp->quant result Determine Purity & Confirm Structure quant->result

Sources

A Comparative Spectroscopic Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle shifts in the arrangement of functional groups on an aromatic scaffold can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide offers a comprehensive spectroscopic comparison of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde and its key positional isomers, providing researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous structural elucidation.

The strategic placement of bromo, fluoro, hydroxyl, and aldehyde functionalities on a benzaldehyde core gives rise to a series of isomers with distinct electronic and steric properties. Understanding their unique spectroscopic fingerprints is crucial for synthetic chemists, analytical scientists, and medicinal chemists to ensure the correct isomer is being utilized in their research endeavors. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related molecules.

The Isomeric Landscape

The subject of this guide, this compound, and its positional isomers represent a set of valuable building blocks in organic synthesis. The interplay of the electron-withdrawing effects of the halogen and aldehyde groups, coupled with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, results in a rich and varied spectroscopic behavior across the isomeric series. For the purpose of this comparison, we will focus on the following isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

  • Isomer 3: 5-Bromo-2-fluoro-6-hydroxybenzaldehyde

  • Isomer 4: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

  • Isomer 5: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde[1]

Spectroscopic Data Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The chemical shifts (δ) of the aromatic protons and the aldehyde proton are highly sensitive to the substitution pattern on the benzaldehyde ring.

Table 1: Comparative ¹H NMR Data (Predicted) in CDCl₃

IsomerAldehyde Proton (δ, ppm)Aromatic Proton 1 (δ, ppm)Aromatic Proton 2 (δ, ppm)Hydroxyl Proton (δ, ppm)
1 ~10.3~7.5 (d)~6.8 (d)~11.5 (s)
2 ~10.2~7.3 (s)~7.1 (s)~11.6 (s)
3 ~10.3~7.6 (d)~7.0 (d)~11.4 (s)
4 ~10.1~7.2 (d)~7.0 (d)~6.0 (br s)
5 ~9.8~7.4 (d)~7.2 (d)~11.2 (s)

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results whenever possible.

The aldehyde proton in all isomers appears as a singlet in the downfield region (around 9.8-10.3 ppm), which is characteristic for this functional group. The chemical shift of the hydroxyl proton can vary and is often observed as a broad singlet. The distinct splitting patterns and chemical shifts of the aromatic protons are the most telling features for differentiating the isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are influenced by the nature and position of the substituents.

Table 2: Comparative ¹³C NMR Data (Predicted) in CDCl₃

IsomerC=O (δ, ppm)C-Br (δ, ppm)C-F (δ, ppm)C-OH (δ, ppm)Aromatic Carbons (δ, ppm range)
1 ~188~110~158 (d)~155~115-135
2 ~187~118~160 (d)~154~110-140
3 ~188~112~159 (d)~156~115-145
4 ~190~115~155 (d)~150~110-140
5 ~185~110~152 (d)~158~110-140

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results whenever possible.

The carbonyl carbon (C=O) consistently appears in the downfield region of the spectrum. The carbon attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling. The precise chemical shifts of the substituted and unsubstituted aromatic carbons provide a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the O-H, C=O, C-F, and C-Br bonds, as well as the aromatic C-H and C=C bonds, can be used for structural confirmation.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerO-H StretchC=O StretchAromatic C=C StretchC-F StretchC-Br Stretch
1 ~3200-3400 (broad)~1650-1670~1580-1600, ~1450-1500~1200-1250~550-650
2 ~3200-3400 (broad)~1650-1670~1580-1600, ~1450-1500~1200-1250~550-650
3 ~3200-3400 (broad)~1650-1670~1580-1600, ~1450-1500~1200-1250~550-650
4 ~3200-3400 (broad)~1660-1680~1580-1600, ~1450-1500~1200-1250~550-650
5 ~3200-3400 (broad)~1640-1660~1580-1600, ~1450-1500~1200-1250~550-650

The broad O-H stretching band is a prominent feature in all isomers. The position of the C=O stretching vibration can be subtly influenced by the electronic effects of the other substituents. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these bromo-substituted compounds, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightKey Fragmentation Pathways
1-5 C₇H₄BrFO₂218.94 g/mol Loss of H, Loss of CO, Loss of Br

The mass spectrum of all isomers will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation patterns, resulting from the loss of a hydrogen atom, carbon monoxide, or the bromine atom, will be similar for all isomers, making MS less useful for differentiating them without high-resolution analysis and comparison to standards.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: A generalized workflow for FTIR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Infusion: For pure samples, dissolve a small amount in a suitable volatile solvent and infuse directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For mixture analysis or to ensure sample purity, separate the components using a gas chromatograph before introduction into the mass spectrometer.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound isomers. While MS is primarily useful for confirming the molecular weight and the presence of bromine, ¹H and ¹³C NMR spectroscopy are the most definitive methods for distinguishing between these closely related structures due to the sensitivity of chemical shifts and coupling constants to the substituent positions. IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups. By adhering to standardized experimental protocols and carefully interpreting the resulting spectra, researchers can confidently identify the correct isomer for their specific application, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link][1]

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of highly functionalized aromatic building blocks is paramount. 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a key intermediate whose utility in the construction of complex molecular architectures demands robust and optimized synthetic routes. This guide provides an in-depth comparison of two potential methods for its synthesis, offering a critical evaluation of their efficiency, practicality, and the chemical principles that underpin them.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a reactive aldehyde, a hydroxyl group, and two different halogen atoms, makes it a versatile precursor for a wide range of chemical transformations. The presence of the fluorine atom, in particular, is of high interest in medicinal chemistry, as its incorporation can enhance metabolic stability and binding affinity of drug candidates.[1] Consequently, access to a reliable and efficient synthesis of this compound is a critical enabling factor for research and development in these areas.

This guide will focus on two primary formylation strategies starting from the key precursor, 2-bromo-3-fluorophenol:

  • Magnesium Chloride-Mediated Ortho-Formylation: A modern, highly regioselective method.

  • The Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols.

We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their expected performance.

The Crucial Precursor: Synthesis of 2-Bromo-3-fluorophenol

Before delving into the formylation methods, it is essential to have a reliable source of the starting material, 2-bromo-3-fluorophenol. A multi-step synthesis for this precursor has been reported and is outlined below.[2]

Experimental Protocol: Synthesis of 2-Bromo-3-fluorophenol

Step 1: Protection of 3-fluorophenol

  • To a suspension of sodium hydride (40 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), a solution of 3-fluorophenol (20 mmol) in THF (5 mL) is added slowly at room temperature.

  • The mixture is stirred for 2 hours.

  • A solution of N,N-dimethylaminomethyl formate chloride (40 mmol) in THF (7 mL) is added, and stirring is continued for 8 hours.

  • The reaction is quenched with saturated brine and extracted with ethyl acetate.

  • The organic layer is dried and purified by column chromatography to yield 3-fluorophenyl N,N-diethylaminomethyl formate.

Step 2: Ortho-Bromination

  • To a solution of sec-butyllithium (12 mmol) and TMEDA (12 mmol) in anhydrous THF (40 mL) at -78°C under a nitrogen atmosphere, 3-fluorophenyl N,N-diethylaminomethyl formate (10 mmol) is added.

  • The mixture is stirred at -78°C for 2 hours.

  • 1,2-dibromo-1,1,2,2-tetrachloroethane (12 mmol) is added, and stirring is continued at low temperature for 30 minutes.

  • The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate.

  • The combined organic phases are dried and purified by column chromatography to give 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate.

Step 3: Deprotection

  • The 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate (5 mmol) is dissolved in ethanol (50 mL), and excess sodium hydroxide (50 mmol) is added.

  • The mixture is heated under reflux for 5-8 hours.

  • Ethanol is removed under reduced pressure, and the residue is dissolved in ether.

  • The solution is neutralized with 1M hydrochloric acid at 0°C and extracted with ether.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography to afford 2-bromo-3-fluorophenol.[2]

Method 1: Magnesium Chloride-Mediated Ortho-Formylation

This method represents a highly efficient and regioselective approach to the ortho-formylation of phenols.[3] The reaction proceeds via a magnesium phenoxide intermediate, which then reacts with paraformaldehyde.

Mechanistic Rationale

The key to the high ortho-selectivity of this reaction is the pre-coordination of the phenol to the magnesium chloride in the presence of a base (triethylamine). This forms a magnesium phenoxide complex. This complex then directs the electrophilic attack of formaldehyde (from paraformaldehyde) to the ortho position. The use of anhydrous conditions is crucial to prevent the deactivation of the reagents.[4]

Experimental Protocol

This protocol is adapted from the well-established procedure for the ortho-formylation of 2-bromophenol and is expected to be highly effective for 2-bromo-3-fluorophenol.[3]

  • A dry, three-necked round-bottomed flask is charged with anhydrous magnesium dichloride (100 mmol) and paraformaldehyde (150 mmol) under an argon atmosphere.

  • Dry tetrahydrofuran (250 mL) is added, followed by the dropwise addition of triethylamine (100 mmol). The mixture is stirred for 10 minutes.

  • A solution of 2-bromo-3-fluorophenol (50 mmol) in dry THF is added dropwise.

  • The reaction mixture is heated to a gentle reflux (around 75°C) for 4 hours.

  • After cooling to room temperature, ether (100 mL) is added, and the organic phase is washed successively with 1 N HCl and water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification by recrystallization or column chromatography affords pure this compound.

Ortho_Formylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Flask under Argon B Add Anhydrous MgCl₂ and Paraformaldehyde A->B C Add Dry THF B->C D Add Triethylamine C->D E Add 2-bromo-3-fluorophenol in THF D->E F Heat to Reflux (4 hours) E->F G Cool and Add Ether F->G H Wash with HCl and Water G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purify Product J->K

Caption: Workflow for Magnesium Chloride-Mediated Ortho-Formylation.

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[5] It typically involves the reaction of a phenol with chloroform in the presence of a strong base.[6]

Mechanistic Rationale

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the key electrophile. The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene. The phenoxide, formed by deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. The resulting intermediate is then hydrolyzed to yield the aldehyde. The reaction generally favors ortho-substitution.[7][8]

Experimental Protocol

This is a generalized protocol for the Reimer-Tiemann reaction, which would need to be optimized for the specific substrate, 2-bromo-3-fluorophenol.

  • In a round-bottom flask, 2-bromo-3-fluorophenol (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (4-8 equivalents).

  • The mixture is heated to 60-70°C with vigorous stirring.

  • Chloroform (2-3 equivalents) is added dropwise over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, the mixture is stirred at the same temperature for an additional 2-3 hours.

  • The reaction mixture is then cooled, and the excess chloroform is removed by distillation.

  • The remaining aqueous solution is acidified with dilute hydrochloric acid.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reimer_Tiemann_Workflow cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 2-bromo-3-fluorophenol in aq. NaOH B Heat to 60-70°C A->B C Add Chloroform Dropwise B->C D Stir for 2-3 hours C->D E Cool and Remove Excess Chloroform D->E F Acidify with HCl E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify Product H->I

Caption: Workflow for the Reimer-Tiemann Reaction.

Comparative Analysis

MetricMagnesium Chloride-Mediated Ortho-FormylationReimer-Tiemann Reaction
Starting Material 2-bromo-3-fluorophenol2-bromo-3-fluorophenol
Key Reagents Anhydrous MgCl₂, Paraformaldehyde, Triethylamine, Dry THFChloroform, Sodium Hydroxide
Reported Yield High to excellent (typically >80% for similar phenols)[3]Moderate to good (often 40-60%, can be lower)[7]
Regioselectivity Highly ortho-selective[3]Predominantly ortho, but para-isomer can be a significant byproduct[9]
Reaction Conditions Anhydrous, reflux in THF (approx. 75°C)Biphasic, aqueous base, 60-70°C
Key Advantages High yield, excellent regioselectivity, milder than some classical methods.Uses inexpensive and readily available reagents.
Key Disadvantages Requires strictly anhydrous conditions and inert atmosphere.Often gives moderate yields, can have regioselectivity issues, formation of dichlorocarbene can lead to byproducts.[7]

Conclusion and Recommendations

For the synthesis of this compound, the Magnesium Chloride-Mediated Ortho-Formylation of 2-bromo-3-fluorophenol emerges as the superior method. Its primary advantages are the high reported yields and excellent ortho-regioselectivity for a wide range of substituted phenols.[10] This high degree of control minimizes the formation of difficult-to-separate isomers, simplifying the purification process and improving the overall efficiency of the synthesis. While it necessitates the use of anhydrous conditions and an inert atmosphere, these are standard practices in modern synthetic chemistry labs and are a small price to pay for the significant increase in yield and purity.

The Reimer-Tiemann Reaction , while a classic and valuable transformation, is likely to be less efficient for this specific target. The potential for lower yields and the formation of the para-isomer would complicate the purification and lead to a lower overall output of the desired product. However, its use of inexpensive bulk reagents might make it a consideration for initial exploratory work or in situations where the specialized reagents for the magnesium-mediated method are unavailable.

For researchers and drug development professionals seeking a reliable, high-yield, and clean synthesis of this compound, the magnesium chloride-mediated ortho-formylation is the recommended route. Its efficiency and selectivity make it the more practical and economically viable option for producing this valuable intermediate at scale.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 2-Bromo-3-fluorophenol. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. Retrieved from [Link]

  • Wikipedia. (2024). Formylation. Retrieved from [Link]

  • Wikipedia. (2024). Reimer–Tiemann reaction. Retrieved from [Link]

  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formylation of phenols using formamidine acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterSummary of Recommendations
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Required PPE Nitrile gloves, chemical safety goggles, and a lab coat are the minimum requirements. A face shield and respiratory protection may be necessary based on the scale of work.
Handling Environment Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust inhalation.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.
Disposal Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
In Case of Exposure Refer to the detailed first-aid procedures outlined in this guide.

Introduction: Understanding the Compound and Associated Risks

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds widely utilized in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, possessing a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde core, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.

Core Safety Directives: A Proactive Approach to Chemical Handling

Safe laboratory practice is not merely a set of rules but a mindset grounded in proactive risk assessment. The following directives are designed to foster this mindset when working with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating exposure risks. The recommendations below are based on the known hazards of similar aromatic aldehydes and halogenated compounds.[1][2][3][4][5]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][2] In situations with a higher risk of splashing, such as when transferring large quantities or during reactions that may proceed vigorously, a face shield should be worn in addition to goggles.[2][6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged handling or immersion, consulting a glove compatibility chart for halogenated aromatic compounds is recommended.

  • Body Protection: A standard laboratory coat should be worn at all times to protect against spills.[4] Ensure the lab coat is fully buttoned. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][3] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[7][8]

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and efficiency. The following step-by-step guidance covers the entire lifecycle of handling this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage container should be kept tightly closed to prevent the ingress of moisture and contamination.[1][2]

Handling and Use

The primary operational goal is to prevent the generation and inhalation of dust and to avoid skin and eye contact.

  • Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the work surface is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.[2]

  • Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or paper on a balance inside a fume hood is the recommended procedure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Control the Spill: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[3][6] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Emergency Response: Preparedness is Key

Despite all precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

First-Aid Measures

The following first-aid procedures should be initiated immediately in case of exposure, followed by seeking prompt medical attention.[1][2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do so.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2][3]

  • Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.

Waste Segregation and Labeling

As a halogenated organic compound, this chemical must be segregated from non-halogenated waste streams.[10][11][12][13]

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[10][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[14]

  • Accumulation: Keep the waste container closed except when adding waste.[14]

Disposal Procedure

Follow your institution's hazardous waste disposal guidelines. Typically, this involves arranging for a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[11][12]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep Assess Risks & Review SDS ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat prep->ppe Proceed handle Work in Fume Hood ppe->handle spill Spill Occurs? handle->spill spill_response Follow Spill Protocol: - Evacuate & Alert - Control & Clean - Dispose of Waste spill->spill_response Yes exposure Exposure Occurs? spill->exposure No dispose Segregate as Halogenated Waste spill_response->dispose first_aid Administer First Aid & Seek Medical Attention exposure->first_aid exposure->dispose No first_aid->dispose label_waste Label Waste Container dispose->label_waste

Caption: Workflow for Safe Handling of this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound, like any chemical reagent, is predicated on a comprehensive understanding of its properties and a steadfast commitment to safety. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This proactive approach not only prevents accidents but also ensures the integrity and success of your scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.